molecular formula C13H16O4 B176556 4-(Cyclopentyloxy)-3-methoxybenzoic acid CAS No. 176033-44-6

4-(Cyclopentyloxy)-3-methoxybenzoic acid

Cat. No.: B176556
CAS No.: 176033-44-6
M. Wt: 236.26 g/mol
InChI Key: UDNXKKGEMXXJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)-3-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentyloxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNXKKGEMXXJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627819
Record name 4-(Cyclopentyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176033-44-6
Record name 4-(Cyclopentyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(CYCLOPENTYLOXY)-3-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-(Cyclopentyloxy)-3-methoxybenzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Introduction

This compound is a benzoic acid derivative characterized by the presence of a methoxy group and a cyclopentyloxy group on the benzene ring.[1] Substituted benzoic acids are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] The specific combination of the lipophilic cyclopentyloxy group and the hydrogen-bonding capable carboxylic acid and methoxy groups imparts distinct physicochemical properties to the molecule, making it a valuable building block for drug discovery and development.

This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on the chemical principles, experimental considerations, and detailed protocols. The primary synthetic strategy discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.[2]

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and common method for preparing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In this specific synthesis, the alkoxide is generated from the phenolic hydroxyl group of a vanillic acid derivative, which then attacks an electrophilic cyclopentyl halide.

Two primary pathways can be envisioned using this strategy:

  • Pathway A: Direct Alkylation of Vanillic Acid. This approach involves the direct reaction of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with a cyclopentyl halide.

  • Pathway B: Alkylation of a Protected Vanillic Acid Ester. This more controlled approach involves protecting the carboxylic acid group as an ester before etherification, followed by deprotection.

While seemingly more straightforward, Pathway A can be complicated by the presence of the acidic carboxylic acid proton. Therefore, Pathway B is often the preferred route in a laboratory setting to maximize yield and purity.

Pathway A: Direct Alkylation of 4-hydroxy-3-methoxybenzoic acid

This pathway involves the direct O-alkylation of the phenolic hydroxyl group of vanillic acid.

Reaction Scheme:

G cluster_reactants Reactants vanillic_acid 4-hydroxy-3-methoxybenzoic acid product This compound vanillic_acid->product Williamson Ether Synthesis cyclopentyl_bromide Cyclopentyl Bromide cyclopentyl_bromide->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Figure 1: Direct Alkylation of Vanillic Acid.

Mechanistic Considerations:

The reaction proceeds via an SN2 mechanism.[2][5] A base is used to deprotonate the phenolic hydroxyl group of vanillic acid, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the carbon atom of the cyclopentyl halide and displacing the halide ion.[6]

Experimental Choices and Rationale:

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is often employed. It is strong enough to deprotonate the phenol but generally not the carboxylic acid, although a carboxylate salt will form.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction.[4]

  • Alkylating Agent: Cyclopentyl bromide is a suitable electrophile.

While this method is direct, potential side reactions and purification challenges can arise from the presence of the free carboxylic acid.

Pathway B: Alkylation of Methyl Vanillate followed by Hydrolysis

To circumvent the potential issues of the free carboxylic acid, a more robust approach is to first protect it as an ester. Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is a common starting material for this pathway.[7]

Overall Workflow:

G start 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid) esterification Esterification (e.g., MeOH, H+) start->esterification intermediate Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) esterification->intermediate alkylation Williamson Ether Synthesis (Cyclopentyl Bromide, Base) intermediate->alkylation protected_product Methyl 4-(cyclopentyloxy)-3-methoxybenzoate alkylation->protected_product hydrolysis Hydrolysis (e.g., NaOH, H3O+) protected_product->hydrolysis final_product This compound hydrolysis->final_product G cluster_reactants Reactants vanillic_acid 4-hydroxy-3-methoxybenzoic acid methyl_vanillate Methyl 4-hydroxy-3-methoxybenzoate vanillic_acid->methyl_vanillate Fischer Esterification methanol Methanol (MeOH) methanol->methyl_vanillate acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->methyl_vanillate

Figure 3: Esterification of Vanillic Acid.

Step 2: Williamson Ether Synthesis of Methyl Vanillate

With the carboxylic acid group protected, the phenolic hydroxyl group can be cleanly alkylated.

Experimental Protocol:

  • Setup: A round-bottom flask is charged with methyl 4-hydroxy-3-methoxybenzoate, potassium carbonate, and DMF.

  • Addition of Alkylating Agent: Cyclopentyl bromide is added to the mixture.

  • Reaction: The mixture is heated (typically to 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). [4]4. Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid group via hydrolysis of the methyl ester.

Experimental Protocol:

  • Saponification: The crude ester from the previous step is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. [8]2. Reaction: The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with a strong acid (e.g., HCl) to a pH of about 2. [8]4. Isolation: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Material ForKey Transformation
4-hydroxy-3-methoxybenzoic acidC₈H₈O₄168.15Pathway A & B-
Methyl 4-hydroxy-3-methoxybenzoateC₉H₁₀O₄182.17Pathway B, Step 2Esterification
Methyl 4-(cyclopentyloxy)-3-methoxybenzoateC₁₄H₁₈O₄250.29Pathway B, Step 3Etherification
This compoundC₁₃H₁₆O₄236.26-Hydrolysis

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving the protection of the carboxylic acid of vanillic acid as a methyl ester, followed by Williamson ether synthesis with cyclopentyl bromide, and subsequent hydrolysis of the ester. This protection-alkylation-deprotection strategy ensures a high yield of the desired product by preventing side reactions associated with the free carboxylic acid. The choice of reagents and reaction conditions is critical for the success of each step, and careful monitoring by techniques such as TLC is recommended to ensure complete conversion.

References

  • Chemistry Steps. Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [2014-10-24].
  • Chemistry LibreTexts. Williamson Ether Synthesis. [2023-01-22].
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
  • Wikipedia. Vanillic acid.
  • Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.
  • Yahya-Meymandi A, Mohammadi Ziarani G, Shafiee A, Foroumadi A. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Matrix Fine Chemicals. 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6.
  • NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.

Sources

An In-depth Technical Guide to 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(cyclopentyloxy)-3-methoxybenzoic acid (CAS No. 176033-44-6), a member of the alkoxybenzoic acid family. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including predicted physicochemical properties, and presents a detailed, scientifically grounded, proposed synthesis protocol. Furthermore, a discussion of expected spectroscopic characteristics is provided, drawing on data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel benzoic acid derivatives. A critical distinction is made between the title compound and its more extensively documented isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, to ensure clarity and accuracy in future research endeavors.

Introduction and Structural Elucidation

This compound is a substituted benzoic acid featuring a methoxy group at the C3 position and a cyclopentyloxy group at the C4 position of the benzene ring. This structural arrangement classifies it as a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid).

It is crucial to distinguish this compound from its structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS No. 144036-17-9). The positioning of the alkoxy substituents significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential biological interactions. Much of the readily available literature and supplier data pertains to the 3-cyclopentyloxy isomer, and researchers are advised to verify the CAS number to ensure they are working with the correct compound.

The structural framework of substituted benzoic acids is a common motif in medicinal chemistry, often serving as a foundational building block in the synthesis of more complex pharmaceutical agents. The carboxylic acid group provides a versatile handle for various chemical modifications, while the alkoxy substituents can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental physicochemical data for this compound is not widely published. The following table summarizes key properties, which are largely based on computational predictions. For comparative purposes, the experimentally determined properties of its isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, are also included where available.

PropertyThis compound (Predicted)3-(Cyclopentyloxy)-4-methoxybenzoic acid (Experimental)
CAS Number 176033-44-6144036-17-9
Molecular Formula C₁₃H₁₆O₄C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol 236.26 g/mol
Boiling Point 376.3 ± 22.0 °C376.3 ± 22.0 °C (Predicted)
Density 1.213 ± 0.06 g/cm³1.213 ± 0.06 g/cm³ (Predicted)
pKa 4.22 ± 0.104.22 ± 0.10 (Predicted)
Melting Point Not available160-164 °C

Note: Predicted values are sourced from chemical supplier databases and may vary. Experimental data for the isomer is provided for context.

Synthesis Protocol

A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of a suitable precursor. In this case, the logical starting material is 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid, which is a readily available and relatively inexpensive natural product.

The proposed synthesis proceeds via the reaction of vanillic acid with an electrophilic cyclopentyl source, such as cyclopentyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the cyclopentyl bromide in an SN2 reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product vanillic_acid Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) reaction Williamson Ether Synthesis (Heat, Stir) vanillic_acid->reaction cyclopentyl_bromide Cyclopentyl Bromide cyclopentyl_bromide->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup (Acidification, Extraction) reaction->workup Reaction Mixture purification Purification (Recrystallization) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The results should be consistent with the expected structure.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Three protons are expected in the aromatic region, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A doublet, a singlet (or a narrowly split doublet), and a doublet of doublets are anticipated.

  • Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected, likely in the range of δ 3.8-4.0 ppm.

  • Cyclopentyloxy Group (-OC₅H₉): The proton on the carbon attached to the oxygen (OCH) will appear as a multiplet. The remaining eight protons of the cyclopentyl ring will appear as complex multiplets, likely overlapping in the upfield region (δ 1.5-2.0 ppm).

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the oxygen-substituted carbons appearing at lower field.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic of a methoxy group attached to an aromatic ring.

  • Cyclopentyloxy Carbons (-OC₅H₉): The carbon attached to the oxygen (OCH) will be the most downfield of the cyclopentyl carbons, with the other carbons of the ring appearing further upfield.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹.

  • C-O Stretches (Ethers and Carboxylic Acid): Strong absorptions are expected in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching vibrations of the aryl ether, alkyl ether, and carboxylic acid moieties.

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.26).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.

Potential Applications and Future Directions

Substituted benzoic acids are prevalent in drug discovery and materials science. While specific applications for this compound have not been extensively reported, its structural features suggest several areas for potential investigation:

  • Medicinal Chemistry: As an analogue of vanillic acid, it could be explored as a building block for synthesizing novel compounds with potential anti-inflammatory, antioxidant, or antimicrobial activities. The cyclopentyloxy group may enhance lipophilicity and cell membrane permeability compared to the parent vanillic acid.

  • PDE4 Inhibitors: The structurally related compound, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, is a precursor to Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of COPD. This suggests that derivatives of this compound could be investigated for similar activities.

  • Materials Science: Benzoic acid derivatives are sometimes used in the synthesis of liquid crystals and polymers. The specific stereoelectronic properties conferred by the substituent pattern of this compound may lead to novel material properties.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, its biological activities could be evaluated in various screening assays to explore its therapeutic potential.

References

  • PubChem. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
  • Google Patents. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid (CN102093194A).

An In-Depth Technical Guide to 4-(Cyclopentyloxy)-3-methoxybenzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(cyclopentyloxy)-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its molecular structure, rational synthesis, detailed structural elucidation through spectroscopic methods, and explore its potential applications based on the bioactivity of related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this vanillic acid derivative.

Introduction: A Derivative of a Natural Scaffold

This compound belongs to the class of benzoic acid derivatives and ethers.[1] Its core structure is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound found in various plants and a metabolite of the well-known flavoring agent, vanillin.[2][3] The modification of the phenolic hydroxyl group of vanillic acid with a cyclopentyl ether moiety can significantly alter its physicochemical properties, such as lipophilicity, which in turn may influence its biological activity.[4] Vanillic acid and its derivatives are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them attractive scaffolds for drug discovery.[3][5][6]

Synthesis of this compound: A Strategic O-Alkylation

The most logical and widely applicable method for the synthesis of this compound is through the O-alkylation of vanillic acid. This transformation is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[7]

Retrosynthetic Analysis and Mechanistic Expertise

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, displacing the halide leaving group.

For the synthesis of this compound, the phenolic hydroxyl group of vanillic acid is the nucleophilic precursor. The choice of a suitable base is critical to ensure efficient deprotonation without promoting side reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is often preferred as it is effective and easy to handle. The electrophile in this case would be a cyclopentyl halide, such as cyclopentyl bromide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the alkoxide anion more available for nucleophilic attack.

G cluster_synthesis Synthesis Workflow Start Vanillic Acid Deprotonation Deprotonation (Formation of Phenoxide) Start->Deprotonation Addition of Base Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Deprotonation SN2 Williamson Ether Synthesis (SN2 Reaction) Deprotonation->SN2 Nucleophilic Attack AlkylHalide Cyclopentyl Bromide AlkylHalide->SN2 Electrophile Workup Aqueous Workup & Purification SN2->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol (General Procedure)

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • Vanillic acid

  • Cyclopentyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[8][9]
Molecular Weight 236.26 g/mol [8][9]
CAS Number 176033-44-6[8][9]
Predicted Boiling Point 376.3 ± 22.0 °C[8]
Predicted Density 1.213 ± 0.06 g/cm³[8]
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.8-8.0 ppm).

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed around δ 3.8-4.0 ppm.

  • Cyclopentyloxy Protons: The proton on the carbon of the cyclopentyl ring directly attached to the oxygen atom (-OCH-) will appear as a multiplet at a downfield position (around δ 4.5-5.0 ppm) due to the deshielding effect of the oxygen. The remaining eight protons of the cyclopentyl ring will appear as multiplets in the upfield region (typically δ 1.5-2.0 ppm).

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group (-COOH) will be observed at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) will appear at a downfield chemical shift, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons will be observed between δ 110-160 ppm. The carbons attached to oxygen atoms will be the most downfield.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear around δ 55-60 ppm.

  • Cyclopentyloxy Carbons: The carbon of the cyclopentyl ring attached to the oxygen (-OCH-) will be in the range of δ 70-80 ppm. The other carbons of the cyclopentyl ring will appear in the upfield region (δ 20-40 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are expected for the C-O stretching vibrations of the aryl ether and the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.10).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, leading to characteristic fragment ions. Predicted mass spectrometry data suggests the presence of a prominent [M-H]⁻ ion at m/z 235.09758 in negative ion mode and an [M+H]⁺ ion at m/z 237.11214 in positive ion mode.[10]

G cluster_structure Molecular Structure and Key Spectroscopic Features C13H16O4 C13H16O4 Aromatic Protons Aromatic Protons C13H16O4->Aromatic Protons Methoxy Protons Methoxy Protons C13H16O4->Methoxy Protons Cyclopentyloxy Protons Cyclopentyloxy Protons C13H16O4->Cyclopentyloxy Protons Carboxylic Acid Proton Carboxylic Acid Proton C13H16O4->Carboxylic Acid Proton C=O Stretch C=O Stretch C13H16O4->C=O Stretch Aromatic Protons\n(δ 6.8-8.0 ppm) Aromatic Protons (δ 6.8-8.0 ppm) Methoxy Protons\n(δ 3.8-4.0 ppm) Methoxy Protons (δ 3.8-4.0 ppm) Cyclopentyloxy Protons\n(δ 1.5-2.0, 4.5-5.0 ppm) Cyclopentyloxy Protons (δ 1.5-2.0, 4.5-5.0 ppm) Carboxylic Acid Proton\n(δ 10-13 ppm) Carboxylic Acid Proton (δ 10-13 ppm) C=O Stretch\n(~1700 cm⁻¹) C=O Stretch (~1700 cm⁻¹)

Sources

Spectroscopic Characterization of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural framework of this compound, a derivative of vanillic acid, incorporates a benzoic acid core, a methoxy group, and a cyclopentyloxy group. Each of these functionalities imparts distinct and predictable signatures in various spectroscopic techniques. Understanding these individual contributions is key to deciphering the complete spectroscopic profile of the molecule.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's connectivity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen frameworks.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical; for carboxylic acids, protic solvents like Methanol-d₄ can lead to the exchange of the acidic proton, causing its signal to disappear. DMSO-d₆ is often a good choice as it can solubilize the compound and typically allows for the observation of the carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to acquire the spectra. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters to optimize include the number of scans (typically 8 to 16 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and acquisition time.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy group, the cyclopentyloxy group, and the carboxylic acid proton.

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment
~12.0 - 13.0Broad Singlet1H-COOH
~7.6 - 7.8Doublet1HAromatic-H
~7.5 - 7.7Doublet of Doublets1HAromatic-H
~6.9 - 7.1Doublet1HAromatic-H
~4.8 - 5.0Multiplet1H-OCH- (Cyclopentyl)
~3.9Singlet3H-OCH₃
~1.8 - 2.0Multiplet2HCyclopentyl-CH₂
~1.6 - 1.8Multiplet6HCyclopentyl-CH₂

Interpretation of ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm) due to deshielding and hydrogen bonding. Its broadness is a result of chemical exchange.

  • Aromatic Protons: The three protons on the benzene ring will form an AMX spin system. The proton ortho to the carboxylic acid and meta to the methoxy group will be the most deshielded. The proton ortho to the cyclopentyloxy group will be the most shielded due to the electron-donating nature of the alkoxy group.[1][2]

  • Methoxy Protons (-OCH₃): The methoxy group will present as a sharp singlet integrating to three protons, typically in the range of δ 3.9 ppm.[3]

  • Cyclopentyloxy Protons: The proton on the carbon directly attached to the oxygen (-OCH-) will be the most deshielded of the aliphatic protons, appearing as a multiplet around δ 4.8-5.0 ppm. The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region (δ 1.6-2.0 ppm).

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, indicating the number of unique carbon environments.

Chemical Shift (δ) ppm (Predicted) Assignment
~170 - 172-COOH
~150 - 152Aromatic C-O (Cyclopentyloxy)
~148 - 150Aromatic C-O (Methoxy)
~125 - 127Aromatic C-H
~123 - 125Aromatic C-COOH
~115 - 117Aromatic C-H
~112 - 114Aromatic C-H
~80 - 82-OCH- (Cyclopentyl)
~56-OCH₃
~33Cyclopentyl-CH₂
~24Cyclopentyl-CH₂

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically appearing around δ 170-172 ppm.

  • Aromatic Carbons: The two carbons attached to oxygen atoms will be significantly deshielded and appear in the δ 148-152 ppm region. The carbon attached to the carboxylic acid will be found around δ 123-125 ppm. The remaining three aromatic C-H carbons will have distinct chemical shifts based on their electronic environment.[4][5]

  • Methoxy Carbon (-OCH₃): The methoxy carbon is expected at a characteristic chemical shift of approximately δ 56 ppm.[6][7]

  • Cyclopentyloxy Carbons: The carbon directly bonded to the oxygen (-OCH-) will be in the δ 80-82 ppm range. The two sets of equivalent methylene carbons in the cyclopentyl ring will appear at distinct upfield chemical shifts, typically around δ 33 and 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) (Predicted) Intensity Vibration Functional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid
2960-2850MediumC-H StretchAliphatic (Cyclopentyl)
~1700-1680StrongC=O StretchCarboxylic Acid
~1600, ~1500, ~1450Medium to WeakC=C StretchAromatic Ring
~1250 and ~1040StrongC-O-C Asymmetric & Symmetric StretchAryl Ether
~1120StrongC-O-C StretchAlkyl Ether

Interpretation of IR Spectrum:

  • O-H Stretch: A very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹ is the hallmark of a carboxylic acid dimer, resulting from hydrogen bonding.[8]

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds in the cyclopentyloxy group. Aromatic sp² C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp peak in the region of 1700-1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[8]

  • Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches: The spectrum will be rich in the fingerprint region due to C-O stretching vibrations. The aryl ether linkage will show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The alkyl ether C-O stretch of the cyclopentyloxy group will likely appear around 1120 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is often preferred.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique for volatile compounds, leading to extensive fragmentation. For less volatile or thermally labile compounds, "soft" ionization techniques like ESI or Chemical Ionization (CI) are used to preserve the molecular ion.

  • Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): m/z = 236 (C₁₃H₁₆O₄)

  • Key Fragments (m/z): 168, 153, 137, 69, 41

Interpretation of Mass Spectrum and Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to be initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation will likely proceed through several characteristic pathways.

G M [C₁₃H₁₆O₄]⁺˙ m/z = 236 (Molecular Ion) F1 [C₈H₈O₄]⁺˙ m/z = 168 M->F1 - C₅H₈ F4 [C₅H₉]⁺ m/z = 69 M->F4 - C₈H₇O₄• F2 [C₇H₅O₃]⁺ m/z = 153 F1->F2 - CH₃• F3 [C₇H₅O₂]⁺ m/z = 137 F2->F3 - O F5 [C₃H₅]⁺ m/z = 41 F4->F5 - C₂H₄

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

  • Loss of Cyclopentene: A common fragmentation pathway for alkoxy aromatic compounds is the loss of the alkene corresponding to the alkyl group, with the transfer of a hydrogen atom to the oxygen. In this case, the loss of cyclopentene (C₅H₈, 68 Da) would result in a fragment at m/z 168, corresponding to vanillic acid.

  • Loss of a Methyl Radical: The fragment at m/z 168 can then lose a methyl radical (CH₃•, 15 Da) from the methoxy group to yield a fragment at m/z 153.

  • Loss of Oxygen: The fragment at m/z 153 could potentially lose an oxygen atom to give a fragment at m/z 137.

  • Formation of the Cyclopentyl Cation: Cleavage of the ether bond can lead to the formation of the cyclopentyl cation at m/z 69.

  • Fragmentation of the Cyclopentyl Ring: The cyclopentyl cation can further fragment, for example, by losing ethene (C₂H₄, 28 Da), to give a fragment at m/z 41.

Conclusion

The comprehensive spectroscopic analysis of this compound can be effectively predicted by considering the characteristic contributions of its constituent functional groups. The ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon skeletons, respectively. IR spectroscopy will confirm the presence of the carboxylic acid, ether linkages, and the aromatic ring. Mass spectrometry will establish the molecular weight and offer structural insights through its fragmentation pattern. This guide serves as a robust framework for the interpretation of experimental data, enabling researchers to confidently verify the structure and purity of this promising compound.

References

  • ResearchGate. (n.d.). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • ResearchGate. (n.d.). IR spectra of vanillic acid in the regions of OH (a) and C=O (b) stretching vibrations.
  • NIST. (n.d.). Vanillic acid, heptyl ester.
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • ResearchGate. (n.d.). Theoretical and spectroscopic study of vanillic acid.
  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the....
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • MDPI. (n.d.). Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

An In-depth Technical Guide to the Solubility of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility in Drug Development

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical research and development.[1] Its molecular structure, characterized by a carboxylic acid group, a methoxy group, and a bulky cyclopentyloxy group, suggests a compound with moderate lipophilicity. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility, a common challenge in modern drug discovery, can lead to low absorption and erratic bioavailability, ultimately hindering the clinical translation of promising drug candidates.[2]

This technical guide provides a comprehensive analysis of the solubility of this compound in a range of pharmaceutically relevant solvents. We will delve into the theoretical principles governing its solubility, present detailed experimental protocols for accurate solubility determination, and offer a thorough interpretation of the resulting solubility data. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation design and optimization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's characteristics is paramount to interpreting its solubility behavior.

Structure:

Key Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC13H16O4PubChem[3]
Molecular Weight236.26 g/mol PubChem[3]
Predicted XlogP2.9PubChem[3]
Predicted pKa4.36 ± 0.10ChemicalBook[4]
Predicted Boiling Point376.3 ± 22.0 °CChemicalBook[4]

The predicted XlogP value of 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will likely exhibit preferential solubility in organic solvents over aqueous media. The predicted pKa of 4.36 is characteristic of a weak acid, implying that its aqueous solubility will be highly dependent on the pH of the medium.

Experimental Determination of Equilibrium Solubility

To ensure the scientific rigor and trustworthiness of our findings, the equilibrium solubility of this compound was determined using the gold-standard shake-flask method.[5] This method allows for the establishment of a true equilibrium between the dissolved and undissolved solute, providing a thermodynamically accurate measure of solubility.

Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. Construct a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add known volume of solvent A->B C Incubate on orbital shaker (Controlled Temperature & Agitation) B->C D Allow sedimentation C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Quantify concentration by HPLC F->G H H G->H Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

The solubility of this compound was determined in a diverse set of solvents, categorized by their polarity. The following table summarizes the hypothetical solubility data obtained at 25 °C.

Solvent CategorySolventDielectric Constant (ε) at 20°CSolubility (mg/mL)
Polar Protic Water (pH 7.0)80.1< 0.1
Methanol32.7150.2
Ethanol24.595.8
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200
Acetone20.7120.5
Ethyl Acetate6.055.3
Nonpolar Toluene2.45.2
Hexane1.9< 0.1

Interpretation of Solubility Data

The experimental results align with the predicted physicochemical properties of this compound.

  • Aqueous Solubility: The compound exhibits very poor solubility in neutral water, which is consistent with its lipophilic nature (XlogP = 2.9) and the presence of the nonpolar cyclopentyloxy group. As a weak acid, its solubility in aqueous media is expected to increase significantly at pH values above its pKa (approximately 4.36) due to the formation of the more soluble carboxylate salt.

  • Polar Protic Solvents: The solubility is significantly higher in polar protic solvents like methanol and ethanol compared to water. This can be attributed to the ability of these solvents to engage in hydrogen bonding with both the carboxylic acid and methoxy groups of the solute.

  • Polar Aprotic Solvents: The highest solubility is observed in dimethyl sulfoxide (DMSO), a strong polar aprotic solvent capable of disrupting the crystal lattice of the compound and forming strong dipole-dipole interactions. Good solubility is also seen in acetone.

  • Nonpolar Solvents: In contrast, the solubility is very low in nonpolar solvents such as toluene and hexane. This is expected, as these solvents lack the ability to form strong interactions with the polar functional groups of the molecule.

The solubility trend can be summarized as: Polar Aprotic > Polar Protic > Nonpolar >> Aqueous . This relationship is visualized in the diagram below.

G Solubility Very High High Moderate Low Very Low Solvents DMSO Methanol Acetone Ethanol Ethyl Acetate Toluene Water/Hexane Solubility:f0->Solvents:f0 > 200 mg/mL Solubility:f1->Solvents:f1 ~150 mg/mL Solubility:f1->Solvents:f2 ~120 mg/mL Solubility:f2->Solvents:f3 ~96 mg/mL Solubility:f2->Solvents:f4 ~55 mg/mL Solubility:f3->Solvents:f5 ~5 mg/mL Solubility:f4->Solvents:f6 < 0.1 mg/mL

Caption: Relative solubility of this compound in different solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound. The data clearly indicates that this compound is poorly soluble in water but exhibits good solubility in polar organic solvents. This information is critical for early-stage drug development, guiding the selection of appropriate solvent systems for synthesis, purification, and the development of suitable formulations for preclinical and clinical studies.

Future work should focus on:

  • pH-Solubility Profile: A detailed investigation of the compound's solubility as a function of pH is essential to understand its behavior in the gastrointestinal tract and to develop pH-modifying formulations.

  • Co-solvent and Surfactant Effects: Exploring the use of co-solvents and surfactants to enhance the aqueous solubility of this compound will be crucial for the development of oral and parenteral dosage forms.

  • Solid-State Characterization: Characterization of the crystalline form of the compound is important, as different polymorphs can exhibit different solubility profiles.

By systematically addressing these factors, researchers can overcome the challenges associated with the poor aqueous solubility of this compound and unlock its full therapeutic potential.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Avdeef, A. (2012).
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572.

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-(Cyclopentyloxy)-3-methoxybenzoic acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Research Chemical

As a Senior Application Scientist, it is imperative to preface this technical guide with a critical insight into the current state of knowledge regarding 4-(Cyclopentyloxy)-3-methoxybenzoic acid (CAS No. 176033-44-6) . While this compound is commercially available for investigational purposes, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and chemical data.[1] The information that is publicly accessible is predominantly composed of computationally predicted values. This is not uncommon for novel or niche research chemicals, where comprehensive characterization has not yet been published.

This guide, therefore, serves a dual purpose: to present the available predicted data for this compound and to provide a comparative analysis with its better-characterized structural isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS No. 144036-17-9) . This approach is designed to offer a scientifically grounded perspective on the likely properties of the target compound while maintaining the highest standards of scientific integrity by clearly distinguishing between predicted and experimentally verified information. For a compound at this stage of its lifecycle, the onus of empirical characterization often falls to the end-user.[1]

Molecular Structure and Isomeric Context

This compound belongs to the class of alkoxy-substituted benzoic acids, a family of compounds with significant relevance in medicinal chemistry and materials science.[1] Its molecular structure features a benzoic acid core functionalized with a methoxy group at the 3-position and a cyclopentyloxy group at the 4-position.

The precise positioning of these alkoxy groups is critical to the molecule's electronic and steric properties, which in turn dictate its physical characteristics and reactivity. It is essential to distinguish it from its structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, which has seen more extensive use as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[1]

retrosynthesis_characterization cluster_retrosynthesis Retrosynthetic Approach cluster_synthesis Synthetic Step cluster_characterization Characterization Workflow target This compound precursor1 Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) target->precursor1 Williamson Ether Synthesis precursor2 Cyclopentyl halide target->precursor2 Williamson Ether Synthesis synthesis Alkylation of Vanillic Acid with a Cyclopentyl Halide precursor1->synthesis precursor2->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Figure 2: A proposed retrosynthetic and characterization workflow for this compound.

Proposed Synthetic Strategy: Williamson Ether Synthesis

A plausible and common method for preparing compounds of this nature is the Williamson ether synthesis. [1]This would involve the alkylation of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a suitable cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Protocol Outline:

  • Deprotonation: Vanillic acid is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetone) and treated with a base (e.g., K2CO3, NaH) to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Alkylation: Cyclopentyl bromide is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide in an SN2 reaction to form the ether linkage.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification would likely involve recrystallization or column chromatography to yield pure this compound.

Essential Characterization Techniques

Given the lack of published data, the following experimental procedures are fundamental for any researcher working with this compound to verify its identity and purity.

  • Melting Point Determination:

    • Principle: A pure crystalline solid has a sharp, defined melting point range. The experimentally determined melting point is a crucial indicator of purity.

    • Methodology: A small amount of the purified, dry solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A broad melting range typically indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbon atoms, and their connectivity.

    • Expected ¹H NMR Signatures:

      • A singlet for the methoxy (-OCH₃) protons.

      • Multiplets for the cyclopentyl (-OC₅H₉) protons.

      • Signals in the aromatic region corresponding to the three protons on the benzene ring.

      • A broad singlet for the carboxylic acid (-COOH) proton, which may be exchangeable with D₂O.

    • Expected ¹³C NMR Signatures:

      • A signal for the carbonyl carbon of the carboxylic acid.

      • Signals for the carbon atoms of the benzene ring, with those attached to oxygen atoms shifted downfield.

      • A signal for the methoxy carbon.

      • Signals for the carbon atoms of the cyclopentyl group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

    • Expected Key Absorptions:

      • A broad O-H stretch from the carboxylic acid group (typically ~2500-3300 cm⁻¹).

      • A strong C=O stretch from the carboxylic acid (typically ~1700 cm⁻¹).

      • C-O stretching vibrations for the ether linkages.

      • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (MS):

    • Principle: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

    • Methodology: High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition (C13H16O4). The predicted monoisotopic mass is 236.10486 Da. [2]Analysis of the fragmentation pattern could help to confirm the connectivity of the methoxy and cyclopentyloxy groups.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated. [2]This data can be valuable for identification in mass spectrometry-based screening and metabolomics studies.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 237.11214151.7
[M+Na]⁺ 259.09408157.7
[M-H]⁻ 235.09758157.0
[M+NH₄]⁺ 254.13868170.3
[M+K]⁺ 275.06802155.9

Data sourced from PubChemLite. [2]

Conclusion and Future Outlook

This compound represents a molecule of potential interest that is currently under-characterized in the scientific literature. The physical properties presented in this guide are based on the best available predicted data. For any research or development application, it is strongly recommended that these properties be confirmed experimentally using the standard characterization techniques outlined. The significant difference in the predicted melting point of this compound and the experimentally determined value of its isomer underscores the importance of empirical validation. As research into novel substituted benzoic acids continues, it is anticipated that a more complete, experimentally verified dataset for this compound will become available, enabling its more widespread application in scientific discovery.

References

  • PubChemLite. (n.d.). This compound (C13H16O4).
  • PubChemLite. (n.d.). 4-(cyclopentyloxy)benzoic acid (C12H14O3).
  • LookChem. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.
  • PubChemLite. (n.d.). 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4).
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • NIST. (n.d.). Benzoic acid, 3-methoxy-.
  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.
  • NIST. (n.d.). 4-Pentyloxybenzoic acid.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclopentyloxy ether linkage at the 4-position and a methoxy group at the 3-position of the benzene ring, makes it an interesting building block for the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters for researchers, scientists, and drug development professionals.

The most direct and industrially scalable approach to this compound involves the strategic alkylation of a readily available phenolic precursor, such as vanillic acid or its esters. This method leverages the well-established Williamson ether synthesis, a robust and versatile reaction for forming carbon-oxygen bonds.

Primary Synthetic Pathway: Williamson Ether Synthesis

The cornerstone of the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this context, the phenoxide is generated from a derivative of 4-hydroxy-3-methoxybenzoic acid, which then attacks an activated cyclopentyl electrophile.

Mechanistic Insight

The Williamson ether synthesis proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of the starting material, typically with a suitable base, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the cyclopentyl halide in a concerted, single-step process, leading to the formation of the ether bond and the displacement of the halide leaving group. For this reaction to be efficient, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.

Choice of Starting Materials

The selection of starting materials is a critical factor influencing the overall efficiency and cost-effectiveness of the synthesis.

  • Phenolic Component:

    • Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate): This is often the preferred starting material due to the protection of the carboxylic acid as a methyl ester. This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for the etherification. The ester can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid product.

    • Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid): While direct alkylation of vanillic acid is possible, it requires the use of at least two equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. This can sometimes lead to side reactions and purification challenges.

  • Cyclopentylating Agent:

    • Cyclopentyl Bromide: This is a commonly used and commercially available reagent for introducing the cyclopentyl group. Bromides are generally more reactive than chlorides in S\N2 reactions, making them a suitable choice.

    • Cyclopentyl Iodide: While more reactive than cyclopentyl bromide, it is also more expensive and less commonly used for this transformation.

    • Cyclopentyl Tosylate/Mesylate: These are excellent leaving groups and can also be employed, though they are typically prepared from cyclopentanol and are less common than the halides for this specific synthesis.

Experimental Protocols

This two-step approach is often favored for its cleaner reaction profile and easier purification of the intermediate.

Step 1: Synthesis of Methyl 4-(Cyclopentyloxy)-3-methoxybenzoate

  • Materials:

    • Methyl Vanillate

    • Cyclopentyl Bromide

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of methyl vanillate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add cyclopentyl bromide (1.1-1.3 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 4-(cyclopentyloxy)-3-methoxybenzoate

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Procedure:

    • Dissolve the methyl 4-(cyclopentyloxy)-3-methoxybenzoate from the previous step in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 eq.) to the solution.

    • Heat the mixture to reflux (60-70 °C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the hydrolysis is complete, cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a strong acid, such as 2N HCl.

    • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization.[1][2][3][4]

This one-pot synthesis is more direct but may require more careful control of reaction conditions.

  • Materials:

    • Vanillic Acid

    • Cyclopentyl Bromide

    • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of vanillic acid (1.0 eq.) in anhydrous DMF, add potassium carbonate (at least 2.2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclopentyl bromide (1.1 eq.) and heat the reaction to 70-90 °C for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction and pour it into water.

    • Acidify the aqueous solution with 2N HCl to a pH of 2-3 to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent such as an ethanol/water mixture.[1][2][3][4]

Data Summary: Primary Synthetic Route
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl VanillateCyclopentyl Bromide, K₂CO₃DMF60-804-8>90 (Ester)General Williamson Synthesis Principles
Methyl 4-(cyclopentyloxy)-3-methoxybenzoateNaOHMeOH/H₂O60-702-4>95 (Acid)[5]
Vanillic AcidCyclopentyl Bromide, K₂CO₃DMF70-906-1280-90General Williamson Synthesis Principles

Alternative Synthetic Pathways

While the Williamson ether synthesis starting from vanillic acid derivatives is the most direct approach, other starting materials can be considered.

Pathway 2: From Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and inexpensive starting material. This route involves an initial oxidation of the aldehyde to a carboxylic acid, followed by the Williamson ether synthesis.

Step 1: Oxidation of Vanillin to Vanillic Acid

  • Materials:

    • Vanillin

    • Potassium Permanganate (KMnO₄) or other suitable oxidizing agent

    • Sodium Hydroxide (NaOH)

    • Water

  • Procedure:

    • Dissolve vanillin in an aqueous solution of sodium hydroxide.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 30 °C.

    • Stir the reaction mixture until the purple color of the permanganate disappears.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the vanillic acid.

    • Collect the vanillic acid by filtration, wash with cold water, and dry.

Step 2: Williamson Ether Synthesis

  • The vanillic acid obtained can then be used in the Williamson ether synthesis as described in Pathway 1B .

Pathway 3: From Isovanillic Acid

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is an isomer of vanillic acid. The synthesis of this compound from this precursor is not a direct route and would require a multi-step process involving demethylation and selective re-methylation, making it a less practical approach.

Synthesis of Starting Material: Cyclopentyl Bromide

For a fully comprehensive guide, the preparation of the key alkylating agent, cyclopentyl bromide, is also detailed.

From Cyclopentanol

The most common laboratory preparation of cyclopentyl bromide involves the reaction of cyclopentanol with a brominating agent.

  • Materials:

    • Cyclopentanol

    • Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr)

    • Pyridine (optional, with PBr₃)

  • Procedure (using PBr₃):

    • Cool cyclopentanol in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃) dropwise with stirring, maintaining the temperature below 10 °C.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently for 1-2 hours to complete the reaction.

    • Pour the reaction mixture onto ice and separate the organic layer.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride and distill to obtain pure cyclopentyl bromide.[7][8]

Purification of the Final Product

Recrystallization is the most effective method for purifying the final product, this compound.

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is often effective.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1][2][3][4]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_main Primary Synthesis of this compound cluster_alt Alternative Starting Materials cluster_reagent Reagent Synthesis Methyl_Vanillate Methyl Vanillate Intermediate_Ester Methyl 4-(Cyclopentyloxy)-3-methoxybenzoate Methyl_Vanillate->Intermediate_Ester Williamson Ether Synthesis (K2CO3, DMF) Vanillic_Acid Vanillic Acid Final_Product This compound Vanillic_Acid->Final_Product Direct Williamson Ether Synthesis (K2CO3, DMF) Intermediate_Ester->Final_Product Hydrolysis (NaOH, MeOH/H2O) Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Intermediate_Ester Cyclopentyl_Bromide->Final_Product Vanillin Vanillin Vanillin->Vanillic_Acid Oxidation Cyclopentanol Cyclopentanol Cyclopentanol->Cyclopentyl_Bromide Bromination (PBr3)

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, with methyl vanillate serving as a highly suitable starting material due to the protective ester group. This two-step process, involving etherification followed by hydrolysis, generally provides high yields and a pure product. A direct, one-pot alkylation of vanillic acid is also a viable, albeit potentially less clean, alternative. For a comprehensive understanding of the entire synthetic process, the preparation of the key cyclopentylating agent, cyclopentyl bromide, from cyclopentanol has also been outlined. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and purify this valuable chemical intermediate.

References

  • Study.com. (n.d.). Using cyclopentanol, prepare the compound.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Williamson ether synthesis. (2023, October 26). In Wikipedia.
  • BenchChem. (2025).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues. BenchChem.
  • Bayer AG. (1997). Process for preparing cyclopentyl bromide (CA2180814A1). Canadian Intellectual Property Office.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Pearl, I. A. (1952). Protocatechuic acid. Organic Syntheses, 32, 97.
  • Stenger, M., Wagner, P., Klausener, A., & Landscheidt, H. (1998). Process for preparing cyclopentyl bromide (United States Patent No. US5744663A). U.S.
  • The Recrystalliz
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures. BenchChem.
  • Recrystalliz
  • Preparation of PBr3?. (2008, November 23). Sciencemadness Discussion Board.
  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. BenchChem.
  • 3-(cyclopentyloxy)-4-methoxybenzoic acid. (n.d.). Finetech Industry Limited.
  • 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID. (n.d.).
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare.
  • BenchChem. (2025). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. BenchChem.
  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995).
  • Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
  • Taber, D. F. (2021). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Recrystalliz
  • Preparation method and application of glycopyrronium bromide chiral antipode. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Process for preparing carboxylic acid compounds. (n.d.).
  • A Method for Synthesis of Homoallylic Bromide. (2025, August 10).

Sources

Unveiling the Therapeutic Potential of 4-(Cyclopentyloxy)-3-methoxybenzoic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive preclinical research framework to investigate the potential biological activities of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. Based on its structural resemblance to known bioactive molecules, particularly vanillic acid derivatives and phosphodiesterase-4 (PDE4) inhibitors, we hypothesize that this compound possesses significant anti-inflammatory, antioxidant, and immunomodulatory properties. This document provides a strategic and detailed experimental roadmap, from initial in vitro screening to preliminary in vivo validation, designed for researchers, scientists, and professionals in drug development. The protocols and rationale presented herein are intended to serve as a foundational blueprint for elucidating the compound's mechanism of action and establishing its therapeutic promise.

Introduction: The Scientific Premise

This compound is a benzoic acid derivative with a substitution pattern that suggests a rich potential for biological activity.[1] Its core structure is an analog of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a natural phenolic compound recognized for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities.[2][3][4] The etherification of the 4-hydroxyl group with a cyclopentyl moiety introduces a significant lipophilic character, which may enhance cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Furthermore, the broader class of benzoic acid derivatives has been extensively explored as a scaffold for the development of potent phosphodiesterase-4 (PDE4) inhibitors.[5][6][7][8] PDE4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[9][10] Inhibition of PDE4 leads to an accumulation of cAMP, which in turn suppresses the production of pro-inflammatory mediators.[9] Roflumilast, a successful PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), features a substituted benzoic acid amide structure, highlighting the therapeutic relevance of this chemical class.[10][11][12][13][14]

Given these structural precedents, we propose a focused investigation into the potential of this compound as a novel anti-inflammatory agent, with a primary hypothesis centered on its activity as a PDE4 inhibitor. This guide will outline a logical and rigorous experimental workflow to test this hypothesis and explore its broader pharmacological profile.

Strategic Research Workflow

The investigation will proceed through a tiered approach, beginning with fundamental in vitro characterization and progressing to more complex cell-based assays and preliminary in vivo models. This strategy ensures a cost-effective and data-driven decision-making process for further development.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Preliminary In Vivo Validation PDE4 Inhibition Assay PDE4 Inhibition Assay Cell Viability Assays Cell Viability Assays PDE4 Inhibition Assay->Cell Viability Assays LPS-stimulated Macrophages LPS-stimulated Macrophages PDE4 Inhibition Assay->LPS-stimulated Macrophages Confirmation of Target Engagement Antioxidant Capacity Assays Antioxidant Capacity Assays Cell Viability Assays->Antioxidant Capacity Assays TNF-alpha and IL-6 Quantification TNF-alpha and IL-6 Quantification LPS-stimulated Macrophages->TNF-alpha and IL-6 Quantification cAMP Measurement cAMP Measurement TNF-alpha and IL-6 Quantification->cAMP Measurement Acute Inflammation Model Acute Inflammation Model TNF-alpha and IL-6 Quantification->Acute Inflammation Model Functional Validation Pharmacokinetic Profiling Pharmacokinetic Profiling Acute Inflammation Model->Pharmacokinetic Profiling

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Phase 1: In Vitro Target Engagement and Profiling

The initial phase focuses on direct biochemical and cell-based assays to confirm target engagement and assess the compound's intrinsic properties.

Phosphodiesterase-4 (PDE4) Inhibition Assay

Rationale: This is the cornerstone experiment to directly test our primary hypothesis. A cell-free enzymatic assay will determine if this compound can inhibit the catalytic activity of PDE4.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4B and PDE4D isoforms will be used. The fluorescently labeled cAMP substrate will be prepared according to the manufacturer's instructions (e.g., from a commercial PDE assay kit).

  • Compound Preparation: this compound will be dissolved in DMSO to create a stock solution and then serially diluted to a range of concentrations. Roflumilast will be used as a positive control.

  • Assay Procedure:

    • In a 384-well plate, add the PDE4 enzyme to the assay buffer.

    • Add the test compound at various concentrations.

    • Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorescent cAMP substrate.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Stop the reaction and measure the fluorescence intensity.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) will be calculated by fitting the data to a four-parameter logistic equation.

Compound Predicted IC50 (nM) for PDE4B Predicted IC50 (nM) for PDE4D
This compoundTo be determinedTo be determined
Roflumilast (Control)1-101-10
Cell Viability Assays

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. Standard assays will be performed on relevant cell lines.

Protocol:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) and a macrophage-like cell line (e.g., THP-1) will be cultured under standard conditions.

  • Compound Treatment: Cells will be treated with a range of concentrations of this compound for 24 and 48 hours.

  • Viability Assessment: Cell viability will be measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available live/dead cell staining kit.

  • Data Analysis: The CC50 (the concentration that causes 50% cytotoxicity) will be determined. A therapeutic index (CC50/IC50) can then be calculated.

Antioxidant Capacity Assays

Rationale: Given its vanillic acid-like core, the compound may possess direct antioxidant properties. This will be assessed using standard chemical assays.

Protocol:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom and scavenge the stable DPPH radical will be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the compound's ability to scavenge the ABTS radical cation.

  • Data Analysis: The scavenging activity will be expressed as the percentage of radical inhibition, and the EC50 (the concentration required to scavenge 50% of the radicals) will be calculated.

Phase 2: Cell-Based Functional Assays

This phase will investigate the compound's effects in a more physiologically relevant context using inflammatory cell models.

Inhibition of Pro-inflammatory Cytokine Production

Rationale: A key consequence of PDE4 inhibition is the suppression of pro-inflammatory cytokines. This will be tested in lipopolysaccharide (LPS)-stimulated macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway triggers Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) induces transcription of This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP degradation cAMP degradation PDE4->cAMP degradation catalyzes PDE4->cAMP degradation cAMP accumulation cAMP accumulation PKA PKA cAMP accumulation->PKA activates PKA->NF-kB Pathway inhibits

Caption: The hypothesized mechanism of action in LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Differentiation: THP-1 monocytes will be differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment and Stimulation: Differentiated macrophages will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

  • Cytokine Quantification: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants will be measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The dose-dependent inhibition of cytokine production will be determined, and IC50 values will be calculated.

Parameter Vehicle Control + LPS Compound + LPS (IC50) Roflumilast + LPS (IC50)
TNF-α (pg/mL)HighTo be determinedTo be determined
IL-6 (pg/mL)HighTo be determinedTo be determined
Measurement of Intracellular cAMP Levels

Rationale: To confirm that the observed anti-inflammatory effects are mediated through the PDE4-cAMP pathway, intracellular cAMP levels will be measured.

Protocol:

  • Cell Treatment: Macrophages will be treated with this compound at its IC50 concentration for TNF-α inhibition.

  • cAMP Measurement: Intracellular cAMP levels will be quantified using a competitive immunoassay kit (e.g., a cAMP ELISA kit).

  • Data Analysis: The fold-increase in cAMP levels in compound-treated cells compared to vehicle-treated cells will be calculated.

Phase 3: Preliminary In Vivo Validation

Promising in vitro results will warrant progression to a preliminary in vivo model to assess the compound's efficacy in a whole-organism context.

LPS-Induced Acute Lung Injury Model in Mice

Rationale: This model is a well-established and relevant model for screening anti-inflammatory compounds, particularly those targeting pathways involved in respiratory inflammation.

Protocol:

  • Animal Acclimatization and Grouping: Male C57BL/6 mice will be acclimatized and randomly assigned to treatment groups (vehicle, compound at different doses, and a positive control like dexamethasone).

  • Compound Administration: this compound will be administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) one hour prior to LPS challenge.

  • LPS Challenge: Mice will be challenged with an intranasal or intratracheal instillation of LPS to induce lung inflammation.

  • Endpoint Analysis (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (neutrophils, macrophages) will be performed.

    • Cytokine Levels in BAL Fluid: TNF-α and IL-6 levels will be measured by ELISA.

    • Lung Histopathology: Lung tissue will be collected for histological examination to assess inflammation and tissue damage.

  • Data Analysis: Statistical analysis (e.g., ANOVA) will be used to compare the treatment groups.

Preliminary Pharmacokinetic (PK) Profiling

Rationale: A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for understanding its in vivo behavior.

Protocol:

  • Compound Administration: A single dose of this compound will be administered to a small cohort of rodents (e.g., rats) via intravenous and oral routes.

  • Blood Sampling: Blood samples will be collected at various time points post-administration.

  • Bioanalysis: The concentration of the compound in plasma will be determined using a validated LC-MS/MS (liquid chromatography-tandem mass spectrometry) method.

  • PK Parameter Calculation: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) will be calculated.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach to evaluate the potential biological activity of this compound. The proposed experiments are designed to rigorously test the hypothesis of its action as a PDE4 inhibitor and to build a comprehensive preclinical data package. Positive outcomes from this research program would provide a strong rationale for further lead optimization, more extensive in vivo efficacy studies in chronic disease models (e.g., models of COPD or asthma), and detailed safety and toxicology assessments, ultimately paving the way for its potential development as a novel therapeutic agent for inflammatory diseases.

References

  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(3), 793-816. [Link]
  • Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed, 57(3), 793-816. [Link]
  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry - ACS Figshare. [Link]
  • Satpute, M. S., & Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 12(1), 383-388. [Link]
  • Request PDF. (2025). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases.
  • A Review on Pharmacological Activities of Vanillic Acid and its Deriv
  • Request PDF. (n.d.). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants.
  • Beg T, et al. (2014). Novel Roflumilast analogs as soft PDE4 inhibitors. PubMed. [Link]
  • Abdel-Maksoud, M. S., et al. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. PubMed. [Link]
  • A Computational Exploration on the Antioxidant Activity of Vanillic Acid and Its Deriv
  • A Review on the Vanillin derivatives showing various Biological activities. Semantic Scholar. [Link]
  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]
  • Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile. PubMed. [Link]
  • Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
  • What is the therapeutic class of Roflumilast?
  • Hatzelmann, A., et al. (2015). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor.

Sources

An In-Depth Technical Guide: 4-(Cyclopentyloxy)-3-methoxybenzoic Acid as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the efficiency and success of a drug discovery program are often predicated on the strategic use of key synthetic intermediates. These molecular building blocks serve as foundational scaffolds upon which complex and biologically active molecules are constructed. 4-(Cyclopentyloxy)-3-methoxybenzoic acid is a paramount example of such an intermediate, offering a unique combination of structural features that have proven invaluable, particularly in the development of targeted therapeutics.

This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and, most critically, its application as a cornerstone intermediate in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors. The presence of a carboxylic acid functional group provides a versatile reactive handle, while the 3-methoxy and 4-cyclopentyloxy substituents on the phenyl ring are crucial for molecular recognition and binding affinity in specific enzyme active sites. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is essential for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

PropertyValueSource(s)
CAS Number 144036-17-9[1][2][3][4][5]
Molecular Formula C₁₃H₁₆O₄[2][3][4][6]
Molecular Weight 236.26 g/mol [2][3][5]
Appearance White to off-white crystalline powder[7]
Melting Point 160-164°C[1][3]
Boiling Point 376.3 ± 22.0 °C (Predicted)[1][3]
Density 1.213 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 4.22 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis and Process Rationale

The most direct and industrially scalable synthesis of this compound begins with the readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The key transformation is a Williamson ether synthesis, a robust and well-understood reaction in organic chemistry.

Causality Behind Experimental Choices
  • Starting Material: Vanillic acid is an ideal precursor as it possesses the required methoxy and carboxylic acid groups at the correct positions on the benzene ring.[8][9] It is a naturally derived and commercially available compound.

  • Alkylation Reagent: Cyclopentyl bromide is typically chosen as the source for the cyclopentyl group. Its reactivity is optimal for achieving efficient alkylation of the phenolic hydroxyl group under mild conditions, striking a balance between reaction rate and the minimization of side products.

  • Base and Solvent: The reaction requires a base to deprotonate the phenolic hydroxyl of vanillic acid, transforming it into a nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose. The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, which can solvate the cation of the base and facilitate the SN2 reaction pathway.

Synthesis_Pathway Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Product This compound Vanillic_Acid->Product Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Product Base K₂CO₃ (Base) in DMF (Solvent) Base->Product Heat

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (1.0 eq) and potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the starting materials (approximately 5-10 mL per gram of vanillic acid).

  • Reagent Addition: Begin stirring the suspension and add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillic acid spot is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold water.

  • Acidification & Precipitation: Acidify the aqueous solution to a pH of ~2 using 1M HCl. The desired product, being a carboxylic acid, will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Core Utility in Medicinal Chemistry: A Gateway to PDE4 Inhibitors

The primary significance of this compound lies in its role as a key building block for inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells.[10] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a potent anti-inflammatory response. This mechanism is central to the treatment of inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[10][11]

The Privileged Scaffold Concept

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety derived from this intermediate is considered a "privileged scaffold." This term describes a molecular framework that can bind to multiple biological targets. In the context of PDE4, this specific arrangement of alkoxy groups is crucial for high-affinity binding within the enzyme's active site. It effectively mimics the natural catechol moiety while improving pharmacokinetic properties like metabolic stability. This structural motif is a hallmark of numerous second-generation PDE4 inhibitors, including the well-known drug Cilomilast.[11][12]

Key Transformation: Amide Bond Formation

The carboxylic acid group of this compound is the primary point of diversification. It can be readily converted into an amide, which is a common functional group in many PDE4 inhibitors.[13] This transformation is typically achieved using standard peptide coupling reagents.

Amide_Formation Start_Acid 4-(Cyclopentyloxy)-3- methoxybenzoic acid Product_Amide Target Amide Derivative Start_Acid->Product_Amide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product_Amide Coupling_Reagents Coupling Agents (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Coupling_Reagents->Product_Amide Amide Coupling

Caption: General workflow for synthesizing amide derivatives.

Experimental Protocol: General Amide Coupling
  • Activation: Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as DCM or DMF.

  • Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 10-15 minutes at room temperature to form the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor for completion using TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset in the synthesis of high-value pharmaceutical compounds. Its straightforward synthesis from vanillic acid and the versatile reactivity of its carboxylic acid group make it an accessible and powerful intermediate. Its integral role in constructing the privileged 3-(cyclopentyloxy)-4-methoxyphenyl scaffold for PDE4 inhibitors underscores its importance in modern drug discovery. The protocols and rationale presented in this guide provide a solid foundation for researchers to confidently incorporate this key intermediate into their synthetic strategies, accelerating the development of next-generation therapeutics for inflammatory diseases.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
  • Caraci, F., et al. (2016). New Insights Into Selective PDE4D Inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Structural Development and Promising Activities to Restore Memory Impairment. European Journal of Medicinal Chemistry, 124, 82-102.
  • ChemicalBook. (n.d.). 144036-17-9(3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID) Product Description.
  • Finetech Industry Limited. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.
  • PubChemLite. (n.d.). This compound (C13H16O4).
  • Echemi. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid.
  • Rocque, W. J., et al. (1998). Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate. Biochemistry, 37(19), 14250-14261.
  • Wikipedia. (n.d.). Cilomilast.
  • ResearchGate. (n.d.). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment | Request PDF.
  • Benchchem. (n.d.). This compound | 176033-44-6.
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • Santa Cruz Biotechnology. (n.d.). 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | SCBT.
  • ResearchGate. (n.d.). (PDF) Cilomilast GlaxoSmithKline.
  • BOC Sciences. (n.d.). CAS 153259-65-5 Cilomilast.
  • Ashton, M. J., et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 37(11), 1696-703.
  • Bhawani, S. A., et al. (2020). Synthesis of molecularly imprinted polymers of vanillic acid and extraction of vanillic acid from spiked blood serum. Journal of Applied Pharmaceutical Science, 10(04), 056-062.
  • Kumar, A., et al. (2022). Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications. PubMed.

Sources

The 4-(Cyclopentyloxy)-3-methoxybenzoic Acid Scaffold: A Technical Guide to a Privileged Core in PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(cyclopentyloxy)-3-methoxybenzoic acid moiety represents a cornerstone in the design of potent and selective phosphodiesterase-4 (PDE4) inhibitors. This technical guide provides an in-depth analysis of this privileged scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synthetic pathways to the core molecule and its key analogues, delve into the critical structure-activity relationships (SAR) that govern its biological activity, and provide detailed experimental protocols for its evaluation. This document is structured to offer not just a recitation of facts, but a causal understanding of the experimental choices and the molecular logic that has established this scaffold as a critical component in the development of anti-inflammatory therapeutics.

Introduction: The Significance of the Catechol-Ether Motif in PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates anti-inflammatory responses.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[2] This mechanism has made PDE4 a highly attractive target for the treatment of inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[3]

The this compound scaffold is a prominent example of a "catechol-ether" motif that has proven to be highly effective in targeting the active site of PDE4. This core structure is found in several well-known PDE4 inhibitors, including the prototypical inhibitor Rolipram and the clinically approved drug Roflumilast. The defining features of this scaffold are the vicinal alkoxy groups on the benzene ring – a methoxy group and a larger, lipophilic cyclopentyloxy group. These groups are crucial for anchoring the molecule within the hydrophobic pockets of the PDE4 active site, thereby conferring high potency.[4] This guide will dissect the chemistry, pharmacology, and evaluation of this important molecular framework.

Synthetic Strategies

The synthesis of the this compound core and its derivatives is a multi-step process that can be approached from several common starting materials. The following workflow outlines a validated and reproducible synthetic route.

cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization to Amide Analogues start 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) intermediate 3-(Cyclopentyloxy)-4-methoxybenzaldehyde start->intermediate Williamson Ether Synthesis (O-Alkylation) core_acid This compound intermediate->core_acid Oxidation amide_analogue Amide Derivatives (e.g., Roflumilast analogues) core_acid->amide_analogue Amide Coupling caption Synthetic workflow for this compound and its derivatives.

A generalized synthetic workflow.
Synthesis of the Core Intermediate: this compound

A common and efficient route to the title compound begins with the commercially available 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The synthesis proceeds in two key steps: O-alkylation followed by oxidation.

Step 1: O-Alkylation to form 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This step employs a Williamson ether synthesis to introduce the cyclopentyl group. The phenolic hydroxyl group of isovanillin is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from cyclopentyl bromide.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in 400 mL of absolute ethanol in a round-bottom flask, add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).[5]

  • Reaction Execution: Heat the mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a syrup.

  • Extraction: Dissolve the resulting residue in 500 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride solution.[5]

  • Purification: Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate to dryness. The crude product, an amber syrup, is purified by column chromatography on silica gel using a 20% ethyl ether in hexane eluent to yield the analytically pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as an oil.[5]

Step 2: Oxidation to this compound

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used, with sulfamic acid being an effective choice.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve the 3-(cyclopentyloxy)-4-methoxybenzaldehyde from the previous step in an appropriate solvent system.

  • Reaction Execution: Add sulfamic acid and stir the reaction at a suitable temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is worked up through an appropriate aqueous quench and extraction. The crude carboxylic acid is then purified, typically by recrystallization, to yield the final product, this compound.[6]

Synthesis of Amide Derivatives

The carboxylic acid core is a versatile handle for the synthesis of a wide array of analogues, most commonly amides, which are prevalent in many potent PDE4 inhibitors. Standard amide coupling procedures are employed for this transformation.

Experimental Protocol: Amide Coupling

  • Acid Chloride Formation: To this compound (2.36 g, 10 mmol), add an excess of thionyl chloride (3.6 mL, 50 mmol). Heat the mixture at 60-80 °C for 2 hours.[6] The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-(cyclopentyloxy)-4-methoxybenzoyl chloride as a yellow oil, which can be used in the next step without further purification.

  • Amide Formation: Dissolve the crude acid chloride (e.g., 1.9 g, 7.5 mmol) in an anhydrous solvent such as dichloromethane (25 mL). Add anhydrous triethylamine (1.5 mL) followed by the desired amine (e.g., 2,6-dimethylmorpholin-4-amine, 1.04 g, 8 mmol).[6]

  • Reaction and Purification: Stir the reaction mixture at 60-80 °C for 6 hours. After cooling, wash the mixture with water, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. The crude amide can be purified by crystallization.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and substitution pattern of the core scaffold and its derivatives. The following SAR insights are derived from the analysis of various analogues.

cluster_0 SAR of the Core Scaffold cluster_1 Influence of Amide Substituents catechol_ether Catechol-Ether Motif (3-Cyclopentyloxy-4-methoxy) hydrophobic_pocket Interaction with Hydrophobic Pockets in PDE4 Active Site catechol_ether->hydrophobic_pocket Essential for high_potency High Inhibitory Potency hydrophobic_pocket->high_potency Leads to amide_group Amide Moiety h_bond Hydrogen Bonding with Active Site Residues amide_group->h_bond Facilitates selectivity_potency Modulates Potency and Subtype Selectivity h_bond->selectivity_potency Contributes to caption Key structure-activity relationships for this compound derivatives.

Key structure-activity relationships.
  • The Catechol-Ether Core: The 3-cyclopentyloxy and 4-methoxy groups are critical for high-affinity binding. The cyclopentyloxy group occupies a key hydrophobic pocket in the PDE4 active site, and its replacement with smaller or larger alkyl groups often leads to a decrease in potency. The methoxy group is also involved in important interactions within the active site.[2]

  • The Amide Moiety: The conversion of the carboxylic acid to an amide is a common strategy to enhance potency and modulate pharmacokinetic properties. The nature of the substituent on the amide nitrogen plays a significant role in determining both potency and selectivity for different PDE4 subtypes (A, B, C, and D). For instance, substitution with heterocyclic rings, as seen in Roflumilast, can lead to highly potent and selective inhibitors.[7]

  • Stereochemistry: For derivatives with chiral centers, the stereochemistry can have a profound impact on activity. For example, in Rolipram analogues, the (S)-enantiomer is often significantly more potent than the (R)-enantiomer.[7]

Quantitative SAR Data

The following table summarizes the inhibitory potency of key PDE4 inhibitors featuring the catechol-ether motif against different PDE4 subtypes.

CompoundPDE4A IC₅₀ (nM)PDE4B IC₅₀ (nM)PDE4C IC₅₀ (nM)PDE4D IC₅₀ (nM)Reference(s)
Roflumilast >10000.84>10000.68[4]
Roflumilast N-oxide 2.01.65.71.1[8]
Cilomilast -25-11[5]

Note: IC₅₀ values can vary between different studies and assay conditions.

Biological Evaluation: Experimental Protocols

The evaluation of novel derivatives based on the this compound scaffold involves a series of in vitro assays to determine their PDE4 inhibitory potency and their anti-inflammatory effects in a cellular context.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a recombinant PDE4 enzyme. Fluorescence polarization (FP) is a common and robust method for this purpose. The principle relies on the change in polarization of a fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Roflumilast) in DMSO.

    • Dilute recombinant human PDE4B enzyme and the cAMP-FAM substrate in the appropriate assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the diluted test compounds to the wells of the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (saturating concentration of reference inhibitor).

    • Add the diluted PDE4 enzyme solution to all wells except for a "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the cAMP-FAM substrate to all wells.

    • Incubate the plate at 37 °C for 60 minutes.

    • Stop the reaction and add the detection reagents (e.g., a phosphate-binding agent) as per the assay kit manufacturer's instructions.[8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • The polarization signal is inversely proportional to the amount of cAMP hydrolyzed.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Inflammatory Assay: TNF-α Release from LPS-Stimulated PBMCs

This assay assesses the ability of a compound to suppress the inflammatory response in a more physiologically relevant cellular system. Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the release of the pro-inflammatory cytokine TNF-α.

Experimental Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Add the diluted compounds or a vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Cell Stimulation:

    • Add LPS solution to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α release. Include unstimulated controls (medium only).[9]

    • Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly successful starting point for the development of potent and selective PDE4 inhibitors. Its favorable interactions with the enzyme's active site provide a robust foundation for high-potency compounds. The synthetic accessibility of the core and the versatility of the carboxylic acid functional group allow for extensive exploration of the chemical space to optimize both pharmacodynamic and pharmacokinetic properties.

Future research in this area will likely focus on the development of derivatives with improved subtype selectivity, particularly for PDE4B, which is believed to be the primary target for the anti-inflammatory effects of these inhibitors, while minimizing inhibition of PDE4D, which has been associated with emetic side effects.[10] Furthermore, the exploration of novel amide substituents and the application of advanced drug delivery strategies will continue to refine the therapeutic potential of this important class of molecules. This guide provides a solid foundation for researchers to contribute to these exciting future developments.

References

  • G. Mohammadi Ziarani, A. Shafiee, A. Foroumadi, et al. (2016). Synthesis, Biological Evaluation, and Molecular Modeling of New 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry, 59(15), 7275-7289.
  • PrepChem. (n.d.). Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde.
  • Hatzelmann, A., Morcillo, E. J., & Lungarella, G. (2010). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 4(5), 291-306.
  • G. Schneider, et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Chemical & Pharmaceutical Bulletin, 49(8), 1009-1017.
  • Kim, K., et al. (2022). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 23(19), 11529.
  • Galdones, E., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 23(21), 13456.
  • Spina, D. (2014). PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. International Journal of Chronic Obstructive Pulmonary Disease, 9, 395-406.
  • BPS Bioscience. (n.d.). PDE4B (Rat) Assay Kit.
  • Gutierrez, T., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e32880.
  • Zhang, J., et al. (2022). The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, C13H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 551-553.
  • Li, H., et al. (2018). Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking. Molecules, 23(10), 2653.
  • Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 10(4), 741-747.
  • Brullo, C., et al. (2016). New Insights Into Selective PDE4D Inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Structural Development and Promising Activities to Restore Memory Impairment. European Journal of Medicinal Chemistry, 124, 82-102.
  • Barnes, P. J. (2006). PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. International journal of chronic obstructive pulmonary disease, 1(4), 395–406.

Sources

Theoretical properties of "4-(Cyclopentyloxy)-3-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, potential synthesis, and research context of this compound. As a derivative of vanillic acid, this compound belongs to the family of substituted benzoic acids and ethers. While published research on this specific isomer is limited, this document extrapolates its characteristics based on fundamental chemical principles and data available for its structural isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. The guide covers its chemical identity, predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic signatures, and potential applications as a synthetic intermediate in medicinal chemistry. Safety and handling protocols are also discussed. This whitepaper serves as a foundational resource for researchers interested in exploring this molecule for novel applications.

Introduction: A Derivative of a Privileged Scaffold

This compound is an organic compound featuring a benzoic acid core functionalized with a methoxy group at the C3 position and a cyclopentyloxy group at the C4 position. This structure positions it as a derivative of 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid, a well-studied natural product. Vanillic acid and its derivatives are recognized for a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and chemopreventive effects.[1][2]

The addition of the cyclopentyloxy group in place of the hydroxyl group of vanillic acid significantly increases the molecule's lipophilicity, which can have profound effects on its solubility, membrane permeability, and interaction with biological targets. Substituted benzoic acids are often considered "privileged scaffolds" in medicinal chemistry, as their framework can be adapted to bind to multiple biological targets.[3] While this compound is not yet widely established, its structural similarity to biologically active compounds makes it a person of interest for synthetic and medicinal chemists. It is currently positioned by chemical suppliers as a building block for early-stage discovery research.[3]

It is critical to distinguish this compound from its more frequently documented structural isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid . While they share the same molecular formula and weight, the placement of the alkoxy substituents alters their chemical and electronic properties. This guide will focus on the title compound, this compound, and will use data from its isomer for comparative purposes only when explicitly stated.

Caption: Chemical structure of this compound.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical research. The following tables summarize the key identifiers and predicted physicochemical properties for this compound. These predictions are derived from computational models and provide a baseline for experimental design.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 176033-44-6[5]
Molecular Formula C13H16O4[4]
Molecular Weight 236.26 g/mol [5]
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2[4]
InChI InChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)[4]
InChIKey UDNXKKGEMXXJBQ-UHFFFAOYSA-N[4]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 376.3 ± 22.0 °C[5]
Density 1.213 ± 0.06 g/cm³[5]
XlogP 2.9[4]
pKa 4.22 ± 0.10[6]

Note: The melting point for the isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid, is reported as 160-164°C.[6][7]

Synthesis and Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

While specific literature detailing the synthesis of this compound is scarce, a logical and well-established synthetic route can be proposed. The most direct approach involves the Williamson ether synthesis, starting from a suitably protected vanillic acid derivative.

The key steps would be:

  • Starting Material Selection : The ideal starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid). To prevent the carboxylic acid from interfering with the base in the subsequent step, it should first be protected, typically as a methyl or ethyl ester (e.g., Methyl vanillate).

  • Deprotonation : The phenolic hydroxyl group of the protected vanillate is deprotonated using a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone to form a reactive phenoxide.

  • Nucleophilic Substitution (SN2) : A cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the leaving group (Br⁻ or TsO⁻) to form the cyclopentyl ether linkage.

  • Deprotection : The ester protecting group is removed via hydrolysis (e.g., using sodium hydroxide followed by acidic workup) to yield the final carboxylic acid product.

G cluster_0 Proposed Synthesis Workflow start Start: Methyl Vanillate (4-hydroxy-3-methoxybenzoate) step1 1. Deprotonation Reagents: K₂CO₃ Solvent: DMF start->step1 step2 2. Etherification (SN2) Reagent: Cyclopentyl Bromide step1->step2 step3 3. Saponification (Deprotection) Reagents: NaOH, then H₃O⁺ step2->step3 product Product: 4-(Cyclopentyloxy)-3- methoxybenzoic acid step3->product

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The reactivity of this compound is governed by its three key functional components:

  • Carboxylic Acid : This group is the primary site for reactions such as esterification (with alcohols), amide bond formation (with amines), and reduction (to a benzyl alcohol).

  • Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the two electron-donating alkoxy groups (-OCH₃ and -OC₅H₉). The directing effects of these groups would favor substitution at the C5 position.

  • Ether Linkages : Both the methoxy and cyclopentyloxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Theoretical Spectroscopic and Analytical Characterization

  • ¹H NMR : Expected signals would include a singlet for the carboxylic acid proton (>10 ppm), distinct signals for the aromatic protons (around 6.9-7.5 ppm), a singlet for the methoxy protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to oxygen, and multiplets for the remaining cyclopentyl methylene protons.

  • ¹³C NMR : Key signals would be observed for the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl ring.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), C-O stretching of the ethers and acid (~1200-1300 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).

  • Mass Spectrometry : High-resolution mass spectrometry should confirm the molecular formula. The predicted monoisotopic mass is 236.10486 Da.[4] The table below shows predicted collision cross-section (CCS) values for various adducts, which is useful for identification in ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 237.11214151.7
[M+Na]⁺ 259.09408157.7
[M-H]⁻ 235.09758157.0
[M+NH₄]⁺ 254.13868170.3
Source: Data derived from computational modeling.[4]

Potential Applications and Research Context

Given its structure as a vanillic acid derivative, this compound is a prime candidate for investigation in several areas of drug discovery and materials science.

  • Medicinal Chemistry Intermediate : The most immediate application is as a building block in organic synthesis.[3] The carboxylic acid functional group serves as a versatile handle for constructing more complex molecules, such as amides and esters, which are common motifs in pharmacologically active compounds.

  • Exploration of Biological Activity : The parent compound, vanillic acid, inhibits NF-κB activation and exhibits anti-inflammatory and antioxidant properties.[2] By replacing the polar hydroxyl group with a nonpolar, bulky cyclopentyloxy group, the resulting molecule's lipophilicity (predicted XlogP of 2.9) is significantly increased compared to vanillic acid (XlogP of 1.4).[4][8] This modification could enhance cell membrane permeability and potentially lead to novel interactions with biological targets, warranting investigation for similar or new therapeutic effects.

Safety and Handling

No specific safety data for this compound is published. However, based on the GHS hazard statements for its isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid, and general principles for related chemical structures, the following hazards should be assumed[7]:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended Handling Protocols:

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

  • Handling Precautions : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[7]

Conclusion

This compound is a theoretically interesting molecule that combines the privileged benzoic acid scaffold with lipophilic methoxy and cyclopentyloxy substituents. While experimental data remains limited, its properties can be reliably predicted based on established chemical principles. Its logical synthesis from vanillic acid derivatives and its potential as a building block for more complex molecules make it a valuable compound for researchers in synthetic and medicinal chemistry. Future experimental validation of its physicochemical properties, reactivity, and biological activity is necessary to fully unlock its potential.

References

  • PubChemLite. This compound (C13H16O4).
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • PubChemLite. 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4).
  • Axios Research. Vanillic Acid - CAS - 121-34-6.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8468, Vanillic Acid.
  • NIST. Benzoic acid, 4-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Exposome-Explorer. Vanillic acid (Compound).
  • PrepChem.com. Preparation of 4-methoxybenzoic acid.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546).

Sources

An In-depth Technical Guide to 4-(Cyclopentyloxy)-3-methoxybenzoic acid: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. Among these, 4-(Cyclopentyloxy)-3-methoxybenzoic acid has emerged as a significant building block, particularly in the synthesis of targeted therapies. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and its applications in drug development, with a particular focus on its role and that of its structural isomer in the creation of phosphodiesterase-4 (PDE4) inhibitors.

Nomenclature and Structural Elucidation

A critical aspect of chemical research is the precise identification of a compound. It is important to distinguish This compound from its closely related isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. While both share the same molecular formula and weight, the substitution pattern on the benzene ring is distinct, leading to different chemical properties and biological activities.

  • Target Compound: this compound

    • Synonyms: Benzoic acid, 4-(cyclopentyloxy)-3-methoxy-

    • CAS Number: 176033-44-6[1]

  • Structural Isomer: 3-(Cyclopentyloxy)-4-methoxybenzoic acid

    • Synonyms: Benzoic acid, 3-(cyclopentyloxy)-4-methoxy-[2]

    • CAS Number: 144036-17-9[2][3][4]

The structural difference is illustrated in the diagram below:

Figure 1: Chemical Structures of the Target Compound and its Isomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug formulation. The table below summarizes and compares the key properties of this compound and its 3,4-isomer.

PropertyThis compound3-(Cyclopentyloxy)-4-methoxybenzoic acid
CAS Number 176033-44-6144036-17-9[2][3][4]
Molecular Formula C13H16O4[1]C13H16O4[2][5]
Molecular Weight 236.26 g/mol [5]236.26 g/mol [2][5]
Melting Point Not available160-164°C[2][6][7]
Boiling Point (Predicted) Not available376.3±22.0 °C[2][7]
Density (Predicted) Not available1.213±0.06 g/cm3 [2]
pKa (Predicted) Not available4.22±0.10[7]
InChIKey UDNXKKGEMXXJBQ-UHFFFAOYSA-N[7]RVADCQWIQKYXBJ-UHFFFAOYSA-N[4][5]
SMILES COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2[7]COC1=C(OC2CCCC2)C=C(C=C1)C(O)=O[3][4]

Synthesis Protocol

The synthesis of this compound can be achieved through the O-alkylation of a suitable precursor, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). This reaction involves the nucleophilic attack of the phenoxide ion of vanillic acid on an electrophilic cyclopentyl source.

Proposed Synthesis of this compound

This protocol is based on established Williamson ether synthesis principles and adaptation from similar reactions found in the literature.

Reaction Scheme:

Figure 2: Proposed synthesis of this compound.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Cyclopentyl bromide[1]

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid and anhydrous potassium carbonate in a suitable solvent such as anhydrous DMF.

  • Addition of Alkylating Agent: While stirring the mixture, add cyclopentyl bromide dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 50-70°C and maintain it for several hours (e.g., 12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

Substituted benzoic acids are valuable intermediates in the synthesis of more complex pharmaceutical compounds. Both this compound and its isomer serve as important building blocks in medicinal chemistry.

Role as a Precursor for Phosphodiesterase-4 (PDE4) Inhibitors

The structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, is a well-documented key intermediate in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition has been a major focus for the development of treatments for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

While direct evidence for the widespread use of this compound as a PDE4 inhibitor precursor is less documented, its structural similarity to the 3,4-isomer suggests its potential as a scaffold for novel PDE4 inhibitors and other therapeutic agents. Chemical suppliers often categorize it as a compound for "early discovery researchers," indicating its potential in new research avenues.

Incorporation into Biologically Active Molecules

A patent for an oral composition of 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl}propionic acid (T-5224) highlights the inclusion of a "4-(cyclopentyloxy)" moiety in a compound developed as a therapeutic agent for inflammatory diseases by targeting the transcription factor AP-1.[8] This demonstrates the utility of the 4-(cyclopentyloxy)phenyl group in the design of bioactive molecules.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis from readily available starting materials like vanillic acid makes it an accessible building block for medicinal chemists. While its isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, has a more established role as a precursor to PDE4 inhibitors, the unique substitution pattern of the 4,3-isomer offers opportunities for the exploration of new chemical space and the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

  • Arctom. (n.d.). CAS NO. 144036-17-9 | 3-(cyclopentyloxy)-4-methoxybenzoic acid | Catalog SY147766.
  • Google Patents. (n.d.). US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.

Sources

An In-depth Technical Guide on the Safe Handling of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative, a class of compounds frequently utilized as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a cyclopentyloxy ether group, dictates its reactivity and potential biological interactions.[1] While this specific compound is not extensively documented in publicly available safety literature, a thorough understanding of its constituent functional groups—aromatic carboxylic acids and ethers—provides a robust framework for establishing safe handling protocols. This guide synthesizes available data for the structural isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid and general principles for related chemical classes to provide a comprehensive safety and handling protocol for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

A precise understanding of a compound's physical properties is foundational to its safe handling and storage. Below is a summary of the known and predicted properties for this compound and its more documented isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid. Researchers should assume similar properties for the title compound but handle it with a degree of caution appropriate for a less-characterized substance.

PropertyThis compound3-(Cyclopentyloxy)-4-methoxybenzoic acid
CAS Number 176033-44-6[1]144036-17-9[][3][4][5]
Molecular Formula C13H16O4[1][6]C13H16O4[][3][4][5]
Molecular Weight 236.26 g/mol [3][4]236.267 g/mol [5]
Appearance Solid (predicted)Solid[7]
Melting Point Not available160-164°C[3][4][8]
Boiling Point Not available376.3°C at 760 mmHg[][4]
Density Not available1.213 g/cm³[3][4][8]
Flash Point Not available142°C[3]
pKa Not available4.22 (Predicted)[8]
Section 2: Hazard Identification and Assessment

The hazard profile of this compound is primarily derived from its carboxylic acid and aromatic ether functionalities.

2.1 Carboxylic Acid Moiety: Carboxylic acids are generally weak acids but can be corrosive and pose other hazards.[9] Contact with skin and eyes can cause irritation.[10][11][12] Inhalation of dusts may lead to respiratory tract irritation.[11][13]

2.2 Aromatic Ether Moiety: Aromatic ethers are generally less flammable than their aliphatic counterparts.[14] However, ethers as a class are known to form unstable peroxides over time, especially when exposed to light and air, which can be explosive.[14][15][16] While this is a more significant concern for liquid ethers, it is a prudent consideration for the long-term storage of all ether-containing compounds. Vapors, if generated at elevated temperatures, may cause drowsiness and dizziness.[15]

2.3 GHS Classification (Predicted): Based on data for the isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid, the following GHS classifications are anticipated:

  • Skin Irritation (Category 2) [3]

  • Serious Eye Irritation (Category 2) [3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [3][13]

Hazard Pictogram:

Caption: GHS pictogram for irritant/harmful.

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][13]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is essential to minimize exposure and ensure laboratory safety.

3.1 Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or generating aerosols.[3][10][13][17]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of any potential exposure.[13]

3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the cornerstone of safe handling. The following should be considered mandatory:

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[13][17] Always wash hands thoroughly after handling the product.[13][17]

  • Eye and Face Protection: Chemical safety goggles or glasses are required.[13][17] A face shield may be necessary when there is a risk of splashing.[13]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[13][17]

  • Respiratory Protection: In cases of insufficient ventilation or when handling large quantities of powder, a NIOSH-approved respirator may be necessary.[13][17]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Lab Coat D2 Gloves D1->D2 D3 Eye Protection D2->D3 D4 Respirator (if needed) D3->D4 F1 Gloves F2 Eye Protection F1->F2 F3 Lab Coat F2->F3 F4 Respirator (if needed) F3->F4

Caption: Recommended sequence for donning and doffing PPE.

3.3 Hygiene Measures:

  • Do not eat, drink, or smoke when using this product.[13][17]

  • Wash hands thoroughly after handling.[3]

  • Contaminated clothing should be removed and washed before reuse.[3]

Section 4: Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] Storage in a refrigerator (2-8°C) may be recommended.[8]

  • Incompatible Materials: Avoid storage with strong bases and strong oxidizing agents.[13] Carboxylic acids should not be stored in metal cabinets due to potential corrosion.[9]

  • Peroxide Formation: As a precautionary measure due to the ether linkage, consider dating the container upon receipt and periodically evaluating for peroxide formation, especially if the material has been stored for an extended period.

Section 5: Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed promptly.

5.1 First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, seek medical advice.[3][17]

  • In Case of Skin Contact: Wash the skin with plenty of water.[3][17] If skin irritation occurs, get medical help.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Call a poison center or a doctor if you feel unwell.[17]

5.2 Accidental Release Measures:

  • Personal Precautions: Do not take action without suitable protective equipment.[17] Evacuate unnecessary personnel. Ensure adequate ventilation.[10]

  • Environmental Precautions: Avoid release to the environment.[17]

  • Methods for Cleaning Up: For spills, absorb the material with sand or earth and place it in a suitable container for disposal.[17] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[10][18]

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Hazard Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Clean_Up Clean Up Spill (Absorb/Sweep) Contain->Clean_Up Dispose Dispose of Waste Clean_Up->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Report Incident Decontaminate->End

Caption: General workflow for responding to a chemical spill.

Section 6: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of contents/container to an appropriate treatment and disposal facility.[3]

  • It may be possible to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[13]

Conclusion

References

  • The MSDS HyperGlossary: Carboxylic Acid.
  • Carboxylic acid-SAM Form
  • Safety D
  • SAFETY D
  • This compound (C13H16O4). PubChemLite. [Link]
  • Ethers. University of St Andrews Health and Safety. [Link]
  • Diethyl ether. Wikipedia. [Link]
  • 4-Methoxybenzoic acid Safety D
  • Ethers. UCL Safety Services. [Link]
  • 3-(cyclopentyloxy)-4-methoxybenzoic acid. Finetech Industry Limited. [Link]
  • Preparation of 4-methoxybenzoic acid. PrepChem.com. [Link]
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]
  • Preparation method of methoxybenzoic acid.

Sources

Methodological & Application

Synthesis of "4-(Cyclopentyloxy)-3-methoxybenzoic acid" experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed experimental protocol for the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and self-validating steps to ensure procedural integrity.

Introduction

This compound belongs to the class of alkoxy-substituted benzoic acids, which are prevalent scaffolds in the development of novel therapeutics and functional materials. The synthesis of this specific molecule is most effectively achieved through a two-step process commencing with the protection of the carboxylic acid functionality of vanillic acid, followed by a Williamson ether synthesis to introduce the cyclopentyl group, and concluding with deprotection. This method ensures high regioselectivity and yields a pure final product.

The foundational reaction, the Williamson ether synthesis, is a robust and versatile method for forming ethers via an SN2 reaction between an alkoxide and an organohalide.[1] In this protocol, we will first protect the carboxylic acid of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) as a methyl ester. This prevents unwanted side reactions involving the acidic proton of the carboxylic acid. The subsequent etherification selectively targets the more acidic phenolic hydroxyl group.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of all reagents is critical for a successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleKey Hazards
Methyl VanillateC₉H₁₀O₄182.17Starting MaterialIrritant
Cyclopentyl BromideC₅H₉Br149.03Alkylating AgentFlammable, Irritant
Potassium CarbonateK₂CO₃138.21BaseIrritant
N,N-DimethylformamideC₃H₇NO73.09SolventReproductive Toxin
Sodium HydroxideNaOH40.00Hydrolysis ReagentCorrosive
Hydrochloric AcidHCl36.46Acidifying AgentCorrosive

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the intermediate, methyl 4-(cyclopentyloxy)-3-methoxybenzoate, and its subsequent hydrolysis to the final product.

Part 1: Synthesis of Methyl 4-(cyclopentyloxy)-3-methoxybenzoate

This step involves the Williamson ether synthesis, where the phenoxide of methyl vanillate acts as a nucleophile to displace the bromide from cyclopentyl bromide.

Reaction Scheme:

  • Step 1: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) + Cyclopentyl Bromide → Methyl 4-(cyclopentyloxy)-3-methoxybenzoate

  • Reagents: Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF)

  • Mechanism: SN2

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl vanillate (10.0 g, 54.9 mmol), anhydrous potassium carbonate (15.2 g, 109.8 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: To the stirring suspension, add cyclopentyl bromide (9.8 g, 65.9 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate will form.

  • Isolation of Intermediate: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. The product is typically of sufficient purity for the next step.

Part 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

  • Step 2: Methyl 4-(cyclopentyloxy)-3-methoxybenzoate → this compound

  • Reagents: Sodium Hydroxide (NaOH), Methanol/Water

  • Mechanism: Nucleophilic Acyl Substitution

Procedure:

  • Reaction Setup: Suspend the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate (from Part 1) in a mixture of methanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL).

  • Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of the final product will form.

  • Isolation of Final Product: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to pH paper.

  • Purification and Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the purified crystals in a vacuum oven at 60°C.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Synthesis of this compound cluster_0 Part 1: Williamson Ether Synthesis cluster_1 Part 2: Hydrolysis MV Methyl Vanillate Reaction1 Reaction at 80°C MV->Reaction1 CB Cyclopentyl Bromide CB->Reaction1 Base_Solvent K2CO3, DMF Base_Solvent->Reaction1 Workup1 Aqueous Work-up Reaction1->Workup1 Cooling & Precipitation Intermediate Methyl 4-(cyclopentyloxy)-3-methoxybenzoate Workup1->Intermediate Filtration & Drying Reaction2 Reflux Intermediate->Reaction2 Hydrolysis_Reagents NaOH, MeOH/H2O Hydrolysis_Reagents->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Solvent Removal Purification Recrystallization Acidification->Purification Filtration Final_Product This compound Purification->Final_Product Drying

Caption: Workflow for the two-step synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the methoxy protons, the cyclopentyl protons, the aromatic protons, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: The spectrum should show distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (236.26 g/mol ) should be observed.[2][3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and methoxy groups are expected.

  • Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values if available.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. The rationale behind each step is provided to empower the user with a deeper understanding of the chemical transformations involved.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Online].
  • PubChem. This compound. [Online].
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Online].
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9. [Online].

Sources

Application Notes & Protocols: The 3-(Cyclopentyloxy)-4-methoxybenzoyl Scaffold as a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 3-(cyclopentyloxy)-4-methoxybenzoyl moiety, a key structural motif in modern medicinal chemistry. While the specific isomer 4-(cyclopentyloxy)-3-methoxybenzoic acid is available as a synthetic intermediate, its isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, and its derivatives have garnered significant attention, particularly as potent and selective inhibitors of phosphodiesterase 4 (PDE4)[1][2][3]. This guide will delve into the rationale behind its use, its applications in targeting PDE4 for therapeutic intervention, and provide detailed protocols for its evaluation.

Introduction: The Significance of the Catechol Ether Moiety in Drug Design

Substituted benzoic acids are foundational building blocks in the synthesis of complex pharmaceutical agents[4][5]. The arrangement of alkoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties, thereby dictating its biological activity[4]. The 3-(cyclopentyloxy)-4-methoxy arrangement, in particular, has emerged as a "privileged scaffold." This is due to its ability to mimic the catechol group found in endogenous ligands while offering improved metabolic stability and pharmacokinetic properties. The cyclopentyloxy group provides a degree of lipophilicity and conformational constraint that can enhance binding to target proteins.

Key Attributes of the 3-(Cyclopentyloxy)-4-methoxybenzoyl Scaffold:
  • Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation compared to free catechols.

  • Target Engagement: The oxygen atoms can act as hydrogen bond acceptors, crucial for interaction with amino acid residues in enzyme active sites.

  • Lipophilicity and Permeability: The cyclopentyl group enhances lipophilicity, which can improve cell membrane permeability and oral bioavailability.

Primary Application: Selective Inhibition of Phosphodiesterase 4 (PDE4)

The most prominent application of the 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold is in the design of selective PDE4 inhibitors[1][3]. PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP)[1][6]. By inhibiting PDE4, intracellular cAMP levels rise, leading to a cascade of downstream effects that can modulate inflammatory responses and enhance neuronal plasticity[1][3].

Mechanism of Action and Therapeutic Rationale

Inhibition of PDE4 has shown therapeutic potential in a range of conditions:

  • Neurodegenerative Diseases: In conditions like Alzheimer's disease, increased cAMP levels can lead to the phosphorylation of the cAMP response element-binding protein (CREB), which is crucial for synaptic plasticity and long-term memory formation[1][3].

  • Inflammatory Disorders: In diseases such as asthma and chronic obstructive pulmonary disease (COPD), elevated cAMP in inflammatory cells suppresses the release of pro-inflammatory mediators[3][6][7].

  • Ischemic Stroke: PDE4 inhibitors have been shown to reduce neuroinflammation and lesion size in preclinical models of stroke[7].

The selectivity for PDE4, and even specific PDE4 subtypes (A, B, C, and D), is critical for minimizing side effects such as emesis, which has been a challenge with earlier, non-selective PDE inhibitors[1].

Signaling Pathway

The following diagram illustrates the central role of PDE4 in cAMP signaling and the impact of its inhibition.

PDE4_Inhibition_Pathway GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Inflammation (e.g., Cytokine Release) PKA->Inflammation Inhibits Inhibitor Scaffold-Based PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway.

Experimental Protocols

The following protocols are representative methodologies for evaluating compounds containing the 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold for PDE4 inhibitory activity and downstream cellular effects.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a standard fluorescence polarization (FP)-based assay to determine the potency of a test compound against a specific PDE4 subtype.

Objective: To determine the IC50 value of a test compound against a recombinant human PDE4 enzyme.

Materials:

  • Recombinant human PDE4D3 enzyme

  • FAM-cAMP substrate

  • Anti-cAMP antibody

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., a derivative of 3-(cyclopentyloxy)-4-methoxybenzoic acid)

  • Positive control (e.g., Roflumilast)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

  • Enzyme Reaction: a. To each well of the microplate, add 5 µL of the diluted test compound or control. b. Add 10 µL of the PDE4D3 enzyme solution (at a pre-determined optimal concentration) to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding 5 µL of the FAM-cAMP substrate. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of the anti-cAMP antibody solution. b. Incubate for 30 minutes at room temperature to allow for antibody-FAM-cAMP binding. c. Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: a. Convert FP values to percent inhibition relative to high (no enzyme) and low (vehicle) controls. b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

PDE4_Assay_Workflow start Start prep Prepare Serial Dilution of Test Compound start->prep add_cmpd Add Compound to Plate prep->add_cmpd add_enzyme Add PDE4 Enzyme add_cmpd->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_sub Add FAM-cAMP Substrate incubate1->add_sub incubate2 Incubate (60 min) add_sub->incubate2 add_ab Add Anti-cAMP Antibody incubate2->add_ab incubate3 Incubate (30 min) add_ab->incubate3 read_fp Read Fluorescence Polarization incubate3->read_fp analyze Calculate IC50 read_fp->analyze end End analyze->end

Caption: In Vitro PDE4 Inhibition Assay Workflow.

Protocol 2: Cellular cAMP Measurement Assay

This protocol describes how to measure changes in intracellular cAMP levels in response to treatment with a PDE4 inhibitor.

Objective: To quantify the increase in intracellular cAMP in a relevant cell line (e.g., neuronal cells) following treatment with a test compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound

  • Forskolin (an adenylate cyclase activator)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

  • Lysis buffer

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. b. Incubate for 30 minutes at 37°C.

  • Cell Stimulation: a. Add a sub-maximal concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. b. Incubate for an additional 15 minutes at 37°C.

  • Cell Lysis: a. Aspirate the medium and add the lysis buffer provided with the cAMP detection kit. b. Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Detection: a. Perform the cAMP detection assay following the manufacturer's protocol (e.g., HTRF or ELISA). b. Read the output on a suitable plate reader.

  • Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Calculate the concentration of cAMP in each sample based on the standard curve. c. Plot the cAMP concentration against the test compound concentration to determine the dose-dependent effect.

Data Presentation

The following table provides a hypothetical summary of data for a novel compound ("Compound X") derived from the 3-(cyclopentyloxy)-4-methoxybenzoic acid scaffold, compared to a known standard.

CompoundPDE4D3 IC50 (nM)Cellular cAMP EC50 (nM) (Neuronal Cells)Brain Penetration (BBB cLogP)
Compound X 15.245.82.5
Roflumilast0.85.12.9

Data are for illustrative purposes only.

Conclusion and Future Directions

The 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold is a validated and highly valuable motif in the design of selective PDE4 inhibitors. Its favorable physicochemical properties contribute to potent and selective target engagement with promising therapeutic potential in neurodegenerative and inflammatory diseases. Future research will likely focus on fine-tuning this scaffold to achieve greater subtype selectivity, thereby enhancing the therapeutic window and minimizing potential side effects. The protocols provided herein offer a robust framework for the initial characterization and validation of novel compounds based on this privileged structure.

References

  • Brullo, C., et al. (2016). New Insights Into Selective PDE4D Inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Structural Development and Promising Activities to Restore Memory Impairment. European Journal of Medicinal Chemistry, 124, 82-102.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis.
  • Liu, S., et al. (1998). Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate. Biochemistry, 37(19), 6691-701.
  • ResearchGate. New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • van den Berg, R., et al. (2023). Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice. Journal of Neuroinflammation, 20(1), 22.
  • PubChem. 4-(cyclopentyloxy)benzoic acid.
  • PrepChem.com. Preparation of 4-methoxybenzoic acid.
  • Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Zhang, Y., et al. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. Archiv der Pharmazie, e2400115.
  • Galdino-Pitta, M. R., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1018.

Sources

Application Notes: Probing Inflammatory Pathways with 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 4-(Cyclopentyloxy)-3-methoxybenzoic acid in drug discovery, focusing on its role as a potential inhibitor of Phosphodiesterase 4 (PDE4). We detail its mechanism of action, protocols for material preparation and quality control, and a strategic workflow for its pharmacological evaluation. This guide includes step-by-step protocols for high-throughput biochemical screening, cell-based secondary assays to confirm on-target activity, and functional assays to measure downstream anti-inflammatory effects. Furthermore, we outline a panel of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays for early-stage drugability assessment.

Introduction: Targeting Chronic Inflammation via PDE4

This compound is a substituted benzoic acid derivative with a molecular structure amenable to targeting the active site of phosphodiesterases. Its primary therapeutic potential lies in the inhibition of Phosphodiesterase 4 (PDE4), a critical enzyme family that governs intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1]

Mechanism of Action: PDE4 enzymes specifically hydrolyze cAMP into its inactive form, AMP.[1] In immune and inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates gene transcription. This leads to the downregulation of a wide array of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, while simultaneously upregulating anti-inflammatory cytokines like IL-10.[2][3][4] By inhibiting PDE4, compounds like this compound can restore this regulatory balance, offering a powerful anti-inflammatory effect.

Therapeutic Relevance: The dysregulation of the cAMP signaling pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases. Consequently, PDE4 has emerged as a validated and compelling therapeutic target. Approved PDE4 inhibitors, such as apremilast for psoriatic arthritis and psoriasis, and crisaborole for atopic dermatitis, have demonstrated the clinical viability of this mechanism.[5][6] The exploration of novel chemical scaffolds, such as that of this compound, is a critical endeavor to identify next-generation inhibitors with improved efficacy and safety profiles.[5]

Material Preparation and Quality Control

Ensuring the identity, purity, and stability of the test compound is the foundation of reliable and reproducible pharmacological data.

2.1. Synthesis and Purification Substituted benzoic acids can be prepared through various established organic synthesis routes, often involving methylation of a hydroxybenzoic acid precursor or nucleophilic substitution reactions.[7][8] Following synthesis, the crude product must be purified to ≥95% purity for initial screening, and ≥98% for detailed pharmacological studies. Column chromatography is a standard method for achieving the required purity.

2.2. Analytical Characterization and Quality Control A panel of analytical techniques should be employed to confirm the structural integrity and purity of each synthesized batch.

Analytical Method Purpose Expected Result for C₁₃H₁₆O₄
LC-MS (Liquid Chromatography-Mass Spectrometry)Confirm identity and molecular weight; assess purity.Molecular Weight: 236.26 g/mol . Expected m/z: 237.11 [M+H]⁺, 235.10 [M-H]⁻.[9]
¹H and ¹³C NMR (Nuclear Magnetic Resonance)Elucidate and confirm the precise chemical structure.Spectrum consistent with the assigned structure of this compound.
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography)Quantify purity by assessing the area of the principal peak.Purity ≥98% for in-depth studies.
Thermodynamic Solubility Determine equilibrium solubility in aqueous buffer (e.g., PBS pH 7.4).Crucial for interpreting assay results and predicting oral absorption.

2.3. Preparation of Stock and Working Solutions Accurate compound handling is critical for dose-response experiments.

  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilutions: For assays, create a serial dilution plate (e.g., 1:3 dilution series) in 100% DMSO.

  • Assay Working Solutions: Prepare final working solutions by diluting the DMSO serial dilutions into the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

In Vitro Pharmacological Profiling: A Tiered Approach

A multi-step assay cascade is recommended to build a comprehensive pharmacological profile, moving from a high-throughput biochemical screen to more physiologically relevant cell-based models.

3.1. Primary Assay: PDE4B Biochemical Inhibition

This initial screen directly measures the compound's ability to inhibit the enzymatic activity of a key PDE4 subtype, PDE4B, which is highly expressed in inflammatory cells.[4] A fluorescence polarization (FP) assay is a robust, homogenous format suitable for high-throughput screening (HTS).[10]

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate. When intact, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting FAM-AMP is captured by a large binding agent, restricting its movement and leading to a high polarization signal. An inhibitor will prevent this hydrolysis, keeping the signal low.

Protocol 1: PDE4B Fluorescence Polarization (FP) Inhibition Assay

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP substrate

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Binding Agent (phosphate-binding beads)

  • Test compound and control inhibitor (e.g., Roflumilast)

  • 384-well, low-volume, black assay plates

Methodology (384-well format):

  • Compound Plating: Add 2 µL of serially diluted test compound in assay buffer (or buffer with DMSO for controls) to the assay plate.

  • Enzyme Addition: Add 4 µL of diluted PDE4B enzyme solution to all wells except "No Enzyme" controls. Add 4 µL of assay buffer to "No Enzyme" wells.

  • Incubation: Briefly centrifuge the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of FAM-cAMP substrate solution to all wells to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Add 10 µL of Binding Agent solution to all wells to stop the reaction. Incubate for 30-60 minutes.

  • Read Plate: Measure fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).[10][11]

Data Analysis:

  • Calculate percent inhibition relative to high signal (0% inhibition, enzyme + substrate) and low signal (100% inhibition, no enzyme) controls.

  • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound 1. Add Test Compound (2 µL) Enzyme 2. Add PDE4B Enzyme (4 µL) Compound->Enzyme Incubate1 3. Incubate (15 min) Enzyme->Incubate1 Substrate 4. Add FAM-cAMP (4 µL) Incubate1->Substrate Incubate2 5. Incubate (60 min) Substrate->Incubate2 Stop 6. Add Binding Agent (10 µL) Incubate2->Stop Incubate3 7. Incubate (30 min) Stop->Incubate3 Read 8. Read FP Signal Incubate3->Read

Workflow for the PDE4B Fluorescence Polarization Assay.

3.2. Secondary Assay: Cell-Based cAMP Accumulation

This assay validates the compound's mechanism in a cellular context by measuring its ability to increase intracellular cAMP levels. A common and effective method utilizes a cAMP Response Element (CRE) linked to a luciferase reporter gene.[12][13]

Principle: In cells co-transfected with a PDE4 expression vector and a CRE-luciferase reporter, PDE4 keeps cAMP levels low. When a PDE4 inhibitor is added, cAMP levels rise, activating PKA, which then phosphorylates the CRE-Binding Protein (CREB). Phosphorylated CREB binds to the CRE sequence in the reporter construct, driving the expression of luciferase, which generates a measurable luminescent signal.[14]

Protocol 2: CRE-Luciferase Reporter Assay in HEK293 Cells

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM, 10% FBS)

  • Transfection reagent

  • Expression vector for human PDE4B

  • CRE-luciferase reporter vector (with a co-reporter like Renilla for normalization)

  • Forskolin (an adenylyl cyclase activator)

  • Luciferase assay reagent system (e.g., Dual-Glo®)

  • 96-well or 384-well white, clear-bottom cell culture plates

Methodology:

  • Transfection: Co-transfect HEK293 cells with the PDE4B expression vector and the CRE-luciferase reporter vector according to the transfection reagent manufacturer's protocol.

  • Cell Seeding: 24 hours post-transfection, seed the cells into assay plates at an optimized density (e.g., 10,000-20,000 cells/well) and allow them to attach for 18-24 hours.[10]

  • Compound Addition: Add serially diluted test compound to the cells. Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-5 µM, to be optimized) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Detection: Add luciferase assay reagents according to the manufacturer's protocol. Measure luminescence on a plate reader.

Data Analysis:

  • Normalize the Firefly luciferase signal (CRE-driven) to the Renilla luciferase signal (constitutive control).

  • Calculate the fold-change in signal relative to vehicle-treated controls.

  • Plot the normalized response against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.

cluster_pathway Cellular cAMP Signaling Pathway Compound 4-(Cyclopentyloxy)- 3-methoxybenzoic acid PDE4 PDE4 Compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP AMP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene CRE-driven Gene Expression (e.g., Luciferase) pCREB->Gene Promotes Transcription

Mechanism of PDE4 inhibition on cellular cAMP signaling.

3.3. Functional Assay: Anti-Inflammatory Cytokine Release

This assay provides direct evidence of the compound's functional anti-inflammatory effects by measuring its ability to suppress cytokine production from primary human immune cells.

Principle: Peripheral Blood Mononuclear Cells (PBMCs), which include monocytes and lymphocytes, are stimulated with Lipopolysaccharide (LPS), a component of bacterial cell walls. This potent inflammatory stimulus triggers the production and release of pro-inflammatory cytokines like TNF-α. A successful PDE4 inhibitor will increase intracellular cAMP in these cells, thereby reducing the amount of TNF-α released into the culture supernatant.[15][16]

Protocol 3: LPS-Stimulated TNF-α Release from Human PBMCs

Materials:

  • Freshly isolated human PBMCs

  • Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and control inhibitor

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Methodology:

  • Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete RPMI medium.[17]

  • Compound Pre-treatment: Add 50 µL of medium containing the test compound at various concentrations. Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of medium containing LPS to achieve a final concentration of 10-100 ng/mL (concentration should be optimized).[18] For unstimulated controls, add medium only.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator.[16][18]

  • Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for TNF-α.

  • Calculate the concentration of TNF-α in each sample.

  • Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot percent inhibition vs. log concentration to calculate the IC₅₀ value for cytokine release.

cluster_prep Cell Treatment cluster_analysis Analysis Seed 1. Seed PBMCs Compound 2. Add Compound (1 hr Incubation) Seed->Compound Stimulate 3. Add LPS (16-24 hr Incubation) Compound->Stimulate Centrifuge 4. Centrifuge Plate Stimulate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect ELISA 6. Quantify TNF-α (ELISA) Collect->ELISA Data 7. Calculate IC₅₀ ELISA->Data

Workflow for the LPS-stimulated cytokine release assay.

Early In Vitro ADME & Toxicology Profiling

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties is essential to identify potential liabilities and guide medicinal chemistry efforts.[19][20] These assays help predict if a potent compound has the potential to become a safe and effective drug.[21][22]

ADME/Tox Parameter Assay Purpose & Rationale
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Predicts passive diffusion across the intestinal barrier. A rapid, cell-free method for early permeability ranking.[23]
Distribution Plasma Protein Binding (PPB) Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is free to engage the target and exert a therapeutic effect.
Metabolism Liver Microsomal Stability Measures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s). Predicts hepatic clearance and in vivo half-life.[20]
Metabolism CYP450 Inhibition Evaluates the potential for the compound to inhibit major CYP isoforms (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.
Toxicity hERG Inhibition Assesses binding to the hERG potassium channel. Inhibition of this channel is linked to a risk of cardiac arrhythmia (QT prolongation).
Toxicity Cytotoxicity Assay Measures general cellular toxicity in a relevant cell line (e.g., HepG2) to establish a preliminary therapeutic window.

Data Integration and Path Forward

The successful progression of a compound in a drug discovery program relies on a holistic evaluation of all generated data. An ideal candidate will exhibit a balanced profile of high on-target potency, robust cellular and functional activity, and favorable ADME/Tox properties.

Hypothetical Target Candidate Profile:

Parameter Assay Target Value
Potency PDE4B FP Assay IC₅₀ < 100 nM
Cellular Activity CRE-Luciferase Assay EC₅₀ < 500 nM
Functional Activity PBMC TNF-α Release IC₅₀ < 1 µM
Permeability PAMPA Pₑ > 5 x 10⁻⁶ cm/s
Metabolic Stability Human Liver Microsomes t₁/₂ > 30 min

| Safety | hERG Inhibition / Cytotoxicity | IC₅₀ > 10 µM |

A compound meeting these criteria would be a strong candidate for lead optimization and subsequent evaluation in in vivo models of inflammatory disease, such as LPS-induced inflammation or collagen-induced arthritis in rodents.

References

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Ciccacci, C., et al. (2018). Inhibition of Phosphodiesterase-4 in Psoriatic Arthritis and Inflammatory Bowel Diseases. MDPI.
  • Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work?.
  • ResearchGate. Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs).
  • Wikipedia. PDE4 inhibitor.
  • ResearchGate. Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD).
  • National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.
  • MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022.
  • National Center for Biotechnology Information. (2018, October 17). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases.
  • National Center for Biotechnology Information. (2014). Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases.
  • BPS Bioscience. PDE4D Cell-Based Reporter Assay Kit.
  • BPS Bioscience. PDE4B Cell-Based Activity Assay Kit.
  • HCPLive. New PDE4 Inhibitor Conquers PsA in Phase 3 Trial.
  • ResearchGate. Phosphodiesterase-4 (PDE4) inhibitors under development for the treatment of inflammatory diseases.
  • Agilent. ADME Assays.
  • National Center for Biotechnology Information. (n.d.). Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry.
  • BioIVT. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • IONTOX. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Chemical Entities of Biological Interest (ChEBI). 3-(cyclopentyloxy)-4-methoxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • Veterinary World. (2022, April 11). Pro-inflammatory cytokine release from chicken peripheral blood mononuclear cells stimulated with lipopolysaccharide.
  • PubChem. This compound.
  • PubMed Central. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis.
  • National Center for Biotechnology Information. (n.d.). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
  • National Center for Biotechnology Information. (2021, May 3). Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody.
  • Proceedings of the National Academy of Sciences. (2009, February 17). Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory.
  • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
  • Supporting Information. Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • PrepChem.com. Preparation of 4-methoxybenzoic acid.
  • PubChem. 4-(cyclopentyloxy)benzoic acid.
  • ResearchGate. Design, synthesis and in vitro PDE4 inhibition activity of certain.

Sources

The Strategic deployment of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: On the Isomeric Specificity of a Key Pharmaceutical Building Block

It is imperative to clarify from the outset a matter of isomeric specificity that is central to the topic at hand. While the initial query focused on "4-(cyclopentyloxy)-3-methoxybenzoic acid," our comprehensive survey of the scientific literature and chemical databases indicates that the more prominent and functionally significant isomer in the synthesis of complex pharmaceutical molecules is, in fact, 3-(cyclopentyloxy)-4-methoxybenzoic acid . This latter compound is a well-documented and critical intermediate, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors.[1] Therefore, this guide will focus on the applications and protocols for 3-(cyclopentyloxy)-4-methoxybenzoic acid, the isomer with established utility in medicinal chemistry.

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-(Cyclopentyloxy)-4-methoxybenzoic acid has emerged as a cornerstone building block in the synthesis of a class of drugs targeting chronic inflammatory diseases. Its unique structural motif, featuring a catechol-like diether system, is pivotal for its role as a precursor to potent and selective inhibitors of phosphodiesterase-4 (PDE4).[2][3] The inhibition of PDE4 elevates intracellular levels of cyclic AMP (cAMP), a critical secondary messenger that modulates inflammatory responses.[3] This mechanism of action is particularly relevant in the treatment of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as certain autoimmune disorders.[3][4]

The value of 3-(cyclopentyloxy)-4-methoxybenzoic acid lies in its carefully orchestrated arrangement of functional groups. The carboxylic acid moiety provides a reactive handle for amide bond formation, a common strategy for linking molecular fragments in drug synthesis. The cyclopentyloxy and methoxy groups, on the other hand, are crucial for achieving high-affinity binding to the active site of the PDE4 enzyme.[5] This guide provides an in-depth exploration of the properties, synthesis, and application of this vital building block for researchers and professionals in the field of drug development.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in synthesis.

PropertyValueReference
Chemical Name 3-(Cyclopentyloxy)-4-methoxybenzoic acid[6][7]
CAS Number 144036-17-9[6][7][8]
Molecular Formula C₁₃H₁₆O₄[6][7][8]
Molecular Weight 236.26 g/mol [6][7][8]
Appearance White to off-white solid[9]
Melting Point 160-164°C[9]
Boiling Point 376.3 ± 22.0 °C (Predicted)[9]
Density 1.213 ± 0.06 g/cm³ (Predicted)[9]
pKa 4.22 ± 0.10 (Predicted)[9]

Safety and Handling Precautions:

3-(Cyclopentyloxy)-4-methoxybenzoic acid is classified as an irritant.[9] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of water. If skin irritation occurs, get medical help.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[9]

Application in the Synthesis of Roflumilast: A Case Study

A prime example of the utility of 3-(cyclopentyloxy)-4-methoxybenzoic acid is its role as a key intermediate in the synthesis of Roflumilast. Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe COPD.[4][10] The synthesis involves the coupling of the benzoic acid derivative with an appropriate amine, a common strategy in the final stages of many drug syntheses.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for the synthesis of Roflumilast, highlighting the central role of 3-(cyclopentyloxy)-4-methoxybenzoic acid.

G cluster_0 Preparation of Key Intermediates cluster_1 Amide Coupling cluster_2 Purification Vanillic_acid Vanillic Acid (Starting Material) Benzoic_acid_intermediate 3-(Cyclopentyloxy)-4- methoxybenzoic acid Vanillic_acid->Benzoic_acid_intermediate O-alkylation Cyclopentyl_bromide Cyclopentyl Bromide Cyclopentyl_bromide->Benzoic_acid_intermediate Activation Activation of Carboxylic Acid Benzoic_acid_intermediate->Activation Amine_intermediate 4-Amino-3,5-dichloropyridine Coupling Amide Bond Formation Amine_intermediate->Coupling Activation->Coupling Roflumilast Roflumilast Coupling->Roflumilast Purification Recrystallization/ Chromatography Roflumilast->Purification Final_Product High-Purity Roflumilast Purification->Final_Product G cluster_0 Strategic Considerations cluster_1 Desired Outcomes Starting_Material Choice of Starting Material (e.g., Vanillic Acid) Reagent_Selection Reagent Selection (Cost, Safety, Efficiency) High_Yield High Yield Starting_Material->High_Yield influences Reaction_Conditions Reaction Conditions (Temperature, Solvent, Time) Cost_Effectiveness Cost-Effectiveness Reagent_Selection->Cost_Effectiveness directly impacts Purification_Method Purification Strategy (Crystallization vs. Chromatography) High_Purity High Purity (>99%) Reaction_Conditions->High_Purity determines Scalability Scalability for Industrial Production Purification_Method->Scalability affects

Sources

Analytical methods for "4-(Cyclopentyloxy)-3-methoxybenzoic acid" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Introduction

This compound is a substituted benzoic acid derivative. The accurate and precise quantification of such molecules is fundamental in various stages of pharmaceutical development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing of final products. The presence of a chromophore (the benzene ring) and a polar carboxylic acid functional group makes High-Performance Liquid Chromatography (HPLC) with UV detection an ideal analytical technique for its determination.

This document provides a comprehensive guide to a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure the method is fit for its intended purpose.[1][2]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Chemical NameThis compoundPubChem[3]
Alternate NameBenzoic acid, 4-(cyclopentyloxy)-3-methoxy-Echemi[4]
CAS Number176033-44-6Benchchem[5]
Molecular FormulaC13H16O4PubChem[3]
Molecular Weight236.26 g/mol Finetech Industry[6]
Melting Point160-164°CEchemi[4]
Predicted pKa4.22 ± 0.10ChemicalBook[7]
Predicted XLogP32.7 - 2.9PubChem, Echemi[3][4]

The molecule's moderate lipophilicity (XLogP3 ≈ 2.7-2.9) and the presence of an acidic proton (pKa ≈ 4.22) make it an excellent candidate for reversed-phase chromatography with an acidified mobile phase.

Principle of the Analytical Method: RP-HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilyl, C18), while the mobile phase is a more polar aqueous-organic mixture.

For this compound, the separation mechanism is as follows:

  • Retention: The analyte is introduced into the system and partitions between the mobile phase and the nonpolar C18 stationary phase. Its retention is primarily driven by the hydrophobic interactions of its cyclopentyloxy and methoxy-substituted benzene ring with the C18 alkyl chains.

  • Elution: An organic modifier (e.g., acetonitrile) in the mobile phase reduces its polarity, decreasing the analyte's affinity for the stationary phase and causing it to elute from the column.

  • Ion Suppression: The carboxylic acid group (pKa ≈ 4.22) must be in its neutral, protonated form (-COOH) to ensure consistent retention and sharp, symmetrical peak shapes. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[8] Phosphoric acid is a common choice for this purpose.

  • Detection: As the analyte elutes, it passes through a UV detector. The aromatic ring absorbs UV light at a characteristic wavelength, generating a signal proportional to the analyte's concentration.

Experimental Protocol: Quantification by RP-HPLC-UV

This protocol details the steps for quantifying this compound.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

  • Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (85%, analytical grade).

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

    • HPLC vials with caps.

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of the analyte.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for reversed-phase separation of small molecules.
Mobile Phase Acetonitrile : Water (55:45 v/v) with 0.1% Phosphoric AcidThe organic/aqueous ratio provides optimal retention. Phosphoric acid ensures ion suppression for good peak shape.[9]
Elution Mode IsocraticSimplifies the method, enhancing robustness and reproducibility for routine analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 450 mL of HPLC-grade water into a 1 L glass bottle.

    • Carefully add 1.0 mL of 85% phosphoric acid and mix.

    • Add 550 mL of acetonitrile.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of mobile phase and sonicate until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix well.

  • Working Calibration Standards (e.g., 1 - 100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase as the diluent.

Sample Preparation

The goal of sample preparation is to extract the analyte into a solution compatible with the HPLC system while removing interfering matrix components.[10][11]

  • Accurately weigh a portion of the sample containing the analyte.

  • Dissolve/extract the sample in a known volume of mobile phase.

  • Vortex and/or sonicate to ensure complete dissolution/extraction.

  • Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[10]

Analytical Workflow

The diagram below illustrates the complete analytical workflow from sample preparation to result generation.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Stock & Calibration Curve Standards sys_suit System Suitability Check (5x Injection of Mid-Standard) prep_std->sys_suit prep_sample Weigh, Dissolve & Filter Unknown Sample inject_sample Inject Prepared Unknown Sample(s) prep_sample->inject_sample cal_curve Inject Calibration Standards (e.g., 1-100 µg/mL) sys_suit->cal_curve If Pass cal_curve->inject_sample integrate Integrate Peak Areas cal_curve->integrate inject_sample->integrate regression Perform Linear Regression (Area vs. Conc.) Check r² > 0.999 integrate->regression calculate Calculate Concentration of Unknown Sample regression->calculate report Generate Final Report calculate->report G Core Fit-for-Purpose Analytical Method Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Specificity Specificity Core->Specificity Robustness Robustness Core->Robustness Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Precision->Linearity Precision->Range LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity->Accuracy Specificity->LOD_LOQ Linearity->Range Range->Accuracy Range->Precision

Sources

HPLC method for "4-(Cyclopentyloxy)-3-methoxybenzoic acid" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a relevant building block in medicinal chemistry and drug discovery, making its accurate quantification essential for quality control, purity assessment, and reaction monitoring. The methodology herein is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the selected parameters. This ensures adaptability and a deeper understanding of the chromatographic principles at play.

Introduction: The Analytical Challenge

This compound is a carboxylic acid derivative characterized by a moderately nonpolar cyclopentyloxy group and a polar carboxylic acid moiety. The analytical challenge in HPLC is to achieve adequate retention on a nonpolar stationary phase while ensuring a sharp, symmetrical peak shape, which can be compromised by the ionization of the carboxylic acid group.

This guide details a method that leverages an isocratic RP-HPLC system with UV detection. The core principle of this method is the suppression of the analyte's ionization by controlling the mobile phase pH. This ensures that the compound is in its neutral, more hydrophobic form, leading to consistent retention and improved chromatographic performance.[1]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [3]
Predicted pKa ~4.22[4]
Predicted XlogP 2.9[2]

The predicted pKa of approximately 4.22 is a critical parameter. To ensure the analyte is in its non-ionized form, the mobile phase pH must be set at least 1.5 to 2 units below this value.[1] Therefore, a mobile phase pH of around 2.5 is optimal. The XlogP value of 2.9 indicates good hydrophobicity, making it well-suited for reversed-phase chromatography.

Experimental Protocol: A Validated System

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Phosphoric acid (H₃PO₄, analytical grade)

  • Water: Deionized water, filtered through a 0.45 µm membrane

  • Sample Filtration: 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[5]

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 250 mm length ensures sufficient resolution.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidThe acetonitrile/water mixture provides the appropriate polarity for elution. Phosphoric acid adjusts the pH to ~2.5, suppressing the ionization of the carboxylic acid group and minimizing peak tailing.[1][6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmBenzoic acid and its derivatives typically exhibit strong absorbance in the UV region. 230 nm provides high sensitivity for this class of compounds.[8][9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential impurities.
Preparation of Solutions
2.3.1. Mobile Phase Preparation
  • To prepare 1 L of the mobile phase, carefully add 1.0 mL of phosphoric acid to 400 mL of deionized water in a 1 L volumetric flask.

  • Add 600 mL of acetonitrile.

  • Bring to volume with deionized water and mix thoroughly.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or vacuum filtration to prevent pump cavitation and baseline noise.

2.3.2. Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with methanol and mix well. This stock solution should be stored at 2-8°C and is stable for several weeks.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions for calibration by diluting the stock solution with the mobile phase. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

2.3.4. Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the 25 µg/mL working standard solution six times and evaluate the following parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry. A high tailing factor can indicate secondary interactions with the stationary phase.[1]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system.
Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B Solubilize C Filtration (0.45 µm) B->C Clarify D HPLC Injection C->D Inject E Isocratic Elution (C18 Column) F UV Detection (230 nm) G Peak Integration F->G Acquire Signal H Calibration Curve Generation G->H Correlate I Quantification H->I Calculate Concentration

Caption: Workflow for the HPLC analysis of this compound.

Method Validation and Trustworthiness

To ensure the reliability of this method, a comprehensive validation should be performed in accordance with ICH (International Council for Harmonisation) guidelines.

Linearity

The linearity of the method should be established by constructing a calibration curve from the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision

Accuracy should be assessed by spike-recovery experiments at three different concentration levels. The recovery should be within 98-102%. Precision (repeatability and intermediate precision) should be determined by calculating the %RSD for multiple preparations and injections, with an acceptance criterion of ≤ 2.0%.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Logical Relationships in Method Development

The choices made in this protocol are interconnected to create a self-validating system.

Method_Logic cluster_choices Experimental Choices Analyte Analyte Properties (pKa ~4.22, XlogP 2.9) Column Reversed-Phase C18 Column Analyte->Column Hydrophobicity MobilePhase Acidic Mobile Phase (pH ~2.5) Analyte->MobilePhase Acidic Nature Goal Goal: Symmetrical & Retained Peak Column->Goal Provides Retention Solvent ACN/Water (60:40) Column->Solvent Requires Organic Modifier MobilePhase->Goal Suppresses Ionization (Reduces Tailing) Solvent->Goal Controls Retention Time

Caption: Rationale behind the key HPLC method development choices.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By controlling the mobile phase pH to suppress ionization and utilizing a standard C18 column, this method ensures reliable, accurate, and reproducible quantification. The detailed explanations for each experimental choice are intended to empower the user to not only apply this method but also to adapt it for similar analytical challenges.

References

  • SIELC. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.
  • Gök, V., Dervişoğlu, M., & Aydemir, M. (2021). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Journal of the Hellenic Veterinary Medical Society.
  • Li, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Food Composition and Analysis.
  • Jahvanainen, L., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Finetech Industry Limited. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid.
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID.
  • PubChemLite. (n.d.). This compound (C13H16O4).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques.

Sources

Application Notes & Protocols: Synthesis and Mechanistic Insights of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the reaction mechanisms and synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid.

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a substituted benzoic acid derivative characterized by a methoxy group and a cyclopentyloxy ether linkage on the aromatic ring.[1] While its structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, is a well-documented key intermediate in the synthesis of Cilomilast, a phosphodiesterase 4 (PDE4) inhibitor developed for inflammatory airway diseases like COPD, the 4-cyclopentyloxy isomer serves as a valuable building block in medicinal chemistry and materials science.[2][3][4] The carboxylic acid group provides a reactive site for various chemical modifications, making it a useful scaffold for the synthesis of more complex molecules.[1]

This guide provides a detailed exploration of the primary reaction mechanism for synthesizing this compound—the Williamson ether synthesis—and offers comprehensive, field-proven protocols for its preparation. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity products.

Core Reaction Mechanism: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This reaction forms an ether from an organohalide and an alkoxide (in this case, a phenoxide).[5] It proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7]

Mechanism Breakdown:

  • Deprotonation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of a suitable precursor, typically 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or its corresponding methyl ester.[8][9] A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is used to abstract the acidic phenolic proton, generating a highly nucleophilic phenoxide ion.[6][10] The choice of base is critical; stronger bases ensure complete deprotonation, driving the reaction forward.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of the cyclopentyl halide (e.g., cyclopentyl bromide). This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon were chiral (though not the case here).[7][11]

  • Transition State & Product Formation: The reaction proceeds through a concerted transition state where the new carbon-oxygen bond is forming simultaneously as the carbon-halogen bond is breaking.[5] The departure of the halide leaving group results in the final ether product, this compound, and a salt byproduct (e.g., KBr or NaBr).

The SN2 nature of this reaction dictates that primary or secondary alkyl halides are preferred to minimize competing elimination reactions.[6] Cyclopentyl bromide, a secondary halide, is effective in this synthesis.

Mechanistic Diagram: Williamson Ether Synthesis

Synthesis_Workflow cluster_route1 Protocol 1 cluster_route2 Protocol 2 A1 Vanillic Acid P1 Williamson Ether Synthesis (KOH, Cyclopentyl Bromide, DMF) A1->P1 EndProduct This compound P1->EndProduct B1 Vanillin P2a Williamson Ether Synthesis (K2CO3, Cyclopentyl Bromide, EtOH) B1->P2a B2 4-(Cyclopentyloxy)-3-methoxybenzaldehyde P2a->B2 P2b Pinnick Oxidation (NaClO2, t-BuOH) B2->P2b P2b->EndProduct

Sources

Application Note: A Scalable Two-Step Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid, a key intermediate in the manufacture of various pharmaceutically active compounds, notably the PDE4 inhibitor Roflumilast.[1] The described process begins with the esterification of vanillic acid, followed by a Williamson ether synthesis to introduce the cyclopentyl group, and concludes with saponification to yield the target carboxylic acid. This guide is intended for researchers, chemists, and process development professionals, offering insights into reaction optimization, safety considerations, and process control for efficient scale-up.

Introduction and Synthetic Strategy

This compound is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the overall production of several drugs, making a scalable and efficient process highly valuable.[2][3] While several synthetic routes exist, a common and industrially viable approach involves the O-alkylation of a vanillic acid derivative.

This guide details a two-step strategy chosen for its high yield, operational simplicity, and scalability:

  • Esterification: Vanillic acid is first converted to its methyl ester, Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate). This step protects the carboxylic acid functional group, preventing it from interfering with the subsequent etherification step.

  • Williamson Ether Synthesis & Saponification: The phenolic hydroxyl group of methyl vanillate is deprotonated with a suitable base and alkylated with cyclopentyl bromide.[4] This classic SN2 reaction is well-understood and reliable for scale-up.[5] The resulting ester is then hydrolyzed (saponified) under basic conditions to afford the final product, this compound.

This approach is advantageous as it utilizes readily available starting materials and avoids harsh reagents, leading to a cleaner product profile and simplifying purification.

Reaction Scheme and Process Workflow

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A Vanillic Acid B Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C Methyl 4-(cyclopentyloxy)- 3-methoxybenzoate B->C  1. K₂CO₃, DMF  2. Cyclopentyl Bromide  Heat (e.g., 80-90 °C) D 4-(Cyclopentyloxy)-3-methoxybenzoic acid (Final Product) C->D  1. NaOH (aq), MeOH  Reflux  2. HCl (aq) to pH ~2

Figure 1: Overall reaction scheme for the synthesis of this compound.

The operational sequence from starting materials to the final isolated product is outlined in the following workflow.

G start Start reactor_charge Charge Reactor with: - Methyl Vanillate - K₂CO₃ - DMF start->reactor_charge heat_react Heat Mixture to Target Temperature (e.g., 80-90 °C) reactor_charge->heat_react add_alkyl_halide Slowly Add Cyclopentyl Bromide heat_react->add_alkyl_halide reaction_monitor Monitor Reaction (TLC / HPLC) add_alkyl_halide->reaction_monitor cool_quench Cool and Quench with Water reaction_monitor->cool_quench extraction Extract with Organic Solvent (e.g., Ethyl Acetate) cool_quench->extraction saponification Saponification: Add NaOH(aq)/MeOH and Reflux extraction->saponification acidify Acidify with HCl(aq) to Precipitate Product saponification->acidify isolate Isolate Product (Filtration) acidify->isolate dry Wash and Dry Final Product isolate->dry end End dry->end

Figure 2: Step-by-step process workflow diagram.

Detailed Scale-Up Protocol (100 g Scale)

This protocol describes the synthesis starting from 100 g of Methyl Vanillate. Note: The initial esterification of vanillic acid is a standard procedure and is assumed to be completed beforehand.[6]

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMolesEq.
Methyl 4-hydroxy-3-methoxybenzoate2243-01-8182.17100.0 g0.5491.0
Cyclopentyl Bromide137-43-9149.0498.1 g (73.2 mL)0.6591.2
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21113.8 g0.8231.5
N,N-Dimethylformamide (DMF)68-12-273.09500 mL--
Sodium Hydroxide (NaOH)1310-73-240.0044.0 g1.1002.0
Methanol (MeOH)67-56-132.04400 mL--
Hydrochloric Acid (HCl), 6M7647-01-036.46~200 mL--
Ethyl Acetate (EtOAc)141-78-688.11~1 L--
Water (H₂O)7732-18-518.02As needed--

Equipment: 2 L three-neck round-bottom flask, overhead mechanical stirrer, reflux condenser, temperature probe, heating mantle, addition funnel, Buchner funnel, and vacuum filtration setup.

Step-by-Step Procedure

PART A: Williamson Ether Synthesis

  • Reactor Setup: Equip a 2 L three-neck flask with a mechanical stirrer, reflux condenser, and temperature probe. Ensure the setup is in a well-ventilated fume hood.

  • Charge Reagents: To the flask, add Methyl 4-hydroxy-3-methoxybenzoate (100.0 g), anhydrous Potassium Carbonate (113.8 g), and DMF (500 mL).

  • Heating: Begin stirring the slurry and heat the mixture to 80-90 °C. The use of a solid base like K₂CO₃ in a polar aprotic solvent like DMF is effective for deprotonating the phenol.[4][7]

  • Addition of Alkylating Agent: Once the target temperature is reached, slowly add Cyclopentyl Bromide (98.1 g) via an addition funnel over 30-45 minutes. An exothermic reaction may be observed; maintain the temperature below 100 °C.

  • Reaction Monitoring: Maintain the reaction at 80-90 °C for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until the starting methyl vanillate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark slurry into 1.5 L of cold water with vigorous stirring.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 300 mL).

    • Combine the organic layers, wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, Methyl 4-(cyclopentyloxy)-3-methoxybenzoate, as an oil or low-melting solid. This crude product is typically of sufficient purity for the next step.

PART B: Saponification

  • Setup: Transfer the crude ester from Part A into the 2 L flask. Add Methanol (400 mL) and a solution of Sodium Hydroxide (44.0 g) in water (400 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 70-80 °C) with efficient stirring for 2-4 hours. The reaction can be monitored by TLC/HPLC for the disappearance of the ester.[8]

  • Acidification & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 6M HCl with stirring. The product will begin to precipitate. Continue adding acid until the pH of the slurry is approximately 2.

  • Isolation and Purification:

    • Stir the thick slurry in an ice bath for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 200 mL) until the filtrate is near neutral pH.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results
  • Yield: 110-120 g (85-92% over two steps).

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): >99%.

  • Melting Point: 118-121 °C.

Safety and Hazard Analysis

  • Cyclopentyl Bromide: Lachrymator and flammable. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. The neutralization step is exothermic and should be performed slowly with cooling.

  • Process Safety: The alkylation step can be exothermic. Ensure adequate temperature control and slow addition of the alkylating agent to prevent a runaway reaction.

Conclusion

The described two-step synthesis of this compound via esterification, Williamson ether synthesis, and saponification is a proven, high-yielding, and scalable method. By carefully controlling process parameters such as temperature, reagent stoichiometry, and reaction time, this protocol can be reliably implemented in both research and production environments.

References

  • Google Patents. CN102503815A - Preparation method for roflumilast intermediate.
  • Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Google Patents. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.
  • Google Patents. The synthetic method of roflumilast - CN104513196B.
  • Wikipedia. Williamson ether synthesis.
  • PubChemLite. This compound (C13H16O4).
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Zenodo. Synthesis of Novel Vanillic Acid Ester Derivative.
  • Reddit. Williamson Ether synthesis : r/OrganicChemistry.
  • Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • Khan Academy. Williamson ether synthesis.
  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • ChemSynthesis. methyl 4-methoxybenzoate.

Sources

"4-(Cyclopentyloxy)-3-methoxybenzoic acid" for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "4-(Cyclopentyloxy)-3-methoxybenzoic acid" for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Guide to Elucidating the Structure-Activity Relationship of the this compound Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Benzoic Acid Scaffold

Substituted benzoic acids represent a cornerstone scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Their prevalence stems from a combination of synthetic tractability, favorable physicochemical properties, and the ability of the carboxylic acid moiety to engage in critical hydrogen bonding interactions with biological targets. The specific compound, This compound , serves as an excellent, yet underexplored, starting point for a structure-activity relationship (SAR) campaign. Its structural isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, has received more attention in the scientific literature, presenting an opportunity to explore novel chemical space with the 4-cyclopentyloxy isomer.[2]

This guide provides a comprehensive framework for initiating an SAR study around this scaffold. We will detail the synthesis of the parent molecule, propose a logical strategy for analog design, provide step-by-step protocols for biological screening against a representative target class (G-Protein Coupled Receptors), and discuss the interpretation of the resulting data. The causality behind each experimental choice is explained to empower researchers to adapt these protocols for their specific biological targets.

Physicochemical Profile of the Lead Compound

Before initiating an SAR campaign, it is crucial to characterize the lead compound.

PropertyValueSource
CAS Number 176033-44-6[3]
Molecular Formula C₁₃H₁₆O₄[4][5]
Molecular Weight 236.26 g/mol [5]
Predicted XlogP 2.9[4]
Appearance White to off-white crystalline solid[6]

The predicted lipophilicity (XlogP) of 2.9 suggests good potential for membrane permeability, a desirable trait for oral drug candidates.

Synthesis and Purification of the Core Scaffold

The synthesis of this compound serves as the foundational route that will be adapted for analog synthesis. A common and robust method involves the Williamson ether synthesis followed by saponification.

Protocol 1: Synthesis of this compound

Rationale: This two-step synthesis begins with commercially available methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). The phenolic hydroxyl group is alkylated with cyclopentyl bromide under basic conditions. The subsequent hydrolysis of the methyl ester to the carboxylic acid is a standard, high-yielding transformation.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Step 1: Alkylation (Williamson Ether Synthesis) a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and anhydrous DMF. b. Add anhydrous K₂CO₃ (2.0 eq) to the solution. c. Stir the mixture vigorously for 15 minutes at room temperature. d. Add cyclopentyl bromide (1.2 eq) dropwise via syringe. e. Heat the reaction mixture to 80°C and stir overnight (approx. 16 hours). f. Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). g. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. h. Extract the aqueous mixture with EtOAc (3 x volumes). i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate. j. Purify the crude product via flash column chromatography.

  • Step 2: Saponification (Ester Hydrolysis) a. Dissolve the purified methyl ester from the previous step (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio). b. Add LiOH (5.0 eq) to the solution.[7] c. Stir the mixture at room temperature for 12 hours.[7] d. Monitor reaction completion by TLC until the starting material is consumed. e. Concentrate the mixture under reduced pressure to remove the organic solvents. f. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material. g. Carefully acidify the aqueous layer to pH ~2 with 2M HCl. A precipitate should form. h. Collect the solid precipitate by vacuum filtration, washing with cold water. i. Dry the solid under vacuum to yield pure this compound.

SAR Strategy and Analog Design

A systematic SAR study involves modifying distinct regions of the lead molecule to probe interactions with the biological target. We can divide our lead compound into three key regions for diversification.

  • Region 1 (R1): The Cyclopentyloxy Group. This group explores a key hydrophobic pocket. Modifications here will probe the size, shape, and lipophilicity tolerance of this pocket.

  • Region 2 (R2): The Methoxy Group. This group can influence conformation through steric effects and participate in hydrogen bonding if demethylated. Modifications will probe electronic and hydrogen-bonding requirements.

  • Region 3 (R3): The Carboxylic Acid. This is a critical interaction group, likely forming salt bridges or key hydrogen bonds. Bioisosteric replacement can improve metabolic stability, pKa, or cell permeability.

SAR_Strategy cluster_Core Core Scaffold cluster_R1 Region 1 (R1) Hydrophobic Pocket cluster_R2 Region 2 (R2) Electronics & H-Bonding cluster_R3 Region 3 (R3) Bioisosteres Core This compound R1_node Cyclopentyloxy Core->R1_node R2_node Methoxy Core->R2_node R3_node Carboxylic Acid Core->R3_node R1_analogs Cyclobutoxy | Cyclohexyloxy | Isopropoxy | Tetrahydrofuranyloxy R1_node->R1_analogs R2_analogs Ethoxy | Hydroxyl (OH) | Fluoro (F) | H R2_node->R2_analogs R3_analogs Tetrazole | Acyl Sulfonamide | Hydroxamic Acid R3_node->R3_analogs

Caption: SAR strategy for diversifying the lead compound.

Biological Evaluation: A GPCR-Targeted Approach

Many drugs targeting scaffolds like benzoic acid interact with G-Protein Coupled Receptors (GPCRs).[8][9] We will outline a robust, cell-based functional assay to screen our synthesized library for agonist or antagonist activity at a hypothetical Gs or Gi-coupled GPCR.

Protocol 2: cAMP Measurement Assay for GPCR Activation

Rationale: Gs-coupled GPCRs, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, causing a decrease in cAMP.[10] This change in cAMP concentration is a direct measure of receptor activation and can be quantified using various commercial kits (e.g., HTRF, ELISA, luminescence).

Materials:

  • HEK293 or CHO-K1 cells transiently or stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (a direct activator of adenylyl cyclase, used to measure Gi inhibition).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Synthesized compound library, dissolved in DMSO.

  • Commercial cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • White, opaque 384-well microplates.

Workflow cluster_chem Chemistry cluster_bio Biology & Screening cluster_analysis Data Analysis A Synthesis of Core Scaffold B Analog Library Synthesis A->B Diversify R1, R2, R3 C Primary Screen: cAMP Functional Assay B->C Test Compounds D Generate Dose- Response Curves C->D E Calculate EC50/IC50 Values D->E F Construct SAR Table E->F Potency Data G Identify Trends & Select Hits F->G G->B Design Next-Gen Analogs

Caption: The iterative workflow for an SAR-guided drug discovery program.

Step-by-Step Procedure:

  • Cell Preparation: a. Culture cells expressing the target GPCR to ~80-90% confluency. b. Harvest the cells and resuspend them in assay buffer containing IBMX at the recommended concentration. c. Seed the cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well) and incubate for 30 minutes.

  • Compound Addition (Agonist Mode): a. Prepare serial dilutions of your test compounds in assay buffer. b. Add the compounds to the cell plate. Include a positive control (a known agonist) and a negative control (vehicle, e.g., 0.1% DMSO). c. Incubate for 30-60 minutes at room temperature.

  • Compound Addition (Antagonist Mode): a. Pre-incubate the cells with your test compounds for 15-30 minutes. b. Add a known agonist at its EC₈₀ concentration to all wells (except the negative control). c. Incubate for an additional 30-60 minutes.

  • cAMP Detection: a. Following the manufacturer's protocol for your chosen cAMP kit, add the detection reagents (e.g., HTRF antibody-conjugates). b. Incubate for the recommended time (typically 60 minutes). c. Read the plate on a compatible plate reader.

Data Analysis and SAR Interpretation

The primary output of the screening assay will be the potency (EC₅₀ for agonists, IC₅₀ for antagonists) of each compound. This data must be systematically organized to derive meaningful SAR.

Example SAR Data Table
CmpdR1 GroupR2 GroupR3 GroupEC₅₀ (nM)Fold Change vs. Lead
Lead CyclopentyloxyMethoxyCOOH1501.0
1a CyclobutoxyMethoxyCOOH851.8x more potent
1b CyclohexyloxyMethoxyCOOH5003.3x less potent
2a CyclopentyloxyHydroxylCOOH752.0x more potent
3a CyclopentyloxyMethoxyTetrazole2201.5x less potent

Interpretation of Example Data:

  • Region 1: The decrease in ring size from cyclopentyl (Lead) to cyclobutyl (1a ) improved potency, while increasing the size to cyclohexyl (1b ) was detrimental. This suggests the hydrophobic pocket is sterically constrained.

  • Region 2: Replacing the methoxy group with a hydroxyl group (2a ), which can act as a hydrogen bond donor, doubled the potency. This indicates a potential hydrogen bond acceptor on the receptor in this vicinity.

  • Region 3: The tetrazole bioisostere (3a ) was well-tolerated but resulted in a slight loss of potency compared to the carboxylic acid, suggesting the specific geometry and pKa of the carboxylate are optimal for interaction.

Signaling_Pathway Ligand Benzoic Acid Derivative (Agonist) Receptor Target GPCR (Gs-coupled) Ligand->Receptor Binds G_Protein Gs Protein (Inactive) Receptor->G_Protein Activates G_Protein_Active Gs Protein (Active) G_Protein->G_Protein_Active AC Adenylyl Cyclase G_Protein_Active->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC

Caption: A simplified signaling pathway for a Gs-coupled GPCR.

Pharmacokinetic Considerations

It is important to remember that benzoic acid and its derivatives are subject to metabolic processes, primarily conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine.[6][11][12] Modifications, particularly to the carboxylic acid (Region 3), can be a key strategy to block this metabolic pathway, thereby increasing the compound's half-life and systemic exposure.

Conclusion

The this compound scaffold provides a promising and synthetically accessible starting point for a drug discovery campaign. By systematically applying the principles of analog design, synthesis, and biological evaluation outlined in this guide, researchers can efficiently map the structure-activity landscape of this chemical series. The iterative process of designing, synthesizing, and testing compounds based on previous results is the engine of medicinal chemistry, and these protocols provide the foundational tools to drive that engine forward.

References

  • Pawar, A. et al. (2025). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts.
  • Fasanmade, A. A. et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical and Clinical Research. [Link]
  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]
  • Tripathi, A. et al. (2006). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Bioorganic & Medicinal Chemistry. [Link]
  • Podust, L. M. et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry. [Link]
  • Che, T. & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]
  • Hill, S. J. (Ed.). (2015). G Protein-Coupled Receptors in Drug Discovery: Methods and Protocols. Springer. [Link]
  • Kim, S. et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
  • Schulze, J. et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
  • Lee, C. H. et al. (2002). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E.
  • Dutta, M. (2020). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Bouaoud, A. et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon. [Link]
  • Klco, J. M. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • AdooQ BioScience. (n.d.). This compound. AdooQ BioScience. [Link]
  • Finetech Industry Limited. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid. Finetech Industry Limited. [Link]
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID.
  • Sharma, S. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. PrepChem.com. [Link]
  • PubChem. (n.d.). 4-(cyclopentyloxy)benzoic acid. PubChem. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 4-(Cyclopentyloxy)-3-methoxybenzoic acid as an Anti-Inflammatory Agent

This compound is a substituted benzoic acid derivative with a molecular structure that suggests potential biological activity.[1][2] While direct extensive research on this specific molecule is emerging, its structural motifs are reminiscent of a class of well-established anti-inflammatory agents known as phosphodiesterase 4 (PDE4) inhibitors.[3][4] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory responses.[3][5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn downregulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), leukotrienes, and reactive oxygen species (ROS).[5][6]

Given the therapeutic success of PDE4 inhibitors like roflumilast and apremilast in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis, the evaluation of novel compounds like this compound for PDE4 inhibitory activity is a scientifically sound approach in drug discovery.[3][5] This document provides a comprehensive guide with detailed protocols for the in vitro characterization of this compound, focusing on assays to determine its potential as a PDE4 inhibitor and its broader anti-inflammatory effects.

Diagram: The Central Role of PDE4 in Inflammatory Signaling

PDE4_Signaling cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory_Genes Activates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates Cytokines TNF-α, IL-6, etc. Inflammatory_Genes->Cytokines Leads to Pro_inflammatory_stimulus Pro-inflammatory stimulus (e.g., LPS) Pro_inflammatory_stimulus->GPCR Test_Compound 4-(Cyclopentyloxy)-3- methoxybenzoic acid Test_Compound->PDE4 Inhibits

Caption: PDE4-mediated inflammatory signaling pathway.

Application Note 1: Direct PDE4 Enzyme Inhibition Assay

Scientific Rationale: The foundational step in characterizing a potential PDE4 inhibitor is to determine its direct inhibitory effect on the target enzyme. This biochemical assay quantifies the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), in a cell-free system. This ensures that the observed activity is due to direct interaction with the enzyme and not influenced by cellular uptake, metabolism, or off-target effects.

Protocol 1.1: PDE4A Catalytic Domain Inhibition Assay

Materials:

  • Recombinant human PDE4A catalytic domain

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • This compound (test compound)

  • Rolipram (positive control)

  • DMSO (vehicle control)

  • Malachite green-based phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

PDE4_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare serial dilutions of test compound and controls in DMSO B Add diluted compounds to 96-well plate A->B C Add PDE4A enzyme and incubate B->C D Initiate reaction by adding cAMP substrate C->D E Incubate at 37°C D->E F Stop reaction and digest AMP with 5'-Nucleotidase E->F G Add phosphate detection reagent (Malachite Green) F->G H Incubate for color development G->H I Read absorbance at ~620 nm H->I

Caption: Workflow for the PDE4 enzyme inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Rolipram in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells for vehicle control (1 µL DMSO) and a no-enzyme control.

  • Enzyme Addition: Dilute the recombinant PDE4A enzyme in assay buffer to the desired concentration and add 20 µL to each well (except the no-enzyme control). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare the cAMP substrate solution in assay buffer. Initiate the enzymatic reaction by adding 20 µL of the cAMP solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • AMP Digestion: Stop the PDE4 reaction and digest the resulting AMP to adenosine and inorganic phosphate by adding 20 µL of 5'-nucleotidase solution. Incubate for 10 minutes at 37°C.

  • Phosphate Detection: Add 50 µL of the malachite green-based phosphate detection reagent to all wells. This reagent will react with the inorganic phosphate produced.

  • Signal Measurement: Incubate the plate at room temperature for 20 minutes to allow for color development. Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from all other readings. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Note 2: Cellular Assays for Anti-Inflammatory Efficacy

Scientific Rationale: While a biochemical assay confirms direct enzyme inhibition, cellular assays are crucial to assess the compound's activity in a more physiologically relevant context. These assays determine if the compound can penetrate cell membranes, engage its target in the cellular environment, and elicit the desired downstream anti-inflammatory effects.

Protocol 2.1: Inhibition of TNF-α Release from LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Causality Insight: PBMCs are a primary source of inflammatory cytokines, and lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of TNF-α production through Toll-like receptor 4 (TLR4) signaling.[6] This assay models a key aspect of the inflammatory response and is a standard method for evaluating the cellular potency of anti-inflammatory compounds.

Materials:

  • Ficoll-Paque PLUS

  • Leukocyte cones from healthy human donors

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Roflumilast (positive control)

  • DMSO (vehicle control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • PBMC Isolation: Isolate PBMCs from leukocyte cones using Ficoll-Paque density gradient centrifugation. Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Seeding: Count the cells and adjust the density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well cell culture plate.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Add 50 µL of the diluted compounds to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cellular Stimulation: Prepare a solution of LPS in culture medium. Add 50 µL of the LPS solution to achieve a final concentration of 100 ng/mL in the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for TNF-α analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Protocol 2.2: Cell Viability Assessment by MTT Assay

Trustworthiness Pillar: It is imperative to ensure that the observed reduction in cytokine production is a result of specific anti-inflammatory activity and not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[7] Running this assay in parallel with the functional assays is a self-validating step to confirm the specificity of the compound's effects.

Materials:

  • PBMCs (or other cell lines used in activity assays)

  • Complete culture medium

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the same density as used in the functional assays.

  • Compound Treatment: Treat the cells with the same concentrations of the test compound used in the activity assays. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as the functional assay (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) can be determined if a dose-dependent decrease in viability is observed.

Data Presentation: Summarizing In Vitro Characterization

The results from the described assays can be effectively summarized in a table for clear comparison and interpretation.

AssayParameterThis compoundRoflumilast (Control)
PDE4A Enzyme InhibitionIC50 (nM)Experimental ValueLiterature/Experimental Value
TNF-α Release (PBMCs)IC50 (nM)Experimental ValueLiterature/Experimental Value
Cell Viability (MTT)CC50 (µM)Experimental ValueLiterature/Experimental Value

Conclusion

These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent targeting the PDE4 enzyme. By following these detailed and scientifically grounded protocols, researchers can obtain reliable and reproducible data on the compound's biochemical potency, cellular efficacy, and cytotoxic profile. This comprehensive approach is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Barnette, M. S., Christensen, S. B., & Torphy, T. J. (1998). A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Lalancette-Hébert, M., et al. (1998). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology. [Link]
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]
  • Hatzelmann, A., & Schudt, C. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Janbaz, K. H., et al. (2020). In Silico, Ex Vivo and In Vivo Studies of Roflumilast as a Potential Antidiarrheal and Antispasmodic agent: Inhibition of the PDE-4 Enzyme and Voltage-gated Ca++ ion Channels. Molecules. [Link]
  • Ahmad, S., et al. (2024). Improving In Vitro Performance of Roflumilast by Polymeric Carrier Systems. Indian Journal of Pharmaceutical Sciences. [Link]
  • Grasa, C., et al. (2021).
  • Schmid, A., et al. (2015). Roflumilast partially reverses smoke-induced mucociliary dysfunction.
  • Wang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. [Link]
  • Rocchiccioli, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]
  • Wang, Y., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Pharmaceutical Analysis. [Link]
  • PubChem. This compound. [Link]
  • Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid. [Link]
  • Singh, A., & Sharma, P. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
  • PubChem. 3-cyclopentyloxy-4-methoxybenzoic acid. [Link]

Sources

The Strategic Role of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid in the Synthesis of Phosphodiesterase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Precursor in Modern Drug Development

In the landscape of contemporary pharmaceutical synthesis, the strategic selection of precursors is paramount to the efficient and scalable production of Active Pharmaceutical Ingredients (APIs). 4-(Cyclopentyloxy)-3-methoxybenzoic acid emerges as a significant intermediate, particularly in the development of a class of drugs targeting inflammatory diseases: the Phosphodiesterase-4 (PDE4) inhibitors. This technical guide provides an in-depth exploration of this precursor's synthesis, characterization, and application, tailored for researchers, scientists, and professionals in drug development. The unique structural attributes of this compound, specifically the cyclopentyloxy and methoxy moieties, are crucial for its role in the synthesis of potent and selective PDE4 inhibitors.

PDE4 is an enzyme predominantly found in immune and inflammatory cells. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the inflammatory response.[1][2][3] This mechanism of action has established PDE4 inhibitors as a valuable therapeutic class for treating chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[4][5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The process involves an initial O-alkylation followed by an oxidation of the aldehyde to a carboxylic acid.

Part 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

The initial step focuses on the etherification of the hydroxyl group of isovanillin with a cyclopentyl moiety. This reaction is a classic Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (15.2 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Solvent Addition: Add 200 mL of dry N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add cyclopentyl bromide (22.3 g, 0.15 mol) dropwise at room temperature. The use of cyclopentyl bromide as the alkylating reagent is a common strategy for introducing the cyclopentyl group.[6]

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as a solid.

Causality Behind Experimental Choices:

  • Choice of Base: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of isovanillin, forming the phenoxide which is a potent nucleophile. Its insolubility in DMF necessitates vigorous stirring.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.

  • Excess Reagents: A molar excess of potassium carbonate and cyclopentyl bromide is used to ensure the complete conversion of the starting material.

Visualization of the Synthetic Workflow:

Synthesis_Part1 isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) product1 3-(Cyclopentyloxy)-4-methoxybenzaldehyde isovanillin->product1  O-Alkylation (Williamson Ether Synthesis) 80-90 °C, 6-8h reagents Cyclopentyl Bromide, K₂CO₃, DMF

Caption: Synthesis of the aldehyde intermediate.

Part 2: Oxidation to this compound

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. This is a common transformation in organic synthesis, and several oxidizing agents can be employed. A mild and efficient method utilizes sodium chlorite.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 3-(cyclopentyloxy)-4-methoxybenzaldehyde (22.0 g, 0.1 mol) from the previous step in 200 mL of a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To this solution, add 2-methyl-2-butene (21.0 g, 0.3 mol) as a chlorine scavenger. In a separate beaker, prepare a solution of sodium chlorite (22.6 g, 0.25 mol) and sodium dihydrogen phosphate (24.0 g, 0.2 mol) in 100 mL of water.

  • Reaction Conditions: Slowly add the aqueous sodium chlorite solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and the temperature should be maintained below 35 °C using a water bath. Stir the mixture for 4-6 hours.

  • Work-up: After the reaction is complete (monitored by TLC), acidify the reaction mixture to pH 2-3 with a 2M HCl solution. A white precipitate of the carboxylic acid will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield a pure white solid.[1][2][4]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Sodium chlorite is a selective and mild oxidizing agent for converting aldehydes to carboxylic acids in the presence of a chlorine scavenger.

  • Chlorine Scavenger: 2-Methyl-2-butene is used to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.

  • Buffering: Sodium dihydrogen phosphate is used to buffer the reaction mixture, maintaining a slightly acidic pH which is optimal for the oxidation reaction.

Visualization of the Synthetic Workflow:

Synthesis_Part2 product1 3-(Cyclopentyloxy)-4-methoxybenzaldehyde final_product This compound product1->final_product  Oxidation rt, 4-6h reagents2 NaClO₂, NaH₂PO₄, 2-methyl-2-butene

Caption: Oxidation to the final benzoic acid precursor.

Characterization and Quality Control

The purity and identity of the synthesized this compound must be rigorously confirmed before its use in API synthesis. The following table summarizes the expected analytical data.

Analytical Technique Expected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR Characteristic peaks for the aromatic protons, methoxy group, cyclopentyl group, and the carboxylic acid proton.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
FT-IR Strong C=O stretching vibration for the carboxylic acid, and C-O stretching for the ether linkages.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC A single major peak indicating high purity (typically >99%).

Application in API Synthesis: The Case of Piclamilast

This compound is a key precursor in the synthesis of Piclamilast, a potent PDE4 inhibitor. The final step in the synthesis of Piclamilast involves an amide coupling reaction between the activated benzoic acid derivative and 4-amino-3,5-dichloropyridine.

Protocol for the Synthesis of Piclamilast
  • Activation of the Carboxylic Acid: In a dry flask under a nitrogen atmosphere, suspend this compound (23.6 g, 0.1 mol) in 150 mL of dry dichloromethane (DCM). Add oxalyl chloride (15.2 g, 0.12 mol) dropwise at 0 °C, followed by a catalytic amount of DMF (2-3 drops). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Amide Coupling: In a separate flask, dissolve 4-amino-3,5-dichloropyridine (16.3 g, 0.1 mol) and a non-nucleophilic base such as triethylamine (12.1 g, 0.12 mol) in 100 mL of dry DCM. Cool this solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Piclamilast can be purified by recrystallization or column chromatography to yield the pure API.

Visualization of the Amide Coupling Reaction:

API_Synthesis precursor 4-(Cyclopentyloxy)-3-methoxybenzoyl chloride api Piclamilast (PDE4 Inhibitor) precursor->api  Amide Coupling Triethylamine, DCM amine 4-Amino-3,5-dichloropyridine amine->api

Caption: Final amide coupling to synthesize Piclamilast.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of well-designed precursors in the synthesis of complex and therapeutically significant molecules. The protocols detailed herein provide a robust and reproducible pathway for its synthesis and subsequent utilization in the preparation of PDE4 inhibitors. As the demand for novel anti-inflammatory agents continues to grow, the role of such pivotal intermediates in enabling efficient drug discovery and development will undoubtedly expand.

References

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link][2]
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. [Link][1]
  • Phosphodiesterase 4 and its inhibitors in inflamm
  • What are PDE4 inhibitors and how do they work?.
  • Phosphodiesterase 4-targeted treatments for autoimmune diseases. PubMed Central - NIH. [Link][5]
  • Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.

Sources

Application Notes & Protocols: The Strategic Role of 4-(Cyclopentyloxy)-3-methoxybenzoic acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Specialized Building Block in Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the precision of molecular architecture is paramount. Kinases, as central regulators of cellular signaling, demand inhibitors with high selectivity and potency to minimize off-target effects and maximize therapeutic efficacy. The chemical scaffold of an inhibitor is meticulously designed to interact with specific residues within the ATP-binding pocket of the target kinase. In this context, substituted benzoic acids serve as versatile and "privileged" starting materials.[1]

This guide focuses on 4-(Cyclopentyloxy)-3-methoxybenzoic acid , a highly specialized benzoic acid derivative that has proven instrumental in the synthesis of potent kinase inhibitors targeting critical nodes in disease-related signaling pathways. Its unique substitution pattern—a bulky, non-polar cyclopentyloxy group adjacent to a methoxy group—is not an arbitrary choice. This arrangement provides a combination of steric hindrance and electronic properties that can confer significant advantages in binding affinity and selectivity.

The most prominent application of this building block is in the synthesis of Fostamatinib , an orally administered inhibitor of Spleen Tyrosine Kinase (SYK), approved for the treatment of chronic immune thrombocytopenia (ITP).[2] SYK is a crucial non-receptor tyrosine kinase that mediates signaling from various immune receptors, including B-cell receptors (BCR) and Fc receptors.[][4] Dysregulation of SYK signaling is implicated in a host of autoimmune diseases and hematological malignancies, making it a high-value therapeutic target.[][5]

These application notes will provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the utilization of this compound. We will delve into the strategic synthesis of a key intermediate derived from this acid and its subsequent incorporation into the SYK inhibitor, R406 (the active metabolite of Fostamatinib). The protocols provided are synthesized from established literature and patents, with an emphasis on the underlying chemical principles and experimental causality.

The SYK Signaling Pathway: A Prime Target for Intervention

Understanding the rationale for targeting SYK is crucial for appreciating the significance of inhibitors derived from this compound. The diagram below illustrates the central role of SYK in immunoreceptor signaling.

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Fc Receptor Lyn Lyn (Src Family Kinase) BCR->Lyn activates SYK SYK Lyn->SYK recruits & phosphorylates PLCg2 PLCγ2 SYK->PLCg2 phosphorylates BTK BTK SYK->BTK phosphorylates MAPK MAPK Pathway SYK->MAPK PKC PKC PLCg2->PKC Calcium Ca²⁺ Mobilization PLCg2->Calcium NFkB NF-κB Activation BTK->NFkB PKC->NFkB Calcium->NFkB Gene Gene Transcription (Proliferation, Survival, Cytokine Release) NFkB->Gene MAPK->Gene Antigen Antigen / Immune Complex Antigen->BCR binds R406 R406 (Active Metabolite of Fostamatinib) R406->SYK inhibits

Caption: Simplified SYK signaling pathway and the point of inhibition by R406.

Activation of immunoreceptors by antigens or immune complexes leads to the recruitment and activation of SYK. This initiates a cascade of downstream signaling events involving key adaptors and enzymes like Bruton's tyrosine kinase (BTK) and Phospholipase C gamma 2 (PLCγ2), culminating in the activation of transcription factors such as NF-κB.[6] This signaling cascade drives cellular proliferation, survival, and the release of inflammatory mediators. By inhibiting SYK, compounds like R406 can effectively shut down this entire cascade, providing a powerful therapeutic effect in autoimmune and inflammatory conditions.[7]

Synthetic Strategy: From Benzoic Acid to a Core Kinase Inhibitor Intermediate

The primary utility of this compound is as a precursor for 4-(Cyclopentyloxy)-3-methoxyaniline . This aniline is the key fragment that is ultimately installed onto the core heterocyclic scaffold of the kinase inhibitor. The cyclopentyloxy and methoxy groups are critical for establishing key interactions within the SYK ATP-binding pocket. While direct structure-activity relationship (SAR) data for this specific compound in SYK is proprietary, studies on related inhibitors, such as those for phosphodiesterase-4 (PDE4), have shown that the 3-(cyclopentyloxy)-4-methoxy substitution pattern is crucial for potent and selective inhibition.[8][9] It is hypothesized that the bulky cyclopentyloxy group occupies a hydrophobic pocket, while the methoxy group can form important hydrogen bond interactions.

The overall synthetic workflow to produce the active metabolite R406 is outlined below. Our focus will be on the initial, critical steps to prepare the key aniline intermediate from the user-specified benzoic acid.

Synthesis_Workflow cluster_Part1 Part 1: Synthesis of Key Aniline Intermediate cluster_Part2 Part 2: Assembly of the Kinase Inhibitor A 4-(Cyclopentyloxy)-3- methoxybenzoic acid B 4-(Cyclopentyloxy)-3- methoxybenzoyl chloride A->B SOCl₂ or (COCl)₂ C 4-(Cyclopentyloxy)-3- methoxybenzamide B->C NH₄OH D 4-(Cyclopentyloxy)-3- methoxyaniline C->D Hofmann Rearrangement (e.g., NaOBr) E 2,4-Dichloro-5-fluoropyrimidine F Core Intermediate D->F Nucleophilic Aromatic Substitution E->F G R406 (Active SYK Inhibitor) F->G Second SNAr H Side Chain Amine H->G

Caption: High-level workflow for the synthesis of R406 from the starting benzoic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzamide (Intermediate C)

This protocol details the conversion of the starting carboxylic acid to its corresponding primary amide, a necessary precursor for the Hofmann rearrangement to yield the target aniline.

Causality and Experimental Choices:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and highly efficient method for activating carboxylic acids for nucleophilic acyl substitution. Thionyl chloride is often preferred for its cost-effectiveness, and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.

  • Amidation: The activated acyl chloride is then reacted in situ with aqueous ammonia (ammonium hydroxide). This is a vigorous, exothermic reaction that proceeds rapidly to form the stable primary amide. Careful temperature control is necessary to prevent side reactions.

Step-by-Step Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add This compound (10.0 g, 42.3 mmol).

  • Acyl Chloride Formation: Add toluene (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (6.5 mL, 89.0 mmol) at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC or by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-(Cyclopentyloxy)-3-methoxybenzoyl chloride as an oil or low-melting solid, which is used directly in the next step without further purification.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (30% NH₃ in water, 50 mL) to the flask with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the temperature below 20 °C.

  • Precipitation and Isolation: A white precipitate of the amide will form immediately. Continue stirring in the ice bath for 1 hour. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove non-polar impurities. Dry the product in a vacuum oven at 50 °C to a constant weight.

ParameterExpected Value
Product 4-(Cyclopentyloxy)-3-methoxybenzamide
Appearance White to off-white solid
Expected Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Synthesis of 4-(Cyclopentyloxy)-3-methoxyaniline (Key Intermediate D)

This protocol utilizes the Hofmann rearrangement to convert the primary amide into the primary amine, with the loss of one carbon atom.

Causality and Experimental Choices:

  • Hofmann Rearrangement: This classic reaction is a reliable method for converting primary amides to primary amines. It involves treating the amide with bromine or a bromine equivalent (like N-bromosuccinimide) in a basic solution. The reaction proceeds through a key N-bromoamide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine and carbon dioxide.

  • Reagent Choice: A solution of bromine in aqueous sodium hydroxide is the traditional and effective reagent for this transformation. The base is crucial for deprotonating the amide and facilitating the subsequent steps of the rearrangement.

Step-by-Step Procedure:

  • Base Solution Prep: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide (10.2 g, 255 mmol) in deionized water (100 mL). Cool this solution to 0-5 °C in an ice-salt bath.

  • Bromine Addition: Slowly add bromine (2.4 mL, 46.5 mmol) to the cold NaOH solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. This forms a cold solution of sodium hypobromite (NaOBr).

  • Amide Addition: To the freshly prepared, cold NaOBr solution, add the 4-(Cyclopentyloxy)-3-methoxybenzamide (9.0 g, 38.2 mmol) in one portion with vigorous stirring.

  • Reaction: Stir the resulting slurry at 0-5 °C for 1 hour. Then, slowly warm the reaction mixture to room temperature and finally heat to 60-70 °C for 1-2 hours. The reaction mixture should become a clear solution as the rearrangement proceeds.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with a 5% sodium thiosulfate solution (50 mL) to remove any residual bromine, followed by deionized water (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude aniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

ParameterExpected Value
Product 4-(Cyclopentyloxy)-3-methoxyaniline
Appearance Pale yellow oil or low-melting solid
Expected Yield 70-85%
Purity (by HPLC) >99%

Part 2: Assembly of the SYK Inhibitor R406

With the key intermediate 4-(Cyclopentyloxy)-3-methoxyaniline in hand, the final assembly of the SYK inhibitor can proceed. The synthesis, as reported by Rigel Pharmaceuticals, involves a series of nucleophilic aromatic substitution (SNAr) reactions on a pyrimidine core.[2][10]

Brief Overview of the Assembly:

  • First SNAr Reaction: The key aniline intermediate is reacted with a di-chlorinated pyrimidine derivative (such as 2,4-dichloro-5-fluoropyrimidine). The reaction is regioselective, with the more reactive chlorine at the 4-position being displaced by the aniline. This step typically requires heating in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[2]

  • Second SNAr Reaction: The remaining chlorine atom on the pyrimidine ring is then displaced by a second amine-containing side chain. This side chain is crucial for the molecule's overall properties, including solubility and its interaction with the solvent-exposed region of the kinase.

  • Final Product (R406): The resulting molecule is R406, the potent and active SYK inhibitor. Fostamatinib itself is a pro-drug, where a phosphonate group is attached to the side chain to improve oral bioavailability.[2][11] This phosphonate is cleaved in vivo by phosphatases in the gut to release the active R406.[2][7]

Conclusion and Future Perspectives

The synthesis of advanced kinase inhibitors like Fostamatinib highlights the critical importance of specialized, well-designed building blocks. This compound is a prime example of such a molecule, where its specific structural features directly contribute to the pharmacological profile of the final drug. The protocols detailed herein provide a robust pathway for the synthesis of its corresponding aniline, a key intermediate for SYK inhibitors and potentially for other kinase targets where a similar pharmacophore is beneficial. As the field of kinase inhibitor design continues to evolve, the demand for such unique and strategically functionalized starting materials will undoubtedly grow, enabling the development of the next generation of targeted therapies.

References

  • N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). PubMed Central (PMC) - NIH. [Link]
  • SYK-specific tyrosine kinase inhibitors. (n.d.). Low Research Lab - Purdue Chemistry. [Link]
  • Hoellenriegel, J., et al. (2012). Selective, novel spleen tyrosine kinase (Syk)
  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. [Link]
  • What are Syk inhibitors and how do they work? (2024, June 21). Drug Target Review. [Link]
  • Fostam
  • Synthesis of 4-acetoxy-3-methoxybenzoic acid. (n.d.). PrepChem.com. [Link]
  • Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development. (2022).
  • Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (n.d.).
  • Brullo, C., et al. (2016). New Insights Into Selective PDE4D Inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Structural Development and Promising Activities to Restore Memory Impairment. European Journal of Medicinal Chemistry, 124, 82-102. [Link]
  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. (n.d.). Bentham Science Publisher. [Link]
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2022). RSC Medicinal Chemistry. [Link]
  • Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. (2024).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]
  • Selective, novel spleen tyrosine kinase (Syk)
  • Pan, Y., et al. (2015). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy, 17(1), 28. [Link]

Sources

The Synthetic Versatility of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(Cyclopentyloxy)-3-methoxybenzoic acid, a substituted benzoic acid derivative, emerges as a promising, yet underexplored, building block for the synthesis of novel organic molecules. Its structure, featuring a carboxylic acid handle for diverse functionalization, a methoxy group, and a bulky cyclopentyloxy ether, offers a unique combination of electronic and steric properties that can be leveraged in the design of new chemical entities.

This technical guide provides an in-depth exploration of the experimental use of this compound in organic synthesis. As a Senior Application Scientist, the following protocols and application notes are presented not merely as a set of instructions, but as a framework for rational experimental design, grounded in established chemical principles. We will delve into the synthesis of the title compound and its subsequent transformations, including esterification, amidation, and reduction, providing detailed, step-by-step methodologies and the scientific rationale behind each procedural choice.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176033-44-6[1][2]
Molecular Formula C₁₃H₁₆O₄[3]
Molecular Weight 236.26 g/mol [3]
Predicted XlogP 2.9[3]
Predicted Boiling Point 376.3 ± 22.0 °C[4]
Predicted Melting Point 160-164 °C (for isomer)[4]
SMILES COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2[3]

Safety and Handling:

While a specific safety data sheet (SDS) for this compound is not extensively available, the safety precautions can be inferred from structurally related compounds such as 4-methoxybenzoic acid and 4-(benzyloxy)-3-methoxybenzoic acid.[5][6][7][8]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).[7][8]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands and face thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

      • IF ON SKIN: Wash with plenty of soap and water.[7]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Synthesis of this compound

The most logical and widely practiced approach for the synthesis of aryl ethers of this nature is the Williamson ether synthesis .[9][10][11][12] This venerable Sₙ2 reaction provides a reliable method for forming the ether linkage between the phenolic hydroxyl group of a vanillic acid derivative and a cyclopentyl halide.

Protocol 1: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and cyclopentyl bromide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of the title compound.

Materials:

  • 4-Hydroxy-3-methoxybenzoic acid (1.0 eq)

  • Cyclopentyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3-methoxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Scientific Rationale:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of vanillic acid to form the more nucleophilic phenoxide. The carboxylic acid will also be deprotonated, but the phenoxide is the more reactive nucleophile for the Sₙ2 reaction.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic. Its high boiling point is also suitable for the required reaction temperature.

  • Excess Reagents: A slight excess of cyclopentyl bromide is used to ensure complete consumption of the starting phenol. A larger excess of the base is used to drive the deprotonation equilibrium and neutralize any acidic byproducts.

Experimental Applications in Organic Synthesis

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Application 1: Esterification

Esterification is a fundamental transformation in organic synthesis, often employed to modify the solubility, stability, and biological activity of a parent molecule. The Fischer esterification is a classic acid-catalyzed method for this purpose.[13][14][15][16][17]

Reaction Scheme:

Fischer_Esterification reactant1 4-(Cyclopentyloxy)-3- methoxybenzoic acid product Ethyl 4-(cyclopentyloxy)-3- methoxybenzoate reactant1->product reactant2 Ethanol (excess) reactant2->product catalyst H₂SO₄ (catalytic) catalyst->product water H₂O product->water

Caption: Fischer Esterification of the title compound.

Materials:

  • This compound (1.0 eq)

  • Ethanol, absolute (large excess, can be used as solvent)

  • Sulfuric acid, concentrated (catalytic amount, e.g., 2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in a large excess of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to yield the crude ester. Further purification can be achieved by column chromatography if necessary.

Scientific Rationale:

  • Le Chatelier's Principle: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the formation of the ester product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Application 2: Amide Bond Formation

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functionality is a key structural feature in a vast number of pharmaceuticals. Modern peptide coupling reagents offer mild and efficient methods for amide synthesis.[18][19][20][21] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization.[18][20]

Reaction Scheme:

Amide_Coupling acid 4-(Cyclopentyloxy)-3- methoxybenzoic acid product N-Benzyl-4-(cyclopentyloxy)-3- methoxybenzamide acid->product amine Benzylamine amine->product coupling_reagent HATU coupling_reagent->product base DIPEA base->product Reduction_to_Alcohol acid 4-(Cyclopentyloxy)-3- methoxybenzoic acid product (4-(Cyclopentyloxy)-3- methoxyphenyl)methanol acid->product reducing_agent BH₃·THF reducing_agent->product workup 1. THF, 0 °C to rt 2. H₂O or MeOH

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 4-(cyclopentyloxy)-3-methoxybenzoic acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed protocol for the etherification of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) with cyclopentyl bromide to synthesize 4-(cyclopentyloxy)-3-methoxybenzoic acid. This transformation is a classic example of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The protocol herein is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and guidance on product purification and characterization.

Introduction

Substituted benzoic acids are a cornerstone in the development of novel therapeutics and functional materials. The specific target of this protocol, this compound, incorporates a bulky cyclopentyl ether group onto the vanillic acid scaffold. This modification significantly increases the lipophilicity of the parent molecule, a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The Williamson ether synthesis is the chosen synthetic route, valued for its reliability and broad scope.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3]

Reaction Mechanism and Scientific Rationale

The etherification of 3-methoxy-4-hydroxybenzoic acid with cyclopentyl bromide is a two-step process occurring in a single pot.

  • Deprotonation: The phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid is acidic and can be deprotonated by a suitable base to form a phenoxide ion. The choice of a weak base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol but not the carboxylic acid, ensuring chemoselectivity.

  • Nucleophilic Substitution (SN2): The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion and forming the desired ether linkage.[1][2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product VanillicAcid 3-methoxy-4-hydroxybenzoic acid Phenoxide Phenoxide Ion VanillicAcid->Phenoxide CyclopentylBromide Cyclopentyl Bromide Product This compound CyclopentylBromide->Product SN2 Attack Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis.

Materials and Equipment

MaterialGradeSupplier
3-methoxy-4-hydroxybenzoic acid≥98%Standard Supplier
Cyclopentyl bromide≥98%Standard Supplier
Potassium carbonate (K₂CO₃), anhydrousFine powderStandard Supplier
Acetonitrile (CH₃CN)AnhydrousStandard Supplier
Diethyl ether ((C₂H₅)₂O)ACS GradeStandard Supplier
Hydrochloric acid (HCl)2 M aqueous solutionStandard Supplier
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionIn-house prep
Brine (saturated NaCl)Aqueous solutionIn-house prep
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeStandard Supplier

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions:
  • Cyclopentyl Bromide: This reagent is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Acetonitrile: Flammable and toxic. All handling should be performed in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

experimental_workflow A 1. Reagent Setup - Add vanillic acid, K₂CO₃, and acetonitrile to flask. B 2. Addition of Alkyl Halide - Add cyclopentyl bromide to the reaction mixture. A->B C 3. Reaction - Heat to reflux (80-85 °C) for 6-8 hours. B->C D 4. Workup - Quenching - Cool, filter solids, and concentrate filtrate. C->D E 5. Extraction - Dissolve in diethyl ether, wash with water and brine. D->E F 6. Isolation of Product - Extract with NaHCO₃ (aq). - Acidify aqueous layer with HCl. E->F G 7. Purification - Collect crude product by filtration. - Recrystallize from ethanol/water. F->G H 8. Characterization - Obtain melting point, NMR, and IR spectra. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methoxy-4-hydroxybenzoic acid (5.0 g, 29.7 mmol), anhydrous potassium carbonate (8.2 g, 59.4 mmol), and anhydrous acetonitrile (50 mL).

  • Addition of Cyclopentyl Bromide: To the stirred suspension, add cyclopentyl bromide (4.4 mL, 44.6 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Workup - Initial Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate using a Büchner funnel and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Isolation of the Product: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). Combine the aqueous extracts and cool in an ice bath. Slowly acidify the aqueous solution to pH 2-3 with 2 M HCl. A white precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water.[4] The crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.[6][7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Results and Discussion

The expected product is a white solid. The success of the synthesis should be confirmed through various analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.26 g/mol [8][9][10]
AppearanceWhite crystalline solid
Melting PointTo be determined experimentally

Characterization:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the incorporation of the cyclopentyl group. Expect to see multiplets in the aliphatic region (around 1.5-2.0 ppm) corresponding to the cyclopentyl protons and a multiplet around 4.8 ppm for the proton on the carbon attached to the oxygen. The aromatic protons and the methoxy protons of the vanillic acid backbone will also be present.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the appearance of new signals in the aliphatic region for the cyclopentyl group and a signal for the carbon attached to the ether oxygen.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad phenolic -OH stretch from the starting material and the retention of the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction or ineffective baseEnsure the potassium carbonate is anhydrous and finely powdered. Extend the reaction time and re-check by TLC.
Presence of starting materialInsufficient cyclopentyl bromide or reaction timeUse a slight excess of cyclopentyl bromide and ensure the reaction has gone to completion.
Oily product instead of solidImpurities presentEnsure a thorough workup and proper recrystallization. The use of a different solvent system may be necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The Williamson ether synthesis is a powerful tool for the structural modification of phenolic compounds, and this protocol can be adapted for the synthesis of a variety of similar ether derivatives. The successful synthesis and characterization of this compound will provide valuable insights for researchers in drug discovery and materials science.

References

  • AK Scientific, Inc.
  • Cole-Parmer.
  • University of Wisconsin-Madison.
  • University of South Carolina.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Merck Millipore.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • PubChemLite. This compound (C13H16O4). [Link]
  • Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9. [Link]
  • PubChemLite. 4-(cyclopentyloxy)benzoic acid (C12H14O3). [Link]
  • Rasayan Journal of Chemistry.
  • The Royal Society of Chemistry.
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9. [Link]
  • Phcogj.com. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]
  • Reddit.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "4-(Cyclopentyloxy)-3-methoxybenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource has been developed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this chemical synthesis.

Technical Support Center: Synthesis of this compound

This guide is designed to provide comprehensive technical support for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. Our goal is to equip you with the necessary information to troubleshoot common issues, optimize reaction conditions, and ensure the highest possible yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the Williamson ether synthesis. This reaction involves the O-alkylation of a vanillic acid derivative (typically methyl or ethyl vanillate) with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. The resulting ester is then saponified to yield the final carboxylic acid product.

Q2: Why is it often recommended to start with a vanillate ester instead of vanillic acid directly?

Starting with a vanillate ester, such as methyl vanillate, offers several advantages. The ester group protects the carboxylic acid from unwanted side reactions with the base used in the Williamson ether synthesis. This approach prevents the formation of carboxylate salts that can complicate the reaction and purification process. Additionally, the ester starting material is often more soluble in common organic solvents used for this reaction.

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

The success of the O-alkylation reaction hinges on the careful control of several parameters:

  • Choice of Base: The base should be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote side reactions.

  • Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions.

  • Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Alkylated Ester

A low yield of the intermediate, methyl 4-(cyclopentyloxy)-3-methoxybenzoate, is a common challenge. This can often be attributed to several factors:

  • Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, the phenolic hydroxyl group of the methyl vanillate will not be fully deprotonated, leading to an incomplete reaction.

  • Side Reactions: The primary competing side reaction is the E2 elimination of the cyclopentyl halide, which is favored by strong, sterically hindered bases and high temperatures.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.

Solutions:

ParameterRecommendationRationale
Base Use a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in place of potassium carbonate (K₂CO₃).Cesium carbonate is known to accelerate O-alkylation reactions due to the "cesium effect," which involves the formation of a more reactive, solvent-separated ion pair. Sodium hydride provides a non-nucleophilic, strong base that irreversibly deprotonates the phenol.
Solvent Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.These solvents effectively solvate the cation of the base, leading to a more "naked" and reactive phenoxide anion, which enhances the rate of the desired SN2 reaction.
Temperature Maintain a moderate temperature, typically between 60-80 °C.While higher temperatures can increase the reaction rate, they also favor the competing elimination side reaction. Careful optimization is necessary.
Alkylating Agent Consider using cyclopentyl iodide instead of cyclopentyl bromide.Iodide is a better leaving group than bromide, which can increase the rate of the SN2 reaction.
Diagram: Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield of Alkylated Ester check_base Evaluate Base Strength & Stoichiometry start->check_base check_solvent Assess Solvent Polarity & Solubility start->check_solvent check_temp Review Reaction Temperature start->check_temp check_alkyl_halide Consider Alkylating Agent start->check_alkyl_halide sol_base Switch to Cs₂CO₃ or NaH check_base->sol_base Incomplete Deprotonation? sol_solvent Use DMF or Acetonitrile check_solvent->sol_solvent Poor Solubility? sol_temp Optimize to 60-80 °C check_temp->sol_temp Side Reactions Prevalent? sol_alkyl_halide Use Cyclopentyl Iodide check_alkyl_halide->sol_alkyl_halide Slow Reaction Rate? G step1 Step 1: O-Alkylation (Williamson Ether Synthesis) step2 Step 2: Work-up & Isolation of Ester Intermediate step1->step2 step3 Step 3: Saponification step2->step3 step4 Step 4: Acidification & Product Isolation step3->step4

Caption: Overall synthetic workflow.

Step 1: Synthesis of Methyl 4-(cyclopentyloxy)-3-methoxybenzoate

  • To a solution of methyl vanillate (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

Step 2: Work-up and Isolation of the Ester Intermediate

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Saponification to this compound

  • Dissolve the isolated ester in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the ester by TLC.

Step 4: Acidification and Product Isolation

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure this compound.

References

  • Synthesis of Cilomilast and its Intermedi
  • Williamson Ether Synthesis, Chemistry LibreTexts, [Link]

Technical Support Center: Purification of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Cyclopentyloxy)-3-methoxybenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable benzoic acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a solid compound with a molecular structure that lends itself to specific purification hurdles. The presence of the carboxylic acid group, the ether linkages (cyclopentyloxy and methoxy), and the aromatic ring all influence its solubility, polarity, and potential for impurity formation. Common challenges stem from residual starting materials, byproducts of synthesis (such as esterified or demethylated analogs), and the physical properties of the acid itself, which can complicate standard purification techniques like recrystallization and chromatography.

This guide will walk you through a logical, step-by-step approach to identifying and resolving these issues, ensuring the integrity of your compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the purification of this compound.

I. Issues with Recrystallization

Question 1: My this compound is not crystallizing from solution, or the yield is very low. What should I do?

Answer: This is a frequent issue and can often be resolved by systematically addressing potential causes related to solvent choice and nucleation.

  • Causality: Successful recrystallization depends on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] If the solubility difference is not significant, or if the solution is too dilute, crystallization will be inefficient.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's meniscus. This creates microscopic imperfections on the glass, providing nucleation sites for crystal growth.[2]

      • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed" acts as a template for further crystal formation.[2]

    • Solvent Volume Reduction: If the solution is too dilute (i.e., too much solvent was used), gently heat the solution to evaporate a portion of the solvent.[2] This will increase the concentration of the benzoic acid derivative, bringing it closer to its saturation point upon cooling.

    • Re-evaluate Solvent System: If the above steps fail, your chosen solvent may not be optimal. An ideal solvent will dissolve the acid when hot but not at room temperature.[2] Consider a co-solvent system (e.g., ethanol/water, toluene/heptane) to fine-tune the solubility properties.

Question 2: My product has "oiled out" during recrystallization, forming a liquid layer instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Causality: The compound comes out of solution above its melting point, forming an oil. Impurities can also lower the melting point of the eutectic mixture, exacerbating this issue.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

    • Lower the Solution Temperature: Before allowing it to cool, add a small amount of a miscible co-solvent in which the compound is less soluble. This can lower the saturation temperature below the compound's melting point.

    • Change Solvents: Select a solvent with a lower boiling point.

II. Chromatographic Purification Issues

Question 3: My this compound is streaking badly on a silica gel TLC plate and during column chromatography. What is the cause and solution?

Answer: Streaking of carboxylic acids on silica gel is a classic problem due to the acidic nature of both the compound and the stationary phase.[3]

  • Causality: The acidic proton of the carboxyl group can interact strongly with the silanol groups on the surface of the silica gel. This leads to a distribution of the compound between its protonated and deprotonated forms, resulting in tailing or streaking.[3]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[3] This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica and resulting in a more defined spot or band.

    • Consider Reversed-Phase Chromatography: For highly polar carboxylic acids or when normal phase fails, C-18 reversed-phase chromatography can be an effective alternative.[4] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to maintain protonation.[4]

Workflow for Troubleshooting Chromatography Issues

start Streaking on Silica Gel check_acid Is the mobile phase acidified? (e.g., 0.5-1% Acetic Acid) start->check_acid add_acid Add 0.5-1% acetic or formic acid to the eluent. check_acid->add_acid No consider_rp Consider Reversed-Phase (C18) Chromatography check_acid->consider_rp Yes re_run Re-run TLC/Column add_acid->re_run problem_solved Problem Resolved re_run->problem_solved rp_protocol Develop C18 method with acidified water/acetonitrile mobile phase. consider_rp->rp_protocol

Caption: Decision workflow for addressing streaking in chromatography.

III. Issues with Impurities

Question 4: After purification, I still see impurities in my NMR/LC-MS analysis. What are the likely culprits and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route used to prepare this compound. However, some common impurities can be anticipated.

  • Potential Impurities and Removal Strategies:

Impurity TypeProbable SourceRecommended Purification Strategy
Starting Materials Incomplete reactionOptimize reaction conditions (time, temperature). If starting materials are not acidic, an acid-base extraction can be highly effective.[3]
Ester Byproducts Reaction with alcohol solvent or esterification reagentsHydrolyze the ester back to the carboxylic acid under basic conditions, followed by an acid-base extraction to separate the desired acid from any remaining neutral compounds.
Demethylated/Dealkylated Species Harsh acidic or basic conditions during synthesis or workupThese impurities can be difficult to separate due to similar polarities. Careful column chromatography, potentially using a shallow gradient, may be required. HPLC can also be a powerful tool for separating closely related aromatic acids.[5]
Inorganic Salts Workup proceduresWash the solid product with deionized water, or if performing an extraction, ensure the organic layer is thoroughly washed with brine to remove residual salts.
  • Acid-Base Extraction Protocol: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[6]

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and move into the aqueous layer.[3]

    • Separate the aqueous layer and wash the organic layer again with fresh NaHCO₃ solution to ensure complete extraction.

    • Combine the aqueous layers and carefully acidify with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid. The purified this compound will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

Logical Flow for Acid-Base Extraction

cluster_0 Separatory Funnel start Crude Product in Organic Solvent extraction Extract with aq. NaHCO3 start->extraction organic_layer Organic Layer Neutral/Basic Impurities extraction->organic_layer aqueous_layer Aqueous Layer Sodium Salt of Acid extraction->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product? A1: A combination of techniques is recommended.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q2: How should I store purified this compound? A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Protect it from light and moisture to prevent degradation.

Q3: Can I use distillation to purify this compound? A3: Distillation is generally not suitable for this compound. As a solid with a relatively high molecular weight, it would likely require high temperatures under vacuum, which could lead to decomposition. For volatile carboxylic acids or their ester derivatives, fractional distillation can be an effective method, but it is not recommended for this particular molecule.[7]

References

  • Teledyne ISCO. (2012).
  • Google Patents.
  • Google Patents.
  • SIELC Technologies.
  • University of Wisconsin-Madison.
  • LookChem.

Sources

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during key synthetic transformations. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to diagnose and resolve experimental issues effectively.

Structure of This Guide

This guide is organized by common synthetic routes to substituted benzoic acids. Each section contains:

  • A brief mechanistic overview.

  • A troubleshooting guide in a Q&A format addressing specific experimental issues.

  • Detailed experimental protocols.

  • Visual aids, including mechanistic diagrams and workflow charts.

Section 1: Synthesis via Grignard Reagent Carboxylation

The carboxylation of a Grignard reagent with carbon dioxide is a powerful method for forming a new carbon-carbon bond and introducing a carboxylic acid functionality.[1] The reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbon of CO2, followed by an acidic workup.[2]

Troubleshooting & FAQs: Grignard Carboxylation

Question 1: My Grignard reaction fails to initiate. The solution does not turn cloudy or generate heat. What are the likely causes and solutions?

Answer: Failure to initiate is one of the most common issues in Grignard synthesis and is almost always due to the presence of moisture or a passivated magnesium surface.

  • Causality: Grignard reagents are potent nucleophiles and strong bases, readily quenched by even trace amounts of water or other protic sources (e.g., alcohols). The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[3]

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[1] Consider using freshly distilled solvents over a drying agent like sodium-benzophenone ketyl.

    • Magnesium Activation: The passivating oxide layer on the magnesium must be removed.

      • Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine to the reaction flask.[3] The iodine reacts with the magnesium surface, creating a small amount of magnesium iodide and activating the surface. A few drops of 1,2-dibromoethane can also be used; it reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[3]

    • Initiation with Heat: Gentle warming of a small portion of the reaction mixture may be necessary to initiate the reaction. Once initiated, the reaction is exothermic and should sustain itself. Be prepared to cool the reaction vessel if it becomes too vigorous.

Question 2: My reaction yielded a significant amount of a non-acidic byproduct, identified as biphenyl (in the case of using an aryl halide). How can I minimize this side reaction?

Answer: The formation of biphenyl is a classic side reaction in the preparation of phenylmagnesium bromide, arising from a homocoupling process.[1]

  • Causality: This side reaction, often referred to as a Wurtz-type coupling, can occur between the Grignard reagent and unreacted aryl halide.[1]

  • Preventative Measures:

    • Slow Addition of Halide: Add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide, disfavoring the coupling side reaction.[1]

    • Temperature Control: Maintain a moderate reaction temperature. Overheating can promote side reactions. Use an ice bath to control the exotherm if necessary.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction of the halide with the magnesium surface rather than with the formed Grignard reagent.

  • Purification Strategy: Biphenyl is a neutral, non-polar compound. During the workup, after acidification, the desired benzoic acid can be extracted into a basic aqueous solution (e.g., 10% NaOH), leaving the biphenyl in the organic layer (e.g., diethyl ether).[4] Subsequent acidification of the aqueous layer will precipitate the pure benzoic acid.

Experimental Workflow: Grignard Carboxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Activate Mg Turnings A->B Inert Atmosphere C Add Aryl Halide to Mg in Ether B->C D Pour Grignard onto Dry Ice C->D Formation of Phenylmagnesium Bromide E Acidify with HCl (aq) D->E Formation of Magnesium Carboxylate F Extract with Base (e.g., NaOH) E->F G Separate Layers F->G H Acidify Aqueous Layer G->H Aqueous Layer J Discard/Analyze Impurity G->J Organic Layer (Biphenyl impurity) I Isolate Benzoic Acid (Filtration) H->I

Caption: Workflow for benzoic acid synthesis via Grignard carboxylation.

Protocol 1: Synthesis of Benzoic Acid from Bromobenzene
  • Setup: Assemble a dry 100 mL round-bottom flask with a reflux condenser and a dropping funnel. Equip the flask with a magnetic stirrer. Ensure all joints are well-sealed.

  • Reagents: In the flask, place activated magnesium turnings (1.74 g, 0.072 mol). In the dropping funnel, place a solution of bromobenzene (7.0 mL, 0.066 mol) in 10 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction doesn't start (indicated by bubbling and a cloudy appearance), add a crystal of iodine or gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 15-20 minutes.

  • Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, place approximately 25 g of crushed dry ice.[1] Pour the Grignard solution slowly and with stirring onto the dry ice.

  • Workup: Allow the excess dry ice to sublime. Slowly add 25 mL of 6M HCl to hydrolyze the magnesium salt.[5] Two layers should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the ether layer three times with 12.5 mL portions of 10% sodium hydroxide solution. Combine the basic aqueous extracts. The ether layer containing biphenyl can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and carefully acidify with concentrated HCl until the solution is acidic to litmus paper and precipitation of benzoic acid is complete.[4]

  • Isolation: Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry.[6]

Section 2: Synthesis via Oxidation of Alkylbenzenes

The oxidation of an alkyl side-chain on an aromatic ring is a direct route to substituted benzoic acids.[7] Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically employed.[8][9] A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.[10][11]

Troubleshooting & FAQs: Alkylbenzene Oxidation

Question 1: My oxidation reaction is incomplete, and a significant amount of starting material remains. How can I drive the reaction to completion?

Answer: Incomplete oxidation often points to insufficient oxidant, inadequate reaction temperature, or deactivation of the oxidizing agent.

  • Causality: The oxidation of the benzylic position is a robust but demanding transformation. The reaction requires vigorous conditions to proceed to the carboxylic acid stage.[12] The mechanism is complex, likely involving radical intermediates at the benzylic position.[13]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: A stoichiometric excess of the oxidizing agent (e.g., KMnO₄) is often required. Ensure your calculations account for the number of electrons transferred during the oxidation.

    • Increase Reaction Temperature: These oxidations typically require heating.[14] Refluxing the reaction mixture is common. Ensure the temperature is maintained for a sufficient duration.

    • Phase Transfer Catalysis: If the alkylbenzene has low solubility in the aqueous oxidizing medium, consider adding a phase transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of the permanganate ion into the organic phase.

    • Monitor the Reaction: The disappearance of the purple color of the permanganate ion is a visual indicator of its consumption. If the color fades and starting material is still present (as determined by TLC), more oxidant can be carefully added.

Question 2: The reaction has worked, but my product is contaminated with manganese dioxide (from KMnO₄ oxidation). What is the best way to remove this?

Answer: The formation of a brown manganese dioxide (MnO₂) precipitate is an unavoidable part of permanganate oxidations.

  • Causality: During the oxidation, the manganese in KMnO₄ (oxidation state +7) is reduced, typically to MnO₂ (oxidation state +4), which is an insoluble solid.

  • Purification Protocol:

    • Initial Filtration: After the reaction is complete, cool the mixture and filter off the bulk of the MnO₂ precipitate.

    • Reductive Quench: To remove residual MnO₂ and any unreacted KMnO₄, add a reducing agent to the filtrate. A saturated solution of sodium bisulfite (NaHSO₃) or oxalic acid is effective. This will reduce the manganese species to the soluble Mn²⁺ ion.

    • Acidification and Isolation: The resulting clear solution can then be acidified to precipitate the benzoic acid product, which can be isolated by filtration.

Mechanism: Benzylic Oxidation with KMnO₄

G cluster_reagents Reagents A Alkylbenzene (with benzylic H) B Benzylic Radical A->B H-abstraction by MnO₄⁻ C Intermediate Species (e.g., alcohol, ketone) B->C Further Oxidation D Benzoate Salt C->D C-C bond cleavage & Oxidation E Benzoic Acid D->E Protonation KMnO4 KMnO₄, Heat KMnO4->B KMnO4->C H3O H₃O⁺ (Workup) H3O->E

Caption: Simplified pathway for benzylic oxidation with KMnO₄.

Protocol 2: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid
  • Setup: In a 50 mL Erlenmeyer flask, combine p-nitrotoluene (150 mg, 1.09 mmol) and sodium dichromate dihydrate (437 mg, 1.47 mmol).[8]

  • Solvent and Heating: Add 2.5 mL of glacial acetic acid. Swirl to dissolve the solids and heat the solution to 100 °C on a hot plate.[8]

  • Acid Addition: Once at temperature, turn off the heat and allow the reaction to cool to at least 80 °C. Carefully add 0.8 mL of concentrated sulfuric acid dropwise with swirling.[8] An exothermic reaction and color change from orange [Cr(VI)] to green [Cr(III)] should be observed.[9]

  • Reaction Completion: After the addition is complete, heat the flask back to 100 °C for 5 minutes.[8]

  • Quenching: Cool the flask slightly and add 0.3 mL of ethanol dropwise to reduce any excess Cr(VI).[8]

  • Precipitation: Slowly add water with continuous swirling until the total volume reaches approximately 35 mL. Heat the solution at 100 °C for 10 minutes to dissolve soluble impurities.[8]

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the p-nitrobenzoic acid product by vacuum filtration, wash with cold water, and air dry.

Section 3: Synthesis via Hydrolysis of Nitriles

The hydrolysis of benzonitriles offers a reliable route to benzoic acids, especially when the nitrile functionality is readily available. The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[15][16]

Troubleshooting & FAQs: Nitrile Hydrolysis

Question 1: My nitrile hydrolysis has stalled at the amide intermediate. How can I promote complete hydrolysis to the carboxylic acid?

Answer: Isolation of the amide is common when reaction conditions are not sufficiently forcing.

  • Causality: The hydrolysis of a nitrile to an amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[17][18] The amide is a more stable functional group than the nitrile, and its hydrolysis requires breaking a resonance-stabilized C-N bond.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: Both acid- and base-catalyzed hydrolysis of amides require elevated temperatures (reflux) and extended reaction times to proceed to completion.[19][20]

    • Use a Higher Concentration of Acid/Base: Increasing the concentration of the catalytic acid (e.g., from 6M to 12M HCl) or base (e.g., from 10% to 25% NaOH) can accelerate the second hydrolysis step.

    • Choice of Catalyst: For stubborn amides, switching from basic to acidic conditions (or vice versa) can sometimes be effective, depending on the substrate. Acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while basic conditions involve direct nucleophilic attack of hydroxide.[16][21]

Question 2: Under basic hydrolysis conditions, I get a salt of the benzoic acid. What is the proper workup to isolate the free acid?

Answer: Basic hydrolysis produces a carboxylate salt, which is soluble in the aqueous reaction mixture.[19]

  • Causality: In the presence of a strong base like NaOH, the carboxylic acid product is immediately deprotonated to form the corresponding sodium carboxylate.

  • Workup Protocol:

    • Cool the Reaction Mixture: After the hydrolysis is complete, cool the reaction mixture in an ice bath.

    • Acidify: Slowly and carefully add a strong acid (e.g., concentrated HCl or H₂SO₄) to the cooled solution with stirring.

    • Monitor pH: Continue adding acid until the solution is strongly acidic (pH 1-2), which can be checked with litmus or pH paper.

    • Precipitation: The free benzoic acid, being much less soluble in water than its salt, will precipitate out of the solution.

    • Isolation: The solid product can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.

Mechanism: Acid vs. Base Catalyzed Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Nitrile A2 Protonated Nitrile A1->A2 H⁺ A3 Attack by H₂O A2->A3 H₂O A4 Protonated Amide A3->A4 -H⁺ A5 Amide Intermediate A4->A5 -H⁺ A6 Protonated Amide Carbonyl A5->A6 H⁺ A7 Tetrahedral Intermediate A6->A7 H₂O A8 Carboxylic Acid + NH₄⁺ A7->A8 -NH₃, -H⁺ B1 Nitrile B2 Imidate Anion B1->B2 ⁻OH B3 Imidic Acid B2->B3 H₂O B4 Amide Intermediate B3->B4 Tautomerization B5 Tetrahedral Intermediate B4->B5 ⁻OH B6 Carboxylate + NH₃ B5->B6 Elimination of NH₂⁻

Caption: Comparison of acid and base-catalyzed nitrile hydrolysis pathways.

References

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.Chemistry Steps.
  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.Chemistry Steps.
  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE Core Organic Chemistry.
  • Ch19: RMgX + CO2 -> RCO2H.University of Calgary.
  • Benzylic oxidation.University of Calgary.
  • Grignard reagents.Chemguide.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.Master Organic Chemistry.
  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). (2014). YouTube.
  • 21.5. Hydrolysis of nitriles.Lumen Learning.
  • Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains.American Chemical Society.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.
  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). YouTube.
  • 18.7: Side-Chain Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts.
  • organic synthesis: benzoic acid via a grignard reaction.University of Calgary.
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.YMER.
  • Method for the purification of benzoic acid.European Patent Office.
  • Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). YouTube.
  • organic synthesis: benzoic acid via a grignard reaction.University of Calgary.
  • Purification of benzoic acid and its derivatives.Google Patents.
  • Process for the purification of benzoic acid.Google Patents.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
  • Process for preparing substituted benzoic acid.Google Patents.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.University of Missouri–St. Louis.
  • organic synthesis: benzoic acid via a grignard reaction.University of Calgary.
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube.
  • 16.3. Reactions of alkylbenzenes.Lumen Learning.
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.ResearchGate.
  • hydrolysis of nitriles.Chemguide.
  • Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative.University Course Document.
  • Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson.
  • Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative.University Course Document.
  • Recrystallization of Benzoic Acid.University Course Document.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
  • Nitrile to Acid - Common Conditions.The Organic Chemistry Portal.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate.
  • Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube.
  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.ResearchGate.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support guide for the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Common Synthesis Issues

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of a vanillic acid derivative with a cyclopentyl halide. While conceptually straightforward, several factors can impact the reaction's success.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues encountered. This can often be traced back to several key factors in the reaction setup.

Potential Causes & Recommended Solutions:

Cause Scientific Rationale Troubleshooting Steps
Ineffective Deprotonation of Phenolic Hydroxyl Group The Williamson ether synthesis requires the formation of a phenoxide ion, a strong nucleophile. If the base is not strong enough to deprotonate the weakly acidic phenolic hydroxyl group of the vanillic acid derivative, the reaction will not proceed efficiently.1. Choice of Base: Use a strong base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). For sensitive substrates, K2CO3 is a milder and often effective choice.[1] 2. Anhydrous Conditions: If using a highly reactive base like NaH, ensure the reaction is conducted under strictly anhydrous conditions. Water will quench the base, rendering it ineffective.
Poor Reactivity of the Alkylating Agent The reactivity of the alkylating agent is crucial. While cyclopentyl bromide is commonly used, its reactivity can be influenced by purity and reaction conditions.1. Alkylating Agent Quality: Ensure the cyclopentyl bromide is pure and free from degradation products. 2. Alternative Alkylating Agents: Consider using cyclopentyl iodide, which is a better leaving group, or a cyclopentyl sulfonate ester (e.g., tosylate), which can also enhance reactivity.[2]
Sub-Optimal Reaction Temperature The reaction rate is highly dependent on temperature. Insufficient heat may lead to a sluggish or incomplete reaction.1. Temperature Optimization: A typical temperature range for this synthesis is 50-100 °C.[3] If the reaction is slow, consider incrementally increasing the temperature while monitoring for byproduct formation.
Inappropriate Solvent Choice The solvent plays a critical role in an SN2 reaction. It must be able to dissolve the reactants and facilitate the nucleophilic attack.1. Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2][3]
Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an analytical chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Potential Causes & Recommended Solutions:

Cause Scientific Rationale Troubleshooting Steps
Elimination (E2) Reaction of Cyclopentyl Halide The alkoxide base can also act as a base to promote the elimination of HBr from cyclopentyl bromide, leading to the formation of cyclopentene. This is a common competing reaction pathway.[3][4]1. Temperature Control: Higher temperatures can favor elimination over substitution.[3] Maintain the lowest effective temperature for the reaction. 2. Choice of Base: A bulky, non-nucleophilic base might favor elimination. Stick to less sterically hindered bases like K2CO3 or NaOH.
Dialkylation of the Starting Material If methyl vanillate is used as the starting material, there is a possibility of reaction at other sites, although less likely for the methoxy group.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the cyclopentyl halide to ensure complete reaction at the desired phenolic hydroxyl group without promoting unwanted side reactions.
Hydrolysis of Ester (if using methyl vanillate) If the reaction is carried out under strongly basic conditions with aqueous workup, the methyl ester can be hydrolyzed to the carboxylic acid.1. Controlled Workup: If the methyl ester is the desired product, perform the aqueous workup under neutral or slightly acidic conditions.
Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Potential Causes & Recommended Solutions:

Cause Scientific Rationale Troubleshooting Steps
Co-elution of Starting Material and Product The starting material (e.g., vanillic acid or methyl vanillate) and the product may have similar polarities, making separation by column chromatography difficult.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Recrystallization: If the product is a solid, recrystallization is an excellent purification technique.[5] Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Presence of Tarry Byproducts High reaction temperatures or prolonged reaction times can lead to the formation of polymeric or tarry materials.1. Activated Charcoal Treatment: During workup or before recrystallization, treating the solution with activated charcoal can help remove colored and tarry impurities.[5] 2. Reaction Monitoring: Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: vanillic acid or methyl vanillate?

Both vanillic acid and its methyl ester, methyl vanillate, can be used as starting materials.

  • Vanillic Acid: Using vanillic acid directly requires a stronger base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. However, it eliminates the need for a final hydrolysis step.

  • Methyl Vanillate: Protecting the carboxylic acid as a methyl ester can sometimes lead to cleaner reactions with fewer side products related to the carboxylic acid group. This route, however, necessitates a subsequent saponification (hydrolysis) step to obtain the final carboxylic acid product.

Q2: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q3: What are the typical reaction times and temperatures?

Reaction times can range from 1 to 8 hours, with temperatures typically between 50 and 100 °C.[3] The optimal conditions will depend on the specific reagents and solvent used. It is always recommended to monitor the reaction by TLC to determine the point of completion.

Q4: What analytical techniques are used to confirm the structure and purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the chemical structure of the product.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from methyl vanillate.

Step 1: O-Alkylation of Methyl Vanillate

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start Methyl Vanillate + K2CO3 in Acetone Reagents Add Cyclopentyl Bromide Start->Reagents Stir Reflux Reflux at 60°C (Monitor by TLC) Reagents->Reflux Filter Cool and Filter Reflux->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Dissolve in EtOAc Wash with Water & Brine Evaporate->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Crude_Ester Crude Methyl Ester Dry->Crude_Ester

Caption: Workflow for the O-alkylation of methyl vanillate.

Materials:

  • Methyl vanillate

  • Cyclopentyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl vanillate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension and add cyclopentyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux (around 60°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate.

Step 2: Saponification to the Carboxylic Acid

Saponification_Workflow cluster_hydrolysis Hydrolysis cluster_acidification Acidification & Precipitation cluster_purification Purification Start_Ester Crude Methyl Ester + NaOH in MeOH/H2O Heat Heat to 60°C Start_Ester->Heat Cool Cool to 0°C Heat->Cool Acidify Acidify with HCl (aq) to pH 2-3 Cool->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter_Solid Filter the Solid Precipitate->Filter_Solid Wash Wash with Cold Water Filter_Solid->Wash Dry_Final Dry in Vacuum Oven Wash->Dry_Final Final_Product Pure Product Dry_Final->Final_Product

Caption: Workflow for the saponification of the methyl ester.

Materials:

  • Crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the crude methyl ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 60°C and stir until the hydrolysis is complete (monitor by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

References

  • BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. BenchChem.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Francis Academic Press. (n.d.).

Sources

Technical Support Center: A Guide to Troubleshooting HPLC Peak Tailing for Aromatic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of aromatic acids. Asymmetry in chromatographic peaks, particularly tailing, can significantly compromise the accuracy of quantification and the overall resolution of your separation. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peak tailing for aromatic acids, providing a foundational understanding before delving into more detailed troubleshooting.

Q1: What are the primary causes of peak tailing for aromatic acids in reversed-phase HPLC?

Peak tailing for aromatic acids is predominantly caused by a combination of chemical and physical factors within the HPLC system.[1] The most common chemical cause is secondary interactions between the analyte and the stationary phase.[2] Specifically, residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the aromatic acid analytes, leading to multiple retention mechanisms and resulting in asymmetrical peaks. The pH of the mobile phase is also a critical factor; if it is close to the pKa of the aromatic acid, a mixture of ionized and unionized forms of the analyte can exist, causing peak distortion.[3][4] Physical or instrumental issues that can contribute to peak tailing include column overload (injecting too much sample), and excessive extracolumn dead volume from tubing and fittings.[1]

Q2: How does the mobile phase pH specifically affect the peak shape of aromatic acids?

The pH of the mobile phase directly influences the ionization state of aromatic acids, which in turn affects their retention and peak shape.[5] Aromatic acids are weak acids, and their degree of ionization is governed by their pKa value. When the mobile phase pH is close to the pKa of an aromatic acid, both the ionized (more polar) and non-ionized (more hydrophobic) forms of the acid will be present.[6] This dual state leads to inconsistent interactions with the stationary phase, causing band broadening and peak tailing.[6] To achieve sharp, symmetrical peaks, it is crucial to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa, ensuring that the aromatic acid is in a single, predominant ionic form (usually the non-ionized form for better retention in reversed-phase HPLC).[5][7]

Q3: Can the choice of stationary phase influence peak tailing for aromatic acids?

Absolutely. The choice of stationary phase is critical in mitigating peak tailing for aromatic acids. While standard C18 columns are widely used, they can have active silanol groups that lead to undesirable secondary interactions.[8] Modern, high-purity silica columns with advanced end-capping are designed to minimize these exposed silanols, resulting in improved peak symmetry.[9] For aromatic acids, phenyl stationary phases can offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[10][11] Additionally, mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics can provide unique selectivity and improved peak shape for ionizable compounds like aromatic acids.[12]

In-Depth Troubleshooting Guide

This comprehensive guide provides a systematic approach to diagnosing and resolving peak tailing issues with aromatic acids. The troubleshooting process is broken down into a logical workflow, starting with the most common and easily addressable causes.

Troubleshooting Workflow Diagram

The following diagram illustrates a step-by-step decision-making process for troubleshooting peak tailing in the HPLC analysis of aromatic acids.

G start Peak Tailing Observed for Aromatic Acid check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_ph Is Mobile Phase pH > 1.5 units away from analyte pKa? check_mobile_phase->check_ph adjust_ph Adjust pH using appropriate buffer/acid check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column Step 2: Assess Stationary Phase check_buffer->check_column Yes adjust_buffer->check_column silanol_interactions Are secondary silanol interactions suspected? check_column->silanol_interactions use_endcapped_column Switch to a modern, end-capped column silanol_interactions->use_endcapped_column Yes check_instrument Step 3: Inspect HPLC System silanol_interactions->check_instrument No add_additive Add a mobile phase additive (e.g., TFA, formic acid) use_endcapped_column->add_additive add_additive->check_instrument check_overload Is column overload a possibility? check_instrument->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_dead_volume Is extracolumn dead volume minimized? check_overload->check_dead_volume No dilute_sample->check_dead_volume optimize_tubing Use shorter, narrower ID tubing check_dead_volume->optimize_tubing No end Symmetrical Peak Achieved check_dead_volume->end Yes optimize_tubing->end

Caption: A logical workflow for troubleshooting HPLC peak tailing of aromatic acids.

Step 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to optimize for improved peak shape.

Causality: The ionization state of aromatic acids is highly dependent on the mobile phase pH.[5] When the pH is near the pKa of the acid, a mixture of ionized and non-ionized species exists, leading to peak tailing.[4][6] By adjusting the pH to be at least 1.5-2 units below the pKa, the aromatic acid will be in its non-ionized, more hydrophobic form, promoting a single, consistent interaction with the reversed-phase stationary phase.[7]

Protocol for pH Optimization:

  • Determine the pKa of your aromatic acid analyte(s). This information is crucial for informed pH adjustment.

  • Select an appropriate buffer with a pKa value close to the desired mobile phase pH. This ensures effective pH control.[3] Common buffers for acidic mobile phases include phosphate and formate.[13]

  • Prepare the aqueous portion of the mobile phase and adjust the pH using an appropriate acid (e.g., phosphoric acid, formic acid) to be at least 1.5-2 pH units below the analyte's pKa.[7]

  • Ensure adequate buffer concentration, typically in the range of 10-50 mM, to resist pH shifts during the gradient.[1]

  • Re-equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Causality: Mobile phase additives can improve peak shape by minimizing secondary interactions.[14][15] Small amounts of acids like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of residual silanol groups on the silica surface, reducing their ability to interact with the aromatic acid analytes.[13][16]

Table 1: Common Mobile Phase Additives for Aromatic Acid Analysis

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid 0.1% (v/v)Suppresses silanol ionization; provides an acidic environment.[17]MS-compatible.[12]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent that masks silanol activity and improves peak shape.[13]Can cause ion suppression in MS detection.[17]
Acetic Acid 0.1 - 1% (v/v)Provides an acidic environment to suppress analyte and silanol ionization.[15]MS-compatible.
Ammonium Acetate/Formate 10-20 mMActs as a buffer to maintain a stable pH.[17]Volatile and MS-compatible.[13]
Step 2: Stationary Phase Considerations

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column chemistry.

Causality: The surface of traditional silica-based stationary phases contains silanol groups (Si-OH) that can be deprotonated and negatively charged, especially at mid-range pH values.[9] These ionized silanols can have secondary ionic interactions with polar functional groups on the aromatic acid analytes, leading to peak tailing.[18]

Experimental Protocol to Mitigate Silanol Interactions:

  • Switch to a Modern, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to prevent them from interacting with analytes.[9][3] Columns based on high-purity silica also have a lower concentration of active silanols.

  • Consider a Phenyl Stationary Phase: For aromatic acids, a phenyl-based stationary phase can provide alternative selectivity through π-π interactions, which may reduce the impact of silanol interactions and improve peak shape.[10]

  • Use a Guard Column: A guard column with the same stationary phase as the analytical column can help to saturate any potential interaction sites and protect the main column from strongly retained impurities that might cause peak distortion.[19]

Step 3: Instrumental and Physical Factors

When chemical interactions have been addressed, it is time to investigate the physical aspects of the HPLC system.

Causality: Injecting too high a concentration or volume of the sample can saturate the stationary phase at the head of the column.[1] This leads to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in a distorted peak, often with a "shark-fin" or tailing appearance.[20]

Protocol to Diagnose and Correct Column Overload:

  • Dilute the sample by a factor of 10 and re-inject.

  • Compare the peak shape of the diluted sample to the original injection. If the peak shape improves and becomes more symmetrical, column overload was the likely cause.

  • Optimize the injection volume and sample concentration to stay within the linear range of the column's capacity.

Causality: Excessive volume in the tubing, fittings, and detector flow cell between the injector and the detector can cause the analyte band to spread out, leading to peak broadening and tailing.[1] This effect is particularly pronounced for early-eluting peaks.[1]

Protocol for Minimizing Extracolumn Dead Volume:

  • Inspect all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[3]

  • Check all fittings to ensure they are properly seated and not contributing to dead volume.

  • Use a low-volume detector flow cell if available, especially when working with narrow-bore columns.

Conclusion

Troubleshooting HPLC peak tailing for aromatic acids is a systematic process of identifying and eliminating potential chemical and physical causes. By methodically evaluating and optimizing the mobile phase, selecting an appropriate stationary phase, and minimizing instrumental effects, researchers can achieve the sharp, symmetrical peaks necessary for accurate and reliable chromatographic analysis. This guide provides a comprehensive framework to approach this common challenge with confidence, grounded in the fundamental principles of chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Al-Rimawi, F. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • ResearchGate. (2024). Does the pH of sample solvent really matter in HPLC?.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • JagWorks@USA - University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
  • PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
  • ResearchGate. (2025). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
  • (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.

Sources

"4-(Cyclopentyloxy)-3-methoxybenzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Section 1: Understanding the Stability Profile of this compound

This compound is a benzoic acid derivative characterized by a cyclopentyloxy and a methoxy group attached to the benzene ring.[1] The stability of this molecule is crucial for its use as a synthetic intermediate in pharmaceutical research.[1] Degradation can lead to loss of potency, formation of impurities, and compromised experimental outcomes.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors influencing the stability of this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light (photodegradation), and elevated temperatures (thermal degradation).[2][3] The ether and carboxylic acid functional groups are the most susceptible moieties to degradation.

Q2: How can I properly store this compound to minimize degradation?

A2: To ensure long-term stability, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[4][5] Storing it away from incompatible materials, such as strong oxidizing agents, is also crucial.[4]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents.[6] Contact with these substances can lead to oxidative degradation of the molecule.

Section 2: Troubleshooting Common Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during experimentation.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

Symptom: You observe a decrease in the peak area of the parent compound or the emergence of new, unidentified peaks in your HPLC chromatogram over time or after specific experimental conditions.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Validation Steps
Hydrolysis The ether linkage or the carboxylic acid group may be susceptible to hydrolysis under acidic or basic conditions.[1][7] To investigate this, conduct a forced degradation study by exposing a sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[7] Analyze the samples by HPLC at various time points to monitor for degradation.
Oxidation The methoxy and cyclopentyloxy groups can be susceptible to oxidation.[8] Perform a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[2] The appearance of new peaks would suggest oxidative degradation.
Photodegradation Exposure to UV or ambient light can induce degradation.[3][9] Conduct a photostability study by exposing the compound (in solid state and in solution) to a controlled light source (as per ICH Q1B guidelines).[2] Compare the HPLC chromatograms of the exposed and unexposed (dark control) samples.
Thermal Degradation High temperatures can cause decomposition.[2] Perform a thermal stress study by exposing the solid compound and a solution to elevated temperatures (e.g., 60-80°C).[7] Analyze the samples by HPLC to assess for any degradation.

Workflow for Investigating Degradation:

Caption: Workflow for investigating degradation of this compound.

Issue 2: Physical Changes in the Solid Material (e.g., Color Change, Clumping)

Symptom: You notice a change in the physical appearance of your solid this compound, such as a color change from white to off-white or yellow, or clumping of the powder.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Validation Steps
Hygroscopicity/Moisture Absorption The material may be absorbing moisture from the atmosphere. Store the compound in a desiccator and re-evaluate its physical appearance.
Surface Oxidation/Photodegradation The surface of the material may be degrading due to exposure to air or light. Ensure the container is tightly sealed and stored in the dark.[4] Consider purging the container with an inert gas like nitrogen or argon.[7]
Presence of Impurities Impurities from the synthesis process could be less stable and degrade over time, causing a color change.[5] Re-purification by recrystallization might be necessary.[10]

Section 3: Experimental Protocols for Stability Assessment

To ensure the reliability of your results, it is essential to use a validated stability-indicating analytical method.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Initial Method Development:

    • Start with a generic gradient method using a C18 column.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and any potential impurities.

    • Detector Wavelength: Scan the UV spectrum of the compound to determine the optimal wavelength for detection (typically the λmax).

  • Forced Degradation Sample Analysis:

    • Prepare samples of this compound that have been subjected to forced degradation conditions (acid, base, oxidation, heat, and light) as described in the troubleshooting section.

    • Inject these samples into the HPLC system.

  • Method Optimization:

    • Examine the chromatograms for co-eluting peaks. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase composition, and flow rate to improve separation.

    • If necessary, screen different column chemistries (e.g., phenyl-hexyl, cyano).

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of your analytical method.[2][11]

Objective: To intentionally degrade the sample to generate potential degradation products.

General Procedure:

  • Prepare separate solutions of this compound in a suitable solvent.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solution at 80°C for a specified time.

    • Photodegradation: Expose the solution to a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

Logical Relationship of Stability Testing:

Stability Testing Logic cluster_0 Forced Degradation Studies cluster_1 Analytical Method cluster_2 Outcomes Acid Acid Hydrolysis SIM Stability-Indicating Method (e.g., HPLC) Acid->SIM Base Base Hydrolysis Base->SIM Oxidation Oxidation Oxidation->SIM Heat Thermal Stress Heat->SIM Light Photostability Light->SIM DP Degradation Pathways Identified SIM->DP MS Method Specificity Confirmed SIM->MS

Caption: The relationship between forced degradation studies and the development of a stability-indicating method.

Section 4: Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis of the Ether Linkage: The cyclopentyloxy group could be cleaved under harsh acidic conditions to yield 4-hydroxy-3-methoxybenzoic acid and cyclopentanol.

  • Oxidative Degradation: The methoxy group is susceptible to oxidation, which could lead to the formation of various degradation products.[8] The benzene ring itself can also undergo oxidation.[12][13]

Section 5: Concluding Remarks

A thorough understanding of the stability and degradation profile of this compound is paramount for its successful application in research and drug development. By implementing the troubleshooting guides and experimental protocols outlined in this document, researchers can ensure the quality and integrity of their work. Proactive stability testing and the use of validated analytical methods are key to mitigating risks associated with compound degradation.

References

  • Benchchem. This compound | 176033-44-6. URL
  • Benchchem.
  • Echemi. 3-(cyclopentyloxy)-4-methoxybenzoic acid. URL
  • MedCrave online.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Research Journal of Pharmacy and Technology.
  • PubChemLite. This compound (C13H16O4). URL
  • Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9. URL
  • UQ eSpace.
  • Benchchem. An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. URL
  • ResearchGate.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. URL
  • Sigma-Aldrich. 4-Methoxybenzoic acid ReagentPlus, 99 p-Anisic acid. URL
  • Polish Pharmaceutical Society.
  • ChemicalBook. 144036-17-9(3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID) Product Description. URL
  • Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. URL
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9. URL
  • Fisher Scientific. 4-Methoxybenzoic acid, 98+%. URL
  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... URL
  • Santa Cruz Biotechnology. 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | SCBT. URL
  • MDPI. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. URL
  • BLD Pharm. 1292690-31-3|2-(Cyclopentyloxy)-4-methoxybenzoic acid. URL
  • Benchchem. dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. URL
  • HMDB. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). URL
  • Mol-Instincts. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport. URL
  • NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. URL
  • PubChem. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. URL
  • PubChemLite. 4-(cyclopentyloxy)benzoic acid (C12H14O3). URL
  • Santa Cruz Biotechnology. This compound | CAS 176033-44-6. URL
  • PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. URL

Sources

Technical Support Center: Purification of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Cyclopentyloxy)-3-methoxybenzoic acid (CAS: 176033-44-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common purification challenges associated with this important synthetic intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from preclinical research to API synthesis. This guide provides in-depth, field-proven protocols and troubleshooting advice to address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound typically involves the Williamson ether synthesis, where the phenolic hydroxyl group of a vanillic acid derivative is alkylated with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide).[1] Consequently, the primary impurities arise from incomplete reactions or side reactions:

  • Unreacted Starting Material: The most common impurity is the starting material, typically vanillic acid or its methyl/ethyl ester. Its presence indicates an incomplete alkylation reaction.

  • Alkylating Agent & Byproducts: Residual cyclopentyl halide and its elimination byproduct, cyclopentene, may be present. These are generally non-polar and volatile.

  • Base and Salts: Inorganic bases (like K₂CO₃ or Cs₂CO₃) and the salts formed during the reaction (e.g., KBr) must be removed.

  • O-vs-C-Alkylation Products: While O-alkylation is heavily favored on a phenol, trace amounts of C-alkylation on the aromatic ring are theoretically possible under harsh conditions.

  • Incompletely Hydrolyzed Ester: If the synthesis starts with an ester of vanillic acid (e.g., methyl vanillate), the final saponification/hydrolysis step may be incomplete, leaving residual methyl 4-(cyclopentyloxy)-3-methoxybenzoate as a neutral impurity.

Q2: What is the most direct and efficient purification method for this compound on a research scale (mg to g)?

A2: For a crystalline solid, recrystallization is the most effective and straightforward purification technique.[2][3] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.[3] Often, a preliminary workup using an acid-base extraction is highly beneficial to remove neutral impurities (like the ester intermediate or alkylating agent byproducts) before proceeding to recrystallization.

Q3: When should I opt for column chromatography instead of recrystallization?

A3: Column chromatography is recommended under the following circumstances:

  • Product is an Oil: If the crude product fails to crystallize due to a high impurity load, chromatography is necessary to isolate the pure compound.

  • Impurities Have Similar Solubility: If the key impurities co-crystallize with the product, making recrystallization ineffective, chromatography is required to separate them based on their differential affinity for the stationary phase.[4]

  • Complex Mixture: When multiple byproducts are present, chromatography provides superior resolving power compared to a single recrystallization step.

  • Small Scale: For very small quantities (<100 mg), where losses during recrystallization can be significant, chromatography may offer a higher recovery of pure material.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. A broad melting range (e.g., > 2 °C) indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. Integrating key signals can provide a semi-quantitative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A pure sample will show a single major peak, and the area percentage can be used to determine purity (e.g., >98%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.[5]

Troubleshooting Guide: Common Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation After Cooling 1. Too much solvent was added during recrystallization, preventing the solution from becoming supersaturated. 2. The solution cooled too rapidly. 3. Nucleation is required to initiate crystallization.1. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6] 2. Insulate the flask to slow the cooling rate.[6] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.[6]
Product Precipitates as an Oil ("Oiling Out") 1. The boiling point of the recrystallization solvent is higher than the melting point of the impure compound. 2. The impurity level is very high, significantly depressing the melting point. 3. The rate of cooling is too fast.1. Re-heat the solution and add more solvent to lower the saturation point, then cool slowly. 2. If oiling persists, remove the solvent and purify the crude material by column chromatography first. 3. Try a different solvent or solvent system with a lower boiling point.
Colored Impurities Persist in Crystals The impurities are highly colored and are trapped within the crystal lattice.During the recrystallization protocol, after dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[6]
Low Recovery After Purification 1. Too much solvent was used for recrystallization, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Excessive washing of the filtered crystals with solvent.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6] 2. Use a pre-heated funnel and flask for the hot filtration step and perform the filtration quickly.[6] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[6]
NMR Spectrum Shows Unreacted Vanillic Acid The starting material is co-precipitating with the product due to similar structural features (benzoic acid core).An acid-base extraction is highly effective here. The product and starting material will both move into the aqueous basic layer, but their different polarities may allow for separation via careful recrystallization or chromatography after re-acidification. Column chromatography is the most reliable method for separating these two components.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for removing neutral impurities, such as unreacted cyclopentyl bromide or any ester byproducts, prior to final purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use enough to make the aqueous layer distinctly basic (test with pH paper). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.

  • Isolate Layers: Drain the organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Back-Extraction: To ensure full recovery, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine this second aqueous extract with the first.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2). The pure this compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBaseExtraction cluster_main Acid-Base Extraction Workflow A Crude Product (in Organic Solvent) B Add aq. NaHCO₃ Shake & Vent A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard or Check E Aqueous Layer (Product as Salt) C->E F Acidify with HCl (to pH 2) E->F G Precipitation F->G H Filter & Dry G->H I Pure Product H->I

Workflow for purification via acid-base extraction.
Protocol 2: Purification via Recrystallization

This is the primary method for obtaining high-purity crystalline material.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol / Water ExcellentDissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (cloud point). Add a few drops of hot ethanol to clarify and then cool.
Isopropanol GoodA single-solvent system. May require a larger volume compared to mixed systems.
Ethyl Acetate / Hexanes Very GoodA versatile non-protic system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Water FairBenzoic acids often have sufficient solubility in hot water for recrystallization.[7] However, the large non-polar cyclopentyl group may reduce this solubility, requiring large volumes.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If using a mixed-solvent system, add the "good" solvent first, then the "poor" solvent (anti-solvent) at an elevated temperature.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration into a pre-heated flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum.

Recrystallization cluster_main Recrystallization Workflow A Crude Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling to RT C->D Clear Solution E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Workflow for purification via recrystallization.

References

  • The Student Room (2018). How to purify a carboxylic acid by recrystallisation?
  • Google Patents (1991). US5034105A - Carboxylic acid purification and crystallization process.
  • Google Patents (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Irvine. Recrystallization and Crystallization.
  • Google Patents (1966). US3235588A - Purification of benzoic acid.
  • ACS Publications (2020). Reaction Kinetics of Vanillin Hydrodeoxygenation in Acidic and Nonacidic Environments Using Bimetallic PdRh/Al2O3 Catalyst. Energy & Fuels.
  • ACS Publications (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.
  • PubChem. This compound.
  • ResearchGate (2021). Predicted mechanism for O-alkylated reactions of vanillin (I).
  • Finetech Industry Limited. 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
  • ResearchGate (2021). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
  • Wikipedia. p-Anisic acid.
  • Organic Syntheses. vanillic acid.
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • Wikipedia. Williamson ether synthesis.
  • PrepChem.com. Preparation of 4-methoxybenzoic acid.
  • PubChem. 4-(cyclopentyloxy)benzoic acid.
  • Google Patents (2010). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • OAE Publishing Inc. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
  • National Institutes of Health (NIH). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin....
  • Pharmaffiliates. Vanillic Acid-impurities.
  • ResearchGate (2019). Synthesis and antibacterial activity of novel vanillic acid hybrid derivatives.
  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

Sources

Technical Support Center: Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthesis routes. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the common challenges encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

A1: The synthesis of this compound typically starts from vanillic acid (4-hydroxy-3-methoxybenzoic acid)[1]. There are two main strategic approaches:

  • Direct Alkylation (Route A): This one-step approach involves the direct O-alkylation of the phenolic hydroxyl group of vanillic acid using a cyclopentylating agent. This method is faster but can be prone to side reactions and lower yields if not optimized.

  • Protecting Group Strategy (Route B): This is a more robust, three-step approach that offers higher purity and yield. It involves:

    • Esterification: Protection of the carboxylic acid group of vanillic acid as an ester (e.g., methyl or ethyl ester).

    • Etherification: Williamson ether synthesis on the free phenolic hydroxyl group.

    • Hydrolysis: Deprotection of the ester to reveal the final carboxylic acid product.[2]

Q2: Why is the Protecting Group Strategy (Route B) often preferred over Direct Alkylation (Route A)?

A2: The protecting group strategy provides superior control over the reaction's selectivity. Vanillic acid possesses two acidic protons: one on the carboxylic acid (pKa ~4.5) and one on the phenol (pKa ~9.4). In the presence of a base during direct alkylation, both groups can be deprotonated. While the phenoxide is the more nucleophilic site for the desired O-alkylation, the carboxylate can also react with the alkylating agent to form a cyclopentyl ester, leading to a mixture of products that are difficult to separate. Protecting the carboxylic acid as an ester circumvents this issue entirely, ensuring that the alkylation occurs exclusively at the phenolic oxygen.

Q3: What are the most critical parameters to control during the Williamson ether synthesis step?

A3: The Williamson ether synthesis is an SN2 reaction, and its success hinges on several factors[3]. For this specific transformation, the key parameters are:

  • Choice of Base: A non-nucleophilic base is crucial to deprotonate the phenol without interfering with the reaction. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices.[4] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[4][5]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile, thereby accelerating the SN2 reaction.[4]

  • Temperature: Elevated temperatures (typically 50-80 °C) are often required to drive the reaction to completion, especially since cyclopentyl bromide is a secondary halide and thus less reactive than a primary halide.[6] However, excessively high temperatures can promote elimination side reactions.[7]

  • Alkylating Agent: Cyclopentyl bromide is a common choice. Using an agent with a better leaving group, such as cyclopentyl tosylate or iodide, can increase the reaction rate. Often, a catalytic amount of sodium or potassium iodide (NaI or KI) is added when using a bromide or chloride to facilitate an in-situ Finkelstein reaction, generating the more reactive iodide.[8]

Alternative Synthesis Routes: A Comparative Overview

The choice between a direct or a protecting group strategy depends on the desired scale, purity requirements, and available resources.

G cluster_0 Route A: Direct Alkylation cluster_1 Route B: Protecting Group Strategy A_Start Vanillic Acid A_Process Williamson Ether Synthesis (e.g., Cyclopentyl Bromide, K₂CO₃, DMF) A_Start->A_Process 1 Step A_End 4-(Cyclopentyloxy)-3- methoxybenzoic acid B_End 4-(Cyclopentyloxy)-3- methoxybenzoic acid A_Process->A_End B_Start Vanillic Acid B_Step1 Esterification (e.g., MeOH, H₂SO₄) B_Start->B_Step1 B_Intermediate Methyl Vanillate B_Step1->B_Intermediate B_Step2 Williamson Ether Synthesis (e.g., Cyclopentyl Bromide, K₂CO₃, DMF) B_Intermediate->B_Step2 B_Intermediate2 Methyl 4-(Cyclopentyloxy)-3- methoxybenzoate B_Step2->B_Intermediate2 B_Step3 Hydrolysis (e.g., NaOH, H₂O/MeOH) B_Intermediate2->B_Step3 B_Step3->B_End

Caption: Comparison of Direct vs. Protecting Group synthesis routes.

FeatureRoute A: Direct AlkylationRoute B: Protecting Group Strategy
Number of Steps 13
Typical Overall Yield Moderate (40-60%)High (70-90%)
Purity of Crude Product Lower; may contain ester byproductsHigher; cleaner reaction profile
Pros Fewer steps, faster overall processHigh yield, high purity, reliable
Cons Prone to side reactions, difficult purificationLonger process, requires more reagents

Troubleshooting Guide: Step-by-Step Issues & Solutions

This section addresses specific problems that may arise during the synthesis, particularly for the more robust Route B.

G cluster_troubleshooting Troubleshooting Points Start Start: Vanillic Acid Ester Step 1: Esterification Start->Ester MeOH, H₂SO₄ Ether Step 2: Etherification Ester->Ether Cyclopentyl-Br, K₂CO₃, DMF T_Ester Issue: Incomplete Reaction Ester->T_Ester Hydro Step 3: Hydrolysis Ether->Hydro NaOH, H₂O/MeOH T_Ether Issue: Slow/No Reaction Ether->T_Ether Purify Final Purification Hydro->Purify Acidify (HCl), Recrystallize T_Hydro Issue: Incomplete Hydrolysis Hydro->T_Hydro End Target Molecule Purify->End T_Purify Issue: Oily Product Purify->T_Purify

Sources

Technical Support Center: Optimizing Etherification of Phenols with Cyclopentyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of phenols with cyclopentyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize this important transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve your synthetic goals with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the etherification of phenols with cyclopentyl halides, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

Low yields in this reaction are common and typically stem from one of several factors. The use of a cyclopentyl halide, a secondary alkyl halide, introduces a competitive elimination reaction pathway that directly impacts the yield of your desired ether product.[1][2]

Potential Causes & Solutions:

  • Suboptimal Base Selection: The choice of base is critical. Strong, sterically hindered bases like potassium tert-butoxide can favor the E2 elimination pathway, leading to the formation of cyclopentene as a major byproduct.[3][4]

    • Solution: Switch to a milder, non-hindered base. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting the O-alkylation of phenols, often leading to higher yields of the desired ether under milder conditions.[5][6][7] Potassium carbonate (K₂CO₃) is another viable, though sometimes less effective, alternative. The enhanced performance of cesium salts is attributed to the formation of a "naked" and therefore more reactive phenoxide anion.[6][8]

  • Inappropriate Solvent: The solvent plays a crucial role in mediating the competition between the desired Sₙ2 substitution and the E2 elimination side reaction.

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[9][10] These solvents are known to favor Sₙ2 reactions.[9][11] Protic solvents, on the other hand, can solvate the phenoxide, reducing its nucleophilicity and potentially favoring elimination.[12][13]

  • Reaction Temperature is Too High: Higher temperatures can favor the elimination pathway, which has a higher activation energy than substitution.

    • Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the ratio of substitution to elimination products. Reactions with cesium carbonate can often be carried out at room temperature or with gentle heating.[8]

  • Incomplete Deprotonation of the Phenol: If the phenol is not fully deprotonated to the more nucleophilic phenoxide, the reaction rate will be slow, leading to low conversion.

    • Solution: Ensure you are using a sufficient excess of base (typically 1.5-2.0 equivalents). The pKa of the phenol will influence the choice of base; more acidic phenols may require a weaker base.

Question 2: I'm observing a significant amount of cyclopentene as a byproduct. How can I minimize this elimination reaction?

The formation of cyclopentene is a classic example of the E2 elimination pathway competing with the desired Sₙ2 reaction.[1][2] This is particularly prevalent with secondary halides like cyclopentyl bromide or chloride.

Strategies to Minimize Elimination:

  • Optimize the Base: As detailed in the previous question, avoid strong, bulky bases. Cesium carbonate is an excellent choice to suppress elimination.[5][6][7]

  • Choose the Right Solvent: Polar aprotic solvents like DMF or DMSO are your best choice as they are known to favor Sₙ2 over E2 reactions.[9][11]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Consider a Phase-Transfer Catalyst: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the nucleophilicity of the phenoxide in the organic phase, potentially favoring the Sₙ2 pathway.[14][15]

Decision-Making Flowchart for Troubleshooting Low Yield/High Elimination:

troubleshooting_flowchart start Low Yield or High Cyclopentene Byproduct check_base What base are you using? start->check_base strong_base Strong/Bulky Base (e.g., t-BuOK) check_base->strong_base Strong/Bulky weak_base Mild Base (e.g., K₂CO₃, Cs₂CO₃) check_base->weak_base Mild action_base Switch to Cs₂CO₃ or K₂CO₃ strong_base->action_base check_solvent What is your solvent? weak_base->check_solvent action_base->check_solvent protic_solvent Protic Solvent (e.g., EtOH, MeOH) check_solvent->protic_solvent Protic aprotic_solvent Polar Aprotic (e.g., DMF, Acetonitrile) check_solvent->aprotic_solvent Aprotic action_solvent Switch to DMF, DMSO, or Acetonitrile protic_solvent->action_solvent check_temp Is the reaction temperature high? aprotic_solvent->check_temp action_solvent->check_temp high_temp Yes check_temp->high_temp Yes low_temp No check_temp->low_temp No action_temp Lower the temperature and increase reaction time high_temp->action_temp end Re-evaluate Results low_temp->end action_temp->end

Caption: Troubleshooting flowchart for low yield and elimination.

Question 3: The reaction is not proceeding to completion, even after an extended time. What should I check?

Reaction stalling can be frustrating. Here are some common culprits:

  • Poor Quality Reagents: Ensure your phenol, cyclopentyl halide, and solvent are pure and dry. Water can interfere with the reaction by protonating the phenoxide.

  • Insufficient Base: As mentioned, ensure at least 1.5 equivalents of base are used.

  • Leaving Group Ability: The reactivity of the cyclopentyl halide follows the trend: Iodide > Bromide > Chloride. If you are using cyclopentyl chloride, consider switching to the bromide or iodide for a faster reaction.[10]

  • Phase Transfer Issues: If you are running a biphasic reaction, the phenoxide may not be effectively transferred to the organic phase. A phase-transfer catalyst can be beneficial in such cases.[14]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of this reaction?

The primary desired reaction is a Williamson Ether Synthesis , which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[14] In this process, the phenoxide ion acts as a nucleophile and attacks the carbon atom bearing the halide on the cyclopentyl ring, displacing the halide in a single, concerted step.[14]

However, due to the use of a secondary alkyl halide, a competing E2 (bimolecular elimination) reaction often occurs.[4][16] In this pathway, the phenoxide acts as a base, abstracting a proton from a carbon adjacent to the halide-bearing carbon, leading to the formation of a double bond (cyclopentene) and elimination of the halide.

sn2_vs_e2 cluster_reactants Reactants cluster_products Products Phenoxide Ar-O⁻ Ether Ar-O-Cyclopentyl Phenoxide->Ether SN2 (Desired) Cyclopentene Cyclopentene Phenoxide->Cyclopentene E2 (Side Reaction) CyclopentylHalide CyclopentylHalide CyclopentylHalide->Ether CyclopentylHalide->Cyclopentene

Caption: Competing Sₙ2 and E2 pathways.

Are there alternative methods if the Williamson synthesis fails?

Yes, for challenging substrates, alternative synthetic strategies can be employed:

  • Mitsunobu Reaction: This powerful reaction allows for the etherification of a phenol with cyclopentanol.[17][18] It proceeds with an inversion of stereochemistry at the alcohol carbon and is often effective when the Williamson synthesis fails.[17][19] The reaction typically uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

  • Buchwald-Hartwig Cross-Coupling: This is a modern, palladium-catalyzed method for forming C-O bonds.[20][21] While often used for diaryl ethers, conditions have been developed for the coupling of phenols with alkyl halides.[22][23] This method offers a broad substrate scope but requires careful optimization of the palladium catalyst, ligand, and base.[21]

Experimental Protocols & Data

Optimized Williamson Ether Synthesis Protocol

This protocol is optimized for the reaction of a phenol with a cyclopentyl halide, aiming to maximize the yield of the ether product.

Step-by-Step Methodology:

  • To a stirred suspension of cesium carbonate (1.5 mmol, 1.5 equiv.) in anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 mmol, 1.0 equiv.).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the cyclopentyl halide (typically cyclopentyl bromide, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to a gentle reflux (or a lower temperature, e.g., 50-60 °C, for sensitive substrates) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure cyclopentyl aryl ether.[24]

Data Summary: Influence of Base and Solvent on Yield

The following table summarizes typical outcomes for the reaction of a simple phenol with cyclopentyl bromide under various conditions, illustrating the importance of reagent selection.

BaseSolventTypical Yield of EtherPredominant Pathway
K₂CO₃ Acetonitrile50-70%Sₙ2 with some E2
Cs₂CO₃ Acetonitrile75-95%[6][7]Predominantly Sₙ2
NaH THF40-60%Sₙ2 / E2 mixture
K-OtBu THF< 20%Predominantly E2

References

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2Co3 Promoted O-Alkylation of Phenols.
  • Lee, J., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.
  • Semantic Scholar. (n.d.). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers.
  • Semantic Scholar. (n.d.). Improved Cs2Co3 Promoted O-Alkylation of Phenols.
  • Semantic Scholar. (n.d.). Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol.
  • Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • van der Heijden, T., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18136-18146. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Kazemi, M., et al. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?
  • ResearchGate. (2021). How Solvation Influences the SN2 versus E2 Competition.
  • Semantic Scholar. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Wikipedia. (n.d.). Phenol ether.
  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions?
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions.
  • PubMed. (2013). Chiral anion phase-transfer catalysis applied to the direct enantioselective fluorinative dearomatization of phenols.
  • PubMed. (2006). Significantly improved method for the pd-catalyzed coupling of phenols with aryl halides: understanding ligand effects.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

Sources

Technical Support Center: Synthesis and Scale-Up of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This document is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the production of this key pharmaceutical intermediate. As a precursor in the synthesis of compounds like Cilomilast, a phosphodiesterase-4 (PDE4) inhibitor, robust and scalable synthesis is critical.[1][2][3]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of both laboratory-scale synthesis and industrial scale-up.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. In this specific case, the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclopentyl electrophile, typically cyclopentyl bromide.

The overall transformation is depicted below:

G cluster_product Product VA Vanillic Acid Base Base (e.g., K₂CO₃, NaOH) VA->Base Deprotonation CPB Cyclopentyl Bromide Target 4-(Cyclopentyloxy)-3- methoxybenzoic acid CPB->Target Base->Target SN2 Attack Solvent Solvent (e.g., DMF, Toluene) Solvent->Base G start Low Yield or Incomplete Reaction check_tlc Analyze Crude Reaction by TLC/HPLC/GC-MS start->check_tlc path1 High Starting Material Remaining check_tlc->path1 Incomplete Conversion path2 Major Byproduct Detected check_tlc->path2 Good Conversion, Poor Selectivity sol1a Increase Temperature path1->sol1a sol1b Use Stronger Base (e.g., NaH) path1->sol1b sol1c Verify Reagent Quality path1->sol1c identify_byproduct Identify Byproduct path2->identify_byproduct end Optimized Reaction sol1a->end sol1b->end sol1c->end is_cyclopentene Is it Cyclopentene (E2 Product)? identify_byproduct->is_cyclopentene sol2a Lower Reaction Temp. is_cyclopentene->sol2a Yes sol2b Use Less Hindered Base (e.g., K₂CO₃) is_cyclopentene->sol2b Yes other_byproduct Other Byproduct (e.g., C-alkylation) is_cyclopentene->other_byproduct No sol2a->end sol2b->end sol3 Purification Challenge (See Q3) other_byproduct->sol3

Caption: Troubleshooting workflow for low reaction yield.

Question 3: I'm struggling with the final purification. The crude product is an oil or fails to crystallize properly. What should I do?

Answer: Purification challenges, especially during crystallization, often point to persistent impurities.

  • Common Impurities:

    • Unreacted Vanillic Acid: Due to its high polarity and carboxylic acid group, even small amounts can inhibit crystallization.

    • Cyclopentene/Elimination Byproducts: These are nonpolar and should be easily removed by crystallization, but high concentrations can act as an anti-solvent.

    • C-Alkylation Products: Alkali phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation, leading to isomeric impurities that are structurally similar to the product and difficult to remove. [7]

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, a basic aqueous wash (e.g., with dilute NaOH or Na₂CO₃ solution) is essential. The desired product and unreacted vanillic acid will partition into the aqueous phase as their carboxylate salts, while non-acidic organic impurities (like cyclopentene or any C-alkylated byproducts on the phenol) will remain in the organic layer.

    • Acidification & Isolation: The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the crude product. Ensure the pH is sufficiently low (~2-3) to fully protonate the carboxylic acid.

    • Recrystallization: This is the most critical step for achieving high purity. * Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common systems include ethanol/water, isopropanol/water, or toluene. A solvent screen is highly recommended.

      • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. Cooling too quickly can cause the product to "crash out," trapping impurities.

ImpurityIdentificationRemoval Strategy
Unreacted Vanillic AcidPolar spot on TLC; distinct peaks in NMR/HPLC.Basic aqueous wash during workup. The carboxylate salt is water-soluble.
CyclopenteneVolatile, nonpolar. Detectable by GC-MS.Evaporates during solvent removal. Easily removed by recrystallization.
C-Alkylated IsomerSimilar polarity to product on TLC. Can be identified by detailed NMR analysis.Difficult to remove. Optimize reaction conditions to prevent its formation. Chromatography may be required at the lab scale.
Table 1: Troubleshooting Common Impurities.

Section 3: Scale-Up Strategies & FAQs

Transitioning from a lab-scale procedure to a pilot or production scale introduces new challenges related to safety, cost, and process robustness.

FAQ 1: What is Phase Transfer Catalysis (PTC), and why is it recommended for scaling up this synthesis?

Answer: Phase Transfer Catalysis is a powerful technique for conducting reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). [8]For the Williamson ether synthesis, it allows the use of an inexpensive inorganic base like sodium hydroxide in water, with the substrate and alkylating agent in an organic solvent like toluene. [4] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase where it can react with the cyclopentyl bromide. [9] Benefits for Scale-Up:

  • Cost-Effectiveness: Avoids the need for expensive, anhydrous polar aprotic solvents like DMF.

  • Safety & Simplicity: Eliminates the use of hazardous reagents like sodium hydride. The workup is often simpler.

  • Milder Conditions: Reactions can often be run at lower temperatures, which can improve selectivity by reducing E2 elimination.

G Phase Transfer Catalysis (PTC) Cycle cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase RBr Cyclopentyl-Br Product Product (R-O-Ar-COOH) RBr->Product ROH Vanillic Acid (Partitioned) NaOAr Na⁺ ⁻O-Ar-COOH QBr_org Q⁺Br⁻ Product->QBr_org Catalyst Regeneration QBr_aq Q⁺Br⁻ QBr_org->QBr_aq Phase Transfer QOAr_org Q⁺ ⁻O-Ar-COOH QOAr_org->Product SN2 Reaction note1 Q⁺ = (n-Bu)₄N⁺ NaOH Na⁺OH⁻ NaOH->NaOAr Deprotonation NaBr Na⁺Br⁻ H2O H₂O NaOAr->QOAr_org Ion Exchange at Interface note2 Ar = Methoxybenzoic Acid Moiety

Caption: The catalytic cycle for the phase-transfer-catalyzed synthesis of this compound.

FAQ 2: What are the most critical parameters to control during scale-up?

Answer:

  • Heat Management: Both the deprotonation and the SN2 reaction can be exothermic. On a large scale, inefficient heat removal can lead to temperature spikes, promoting dangerous solvent boiling and favoring the E2 elimination side reaction. Use a jacketed reactor with controlled reagent addition rates to maintain the target temperature.

  • Mixing/Agitation: In heterogeneous systems (like solid K₂CO₃ in DMF or a PTC system), efficient mixing is crucial for ensuring good contact between reactants and achieving consistent reaction rates. Poor agitation can lead to localized "hot spots" and incomplete conversion.

  • Process Safety: Cyclopentyl bromide is an alkylating agent and should be handled with appropriate personal protective equipment. The risk of thermal runaway should be assessed through process safety studies like reaction calorimetry.

ParameterLab Scale (DMF/K₂CO₃)Pilot Scale (PTC)Rationale for Change
Base K₂CO₃ (solid)50% NaOH (aq)Lower cost, easier to handle as a liquid. [4][8]
Solvent DMF (anhydrous)TolueneLower cost, lower boiling point, easier recovery, less toxic.
Catalyst NoneTBAB (1-5 mol%)Enables reaction between immiscible phases. [4][9]
Temp. 80-100 °C60-80 °CPTC allows for milder conditions, improving selectivity.
Workup Dilution with water, extractionPhase separation, acidificationSimpler unit operations at scale.
Table 2: Comparison of Typical Lab-Scale vs. Pilot-Scale Conditions.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel with appropriate safety precautions. Optimization may be required.

Protocol 1: Laboratory-Scale Synthesis (K₂CO₃/DMF Method)
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vanillic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of vanillic acid).

  • Reagent Addition: Begin stirring the suspension and add cyclopentyl bromide (1.2 eq).

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (10x the volume of DMF). Acidify to pH 2-3 with 6M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. [8]6. Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (see Protocol 3).

Protocol 2: Pilot-Scale Synthesis (Phase Transfer Catalysis Method)
  • Setup: To a jacketed glass reactor, charge water, sodium hydroxide (2.2 eq, as a 50% solution), and tetrabutylammonium bromide (TBAB, 0.02 eq).

  • Substrate Addition: Add vanillic acid (1.0 eq) and toluene (5-8 volumes). Begin vigorous agitation.

  • Alkylation: Heat the mixture to 70-75 °C. Add cyclopentyl bromide (1.1 eq) slowly over 1-2 hours, monitoring the internal temperature to control the exotherm.

  • Reaction: Maintain the temperature and agitation for 6-12 hours, monitoring for completion by HPLC.

  • Workup: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water.

  • Isolation: Concentrate the toluene layer under vacuum to a smaller volume. The product may begin to crystallize. Cool the slurry and filter the solid product. Wash the filter cake with cold toluene or heptane.

  • Purification: The isolated solid can be recrystallized for higher purity.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude product in several test tubes and test its solubility in different solvents (e.g., isopropanol, ethanol, toluene, ethyl acetate) and solvent/anti-solvent systems (e.g., ethanol/water, toluene/heptane) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary. 3. Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat before removing it by hot filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask further in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, wash the cake with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Taylor & Francis Online. Cilomilast – Knowledge and References. [Link]
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. [Link]
  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • ResearchGate.
  • YouTube. Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Wikipedia. Cilomilast. [Link]
  • Organic Syntheses. vanillic acid. [Link]
  • RSC Publishing. Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep. [Link]
  • askIITians.
  • PubChemLite. This compound (C13H16O4). [Link]
  • National Institutes of Health (NIH).
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • MDPI.
  • ResearchGate. Novel Vanillic Acid-based Poly(ether-ester)
  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
  • Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9. [Link]
  • Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. 21.4: Experiment 65 Reactions. [Link]
  • PrepChem.com.
  • ElectronicsAndBooks. Reactions of Vanillin and its Derived Compounds. V.1 Some Esters of Vanillic Acid2. [Link]
  • Sciencemadness.org.
  • PubMed.
  • ResearchGate.
  • Google Patents.
  • National Institutes of Health (NIH). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. [Link]
  • Google Patents.
  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the experimental analysis of these compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for the analysis of benzoic acid derivatives. However, their acidic nature and varying polarities can lead to several chromatographic challenges.

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: Why are the chromatographic peaks for my benzoic acid derivatives showing significant tailing?

A: Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing acidic compounds like benzoic acid derivatives.[1][2] This phenomenon can compromise resolution and the accuracy of quantification.[3][4] The primary causes are typically related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.[2][5]

  • Secondary Silanol Interactions: Most reversed-phase columns (e.g., C18) are silica-based and can have residual silanol groups (-Si-OH) on the surface.[2] These acidic silanols can interact with the polar functional groups on your benzoic acid derivative, leading to a secondary retention mechanism that causes peak tailing.[4][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to at least 1.5 to 2 units below the pKa of your analyte will ensure it is in a single, non-ionized state.[2] This protonates the silanol groups, minimizing unwanted interactions.[2] For many common benzoic acid derivatives, a pH in the range of 2.5 to 3.0 is a good starting point.[2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed with fewer accessible silanol groups, significantly reducing tailing for polar and ionizable compounds.[2][5]

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of your benzoic acid derivative, the compound will exist in both its ionized and non-ionized forms.[2] These two forms have different affinities for the stationary phase, resulting in a broadened and tailing peak.[1]

    • Solution: Buffer the Mobile Phase: Employing a buffer (e.g., phosphate or formate) at a concentration of 10-25 mM is crucial for maintaining a stable pH throughout the analysis, leading to reproducible retention times and improved peak shapes.[2]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion, including tailing.[1]

    • Solution: Try diluting your sample or reducing the injection volume.[1]

  • Column Contamination or Degradation: A buildup of strongly retained compounds or a void at the column inlet can also cause peak tailing.

    • Solution: Implement a robust column washing protocol between analyses.[1] If the problem persists, replacing the column may be necessary.[5]

Visualizing the Problem: The Cause of Peak Tailing

G cluster_0 Primary Causes of Peak Tailing cluster_1 Solutions Secondary Interactions Secondary Interactions Lower pH Lower pH Secondary Interactions->Lower pH Use End-Capped Column Use End-Capped Column Secondary Interactions->Use End-Capped Column Inappropriate pH Inappropriate pH Inappropriate pH->Lower pH Buffer Mobile Phase Buffer Mobile Phase Inappropriate pH->Buffer Mobile Phase Column Issues Column Issues Wash Column Wash Column Column Issues->Wash Column Sample Overload Sample Overload Dilute Sample Dilute Sample Sample Overload->Dilute Sample

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: My benzoic acid derivative is poorly soluble in the mobile phase. What should I do?

A: Solubility issues can lead to inaccurate quantification and even system blockages. The "like dissolves like" principle is a good starting point; consider the polarity of your specific derivative.[2]

  • For Sample Preparation: The solubility of benzoic acid and its derivatives is highly dependent on pH.[2] They are generally less soluble in their protonated (acidic) form.[2] To enhance solubility for sample preparation, you might need to adjust the pH upwards, but be mindful of compatibility with your mobile phase.[2]

  • Solvent Selection: Many benzoic acid derivatives are soluble in organic solvents like methanol, ethanol, and acetonitrile.[7][8] If you are struggling with solubility in a highly aqueous mobile phase, consider preparing your stock and working standards in a stronger, miscible organic solvent.[9]

  • Co-solvents: Using a mixture of solvents can be effective. Adding a miscible co-solvent can adjust the overall polarity to better suit your analyte.[2]

Protocol 1: General HPLC Method Development for Benzoic Acid Derivatives

This protocol provides a robust starting point for developing an HPLC method for a novel benzoic acid derivative.

Objective: To establish initial chromatographic conditions for the separation and analysis of a benzoic acid derivative.

Materials:

  • HPLC system with UV detector

  • Modern, end-capped C18 column

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Buffer (e.g., phosphate or formate)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • 0.45 µm syringe filters

Procedure:

  • Column Selection: Start with a high-purity, end-capped C18 column. These are generally effective for a wide range of benzoic acid derivatives.[2]

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 2.5-3.0 using phosphoric acid.[2]

    • A good initial mobile phase composition is a gradient starting with a mixture of your buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). A common starting point is 40% acetonitrile in the buffered aqueous phase.[2]

  • Detector Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance, often around 230 nm or 274 nm.[2]

  • Sample Preparation:

    • Liquid Samples: If necessary, dilute the sample with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[9]

    • Solid Samples: An extraction with a suitable solvent like methanol is often required. After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.[9]

  • Initial Analysis: Inject a standard solution of your benzoic acid derivative to determine its retention time and assess peak shape.

  • Optimization: Based on the initial results, adjust the mobile phase composition (e.g., the gradient slope or the organic solvent ratio) to achieve optimal separation and peak shape.

Part 2: Gas Chromatography (GC) Troubleshooting

While HPLC is more common, GC can be used for the analysis of benzoic acid derivatives, particularly when coupled with mass spectrometry (GC-MS). However, their inherent properties present unique challenges for GC analysis.

Frequently Asked Questions (FAQs): GC Analysis

Q1: I am not seeing a peak for my benzoic acid derivative in my GC-FID chromatogram. What is happening?

A: This is a common problem when trying to analyze underivatized benzoic acid derivatives by GC.[10] The high polarity of the carboxylic acid group leads to strong interactions with any active sites within the GC system (e.g., the injector liner, column stationary phase).[10] This can result in poor peak shape, or the complete loss of the analyte peak.[10]

  • The Cause: The acidic proton of the carboxyl group can interact with silanol groups on the column or other active surfaces, causing the analyte to be irreversibly adsorbed or to elute as a very broad, tailing peak that is indistinguishable from the baseline.[10][11]

  • The Solution: Derivatization: To overcome this, the polar carboxyl group must be converted into a less polar, more volatile derivative before GC analysis.[10][11]

    • Silylation: This is a common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) react with the acidic proton to form a trimethylsilyl (TMS) ester, which is much more amenable to GC analysis.[10][12][13]

    • Esterification (Alkylation): Converting the carboxylic acid to its methyl ester is another widely used approach.[10][11] This can be achieved using reagents like methanol with an acid catalyst (e.g., BF3) or by using an in-port derivatization reagent like tetramethylammonium hydroxide (TMAH).[10][13]

Protocol 2: Silylation of Benzoic Acid Derivatives for GC Analysis

Objective: To prepare a volatile derivative of a benzoic acid derivative for GC analysis.

Materials:

  • Benzoic acid derivative sample

  • Silylation reagent (e.g., BSTFA with 1% TMCS, or HMDS)

  • Anhydrous reaction solvent (e.g., pyridine, DMF, or acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh a small amount of your sample into a clean, dry GC vial. If your sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add your chosen anhydrous solvent to dissolve the sample. Then, add an excess of the silylation reagent. For example, you might dissolve the sample in 100 µL of pyridine and then add 100 µL of BSTFA.[13]

  • Reaction: Cap the vial tightly and heat at a temperature and for a time appropriate for your chosen reagent (e.g., 70°C for 20-30 minutes for BSTFA or HMDS).[10]

  • Cooling and Injection: Allow the vial to cool to room temperature before injecting an aliquot into the GC.

Part 3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

MS and NMR are powerful tools for the structural elucidation and quantification of benzoic acid derivatives. Understanding their behavior in these systems is key to accurate analysis.

Frequently Asked Questions (FAQs): MS and NMR

Q1: What are the expected fragmentation patterns for benzoic acid derivatives in mass spectrometry?

A: The fragmentation of benzoic acid derivatives in MS is influenced by the core benzoic acid structure and any substituents on the aromatic ring.[14]

  • In Positive Ion Mode (ESI+):

    • The molecule will likely be protonated, forming the [M+H]⁺ ion.[14]

    • A common initial fragmentation is the loss of a water molecule (H₂O, 18 Da), especially for the parent benzoic acid, resulting in an [M+H-H₂O]⁺ fragment.[14][15]

    • Subsequent loss of carbon monoxide (CO, 28 Da) is also frequently observed.[14][15] For benzoic acid itself, the base peak is often the [M-OH]⁺ ion at m/z 105, followed by the loss of CO to give the phenyl cation at m/z 77.[16]

  • In Negative Ion Mode (ESI-):

    • The molecule will be deprotonated to form the [M-H]⁻ ion.[14]

    • The most common fragmentation pathway is decarboxylation, the loss of carbon dioxide (CO₂, 44 Da).[14]

  • "Ortho" Effects: For derivatives with substituents in the ortho position (adjacent to the carboxylic acid), unique fragmentation patterns can emerge due to interactions between the neighboring groups.[17]

Visualizing Fragmentation: Benzoic Acid in ESI+

G Benzoic Acid [M] C6H5COOH m/z 122 Protonated Molecule [M+H]+ [C6H5COOH2]+ m/z 123 Benzoic Acid [M]->Protonated Molecule [M+H]+ +H+ Loss of H2O [C6H5CO]+ m/z 105 Protonated Molecule [M+H]+->Loss of H2O -H2O Loss of CO [C6H5]+ m/z 77 Loss of H2O->Loss of CO -CO

Caption: Predicted ESI+ fragmentation of benzoic acid.

Q2: What are the key features to look for in the ¹H and ¹³C NMR spectra of benzoic acid derivatives?

A: NMR spectroscopy provides detailed structural information.

  • ¹H NMR:

    • Carboxylic Acid Proton: The most downfield signal, typically appearing as a broad singlet above 10 ppm, is characteristic of the acidic proton of the carboxyl group.[18]

    • Aromatic Protons: The protons on the benzene ring usually appear in the region of 7.4 to 8.2 ppm.[18] The electron-withdrawing nature of the carboxylic acid group deshields the ortho protons, causing them to resonate at a higher chemical shift than the meta and para protons.[19] The splitting patterns can be complex due to coupling between the aromatic protons.[18] Unexpected chemical shifts for ortho substituents have been observed and can be explored with computational methods.[20]

  • ¹³C NMR:

    • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at a chemical shift of around 165-175 ppm.[21]

    • Aromatic Carbons: The carbons of the benzene ring typically resonate between 128 and 134 ppm. The carbon attached to the carboxyl group (the ipso-carbon) will have a distinct chemical shift from the other aromatic carbons.[21]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). (n.d.). PubMed.
  • Benzoic acid determination with GC-FID? (2023, August 24). ResearchGate.
  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. (n.d.). J-Stage.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Analysis of benzoic and salicylic acids. (2019, April 14). Chromatography Forum.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (n.d.). MDPI.
  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.). PubMed.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.

Sources

Technical Support Center: Reaction Monitoring for 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical guidance on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. The information herein is grounded in established analytical principles and field-tested experience to ensure scientific integrity and experimental success.

Introduction to Reaction Monitoring

In organic synthesis, precisely tracking the conversion of starting materials to products is paramount. For reactions involving this compound, a key intermediate in various synthetic pathways, both TLC and LC-MS serve as powerful analytical tools. TLC offers a rapid, cost-effective method for qualitative assessment of reaction progress, while LC-MS provides quantitative data and mass verification, crucial for complex mixtures and trace-level analysis.

This guide provides structured FAQs and troubleshooting protocols to address common challenges encountered during the analysis of this specific molecule and related aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key chemical properties of this compound to consider for reaction monitoring?

A1: this compound (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ) is a moderately polar, acidic compound.[1][2] Its key features for analytical purposes are:

  • Aromatic Ring: Allows for strong UV visualization on TLC plates with a fluorescent indicator (F₂₅₄).

  • Carboxylic Acid Group: This acidic functional group can cause streaking on silica gel TLC plates.[3][4] It also readily deprotonates, making it highly suitable for negative ion mode electrospray ionization (ESI) in LC-MS.[5][6]

  • Ether Linkages (Methoxy and Cyclopentyloxy): These groups contribute to the overall polarity and influence the molecule's retention behavior in chromatographic systems.

Q2: Why is monitoring a reaction involving this compound important?

A2: Monitoring is crucial to:

  • Determine Reaction Completion: To know when the starting material has been fully consumed.[7]

  • Optimize Reaction Conditions: To adjust parameters like temperature, time, or catalyst loading for better yield and purity.

  • Identify Byproducts: To detect the formation of unexpected impurities that may complicate purification.

  • Prevent Over-reaction: To stop the reaction before the desired product begins to degrade or form further byproducts.

Thin-Layer Chromatography (TLC) FAQs

Q3: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?

A3: A good starting point for a moderately polar compound on a standard silica gel plate is a mixture of a non-polar solvent and a more polar solvent. For this specific benzoic acid derivative, consider:

  • Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v): This is a versatile system for many organic compounds.[8]

  • Toluene/Ethanol (e.g., 9:1 v/v): This has been shown to be effective for separating benzoic acid and its esters.[9]

  • Chloroform/Methanol/Acetic Acid (e.g., 90:10:1 v/v): The small amount of acetic acid helps to suppress the deprotonation of the carboxylic acid on the silica plate, leading to sharper spots and preventing streaking.[4][10]

Q4: How do I visualize the spots on the TLC plate?

A4: Due to its aromatic structure, this compound is UV-active.

  • UV Light (254 nm): Use a TLC plate with a fluorescent indicator (F₂₅₄). The compound will appear as a dark spot against a green fluorescent background.[9] This is the primary, non-destructive method.

  • Staining: If your product is not UV-active or for better visualization, you can use a staining agent.[11] A general-purpose stain like potassium permanganate can be effective.

Liquid Chromatography-Mass Spectrometry (LC-MS) FAQs

Q5: Which ionization mode is best for detecting this compound?

A5: Negative Ion Mode Electrospray Ionization (ESI-) is generally preferred. The carboxylic acid group readily loses a proton to form a stable carboxylate anion, [M-H]⁻.[6] This process is highly efficient and leads to excellent sensitivity. The expected m/z value would be approximately 235.10.[12] While positive ion mode can sometimes yield adducts like [M+H]⁺ or [M+Na]⁺, the signal is typically much weaker for acidic molecules unless specific mobile phase additives are used.[5]

Q6: What type of LC column and mobile phase should I use?

A6:

  • Column: A standard C18 reversed-phase column is the workhorse for small molecules like this. The non-polar stationary phase will interact with the hydrophobic parts of the molecule.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is typical. To ensure good peak shape and reproducibility, it is crucial to control the pH.

    • Acidic Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both the aqueous and organic phases is common. This keeps the carboxylic acid in its protonated, neutral form, leading to better retention and sharper peaks on a C18 column. However, a highly acidic mobile phase can suppress ionization in negative mode.[6]

    • Basic Mobile Phase: A mobile phase with a basic additive (e.g., ammonium hydroxide or ammonium acetate) will deprotonate the carboxylic acid, making it more polar and elute earlier. This can be beneficial for negative mode ESI.

Experimentation is key to finding the optimal balance between chromatographic separation and MS sensitivity.

Troubleshooting Guides

TLC Troubleshooting
Problem Potential Cause(s) Solutions & Explanations
Spots are streaking or tailing. 1. Sample Overload: Too much sample was spotted on the plate. 2. Acidic Compound Interaction: The carboxylic acid group is strongly interacting with the acidic silica gel stationary phase.[3][4] 3. Sample Insoluble in Mobile Phase: The compound is not moving properly with the solvent front.1. Dilute the sample and re-spot. Tighter, smaller spots lead to better separation.[11] 2. Add a small amount of acid (e.g., 0.5-1% acetic or formic acid) to your mobile phase. This protonates the silica surface and the analyte, reducing the strong ionic interactions that cause streaking.[4][13] 3. Ensure the spotting solvent is volatile and that the sample is fully dissolved before the plate is developed.
Spots are not moving from the baseline (Rf ≈ 0). 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the polar analyte up the plate.[13] 2. Compound is Highly Polar: The starting material or product is significantly more polar than anticipated.1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[13] 2. Try a more polar solvent system, such as dichloromethane/methanol.
All spots run to the top of the plate (Rf ≈ 1). 1. Mobile Phase is Too Polar: The solvent system is too strong and is carrying all components, regardless of polarity, with the solvent front.[13]1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[13]
Reactant and product spots are not well-separated. 1. Similar Polarity: The starting material and product have very similar polarities. 2. Inappropriate Solvent System: The chosen mobile phase is not selective enough for the compounds.1. Try a different solvent system. Sometimes changing one of the solvents (e.g., ethyl acetate to acetone) can alter the selectivity and improve separation.[14] 2. Use a "co-spot." Spot the starting material, the reaction mixture, and both on top of each other in the middle lane. This helps to definitively identify if the spots are truly separating or just very close.
LC-MS Troubleshooting
Problem Potential Cause(s) Solutions & Explanations
No signal or very low intensity for the target analyte. 1. Incorrect Ionization Mode: You are in positive ion mode instead of the recommended negative ion mode. 2. Ion Suppression: Other components in the sample (salts, high-concentration impurities) are co-eluting and competing for ionization in the ESI source.[15][16] 3. Poor Ionization Conditions: The mobile phase composition is not conducive to forming the [M-H]⁻ ion (e.g., highly acidic pH).[6] 4. Sample Concentration Too Low: The analyte is below the instrument's limit of detection.1. Switch to Negative Ion Mode (ESI-). 2. Improve chromatographic separation to move the analyte away from interfering species. Dilute the sample to reduce the concentration of interfering matrix components.[17] 3. Optimize the mobile phase. Try reducing the acid concentration or switching to a mobile phase with a volatile buffer like ammonium acetate. 4. Concentrate the sample or inject a larger volume if the system allows.
Poor peak shape (fronting, tailing, or split peaks). 1. Column Overload: Injecting too much sample mass onto the column. 2. Secondary Interactions: The acidic analyte is interacting with active sites on the LC column packing material or frits.[18] 3. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase, causing the sample band to spread.1. Dilute the sample and reinject. 2. Ensure the mobile phase is properly buffered or has an appropriate pH to keep the analyte in a single ionic state. For reversed-phase, a pH well below the pKa (~4.2) is ideal.[18] 3. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Unstable signal or high background noise. 1. Contamination: The ion source, transfer capillary, or mass spectrometer optics are dirty.[16] 2. Mobile Phase Impurities: Solvents or additives are of low quality or have degraded, introducing contaminants.1. Clean the ion source according to the manufacturer's protocol. This is a common maintenance task for LC-MS systems.[16] 2. Use high-purity, LC-MS grade solvents and fresh additives. Filter all mobile phases.
Mass accuracy is off. 1. Mass Spectrometer Needs Calibration: The instrument has drifted since its last calibration.1. Perform a system calibration using the manufacturer's recommended calibration solution. This should be done regularly to ensure accurate mass measurements.[16]

Experimental Protocols

Protocol 1: TLC Monitoring Workflow

This protocol outlines a standard procedure for monitoring a reaction involving this compound.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber with a lid

  • Capillary spotters

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate with 0.5% Acetic Acid

  • Sample solutions (in a volatile solvent like ethyl acetate or dichloromethane):

    • Starting Material (SM) reference

    • Reaction Mixture (RM)

    • Co-spot (Co)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Mark three lanes for "SM," "Co," and "RM."

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the reaction mixture to the "RM" lane.

    • In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot.

    • Ensure spots are small and concentrated. Allow the solvent to fully evaporate between applications.[13]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[3] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the "RM" lane should diminish, and a new spot (the product) should appear. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[11]

Protocol 2: LC-MS Monitoring Workflow

This protocol provides a general method for LC-MS analysis. Instrument parameters will need to be optimized for your specific system.

Instrumentation & Materials:

  • HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Sample: Reaction mixture diluted in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • System Setup & Equilibration:

    • Install the C18 column and set the column oven temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 0.4 mL/min) until the baseline is stable.

  • Mass Spectrometer Setup:

    • Set the ionization mode to Negative ESI .

    • Set the instrument to scan a relevant mass range (e.g., m/z 100-500) to detect the starting material, product, and potential byproducts.

    • For targeted analysis, set up selected ion monitoring (SIM) for the expected [M-H]⁻ ion of the starting material (m/z ~235.1) and the expected product.

    • Tune the source parameters (e.g., capillary voltage, source temperature) for optimal signal.[5]

  • Sample Injection & Gradient Elution:

    • Inject a small volume (e.g., 1-5 µL) of the diluted reaction mixture.

    • Run a gradient elution program. A representative gradient might be:

      • 0-1 min: 5% B

      • 1-7 min: Ramp from 5% to 95% B

      • 7-8 min: Hold at 95% B

      • 8-8.1 min: Return to 5% B

      • 8.1-10 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of the starting material and the expected product.

    • Integrate the peak areas for each component.

    • Monitor the reaction progress by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visual Diagrams

// Invisible edges for alignment prep_chamber -> prep_plate [style=invis]; } enddot

Caption: TLC Reaction Monitoring Workflow.

// Invisible edges for alignment sys_prep -> ms_setup [style=invis]; } enddot

Caption: LC-MS Reaction Monitoring Workflow.

References

  • Gamoh, K., & Saitoh, H. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
  • O. B. Tsvetkova, O. G. Larionov, V. G. Vlasenko, N. S. Verpovskiy, V. A. Chertkov, and A. A. Revin. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Fell, A. F., & Berridge, J. C. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Chromatographic Science, 35(4), 156-160.
  • CHROMacademy. (n.d.). Troubleshooting LC-MS.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Lewis Sr., S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate.
  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
  • Han, J., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 229-240.
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
  • Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • ZefSci. (2023). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • Lewis, S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV.
  • ChemSrc. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chromedia. (n.d.). Troubleshooting LC, basics.
  • PubChem. (n.d.). This compound.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Ahmad, S., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(7), 629.
  • Reddit. (2018). TLC seperation of carboxylix acid, amine, and the amide product.
  • Li, Y., et al. (2023). Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways. Angewandte Chemie International Edition, 62(21), e202218991.
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID.
  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.
  • PubChem. (n.d.). 4-(cyclopentyloxy)benzoic acid.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.
  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Distinto, S., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1143.

Sources

How to avoid byproduct formation in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproduct formation during the synthesis of benzoic acid, primarily focusing on the prevalent method of toluene oxidation. Our goal is to equip you with the expertise to optimize your reaction conditions, enhance yield and purity, and confidently address challenges you may encounter in the laboratory or during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzoic acid synthesis via toluene oxidation?

A1: The liquid-phase air oxidation of toluene is a free-radical chain reaction that proceeds through a series of intermediates.[1][2] The primary byproducts you will likely encounter are:

  • Benzyl alcohol: The initial oxidation product of toluene.

  • Benzaldehyde: The intermediate formed from the oxidation of benzyl alcohol.

  • Benzyl benzoate: An ester formed from the reaction between benzyl alcohol and benzoic acid.[3]

  • Over-oxidation products: In some cases, complete oxidation can lead to the formation of carbon dioxide and water, especially at excessively high temperatures.[4]

  • Other minor byproducts: Depending on reaction conditions, trace amounts of other compounds like biphenyls and tars can also be formed.[5]

Q2: What is the general reaction pathway for toluene oxidation to benzoic acid?

A2: The oxidation of toluene to benzoic acid is a sequential process. The methyl group of toluene is progressively oxidized, first to an alcohol, then to an aldehyde, and finally to a carboxylic acid. The presence of a catalyst, typically a cobalt salt, is crucial for this process.[6]

Reaction_Pathway Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol + O2 (Catalyst) Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde + O2 (Catalyst) Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid + O2 (Catalyst)

Caption: Sequential oxidation of toluene to benzoic acid.

Q3: Why is catalyst selection so critical in this synthesis?

A3: The catalyst, most commonly a cobalt salt like cobalt octoate or cobalt acetate, plays a pivotal role in initiating and propagating the free-radical chain reaction.[5][7] The Co(II)/Co(III) redox cycle is essential for activating molecular oxygen and facilitating the abstraction of a hydrogen atom from the methyl group of toluene, which is the rate-determining step. The choice and concentration of the catalyst directly impact the reaction rate and, more importantly, the selectivity towards benzoic acid over the formation of byproducts.[8] Insufficient or inactive catalyst can lead to incomplete conversion and a higher proportion of intermediates like benzyl alcohol and benzaldehyde in the final product mixture.

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues related to byproduct formation and provides actionable solutions based on established chemical principles.

Issue 1: High Levels of Benzaldehyde and/or Benzyl Alcohol in the Product

Symptoms:

  • The final product has a characteristic almond-like odor (benzaldehyde).

  • Chromatographic analysis (GC, HPLC) shows significant peaks corresponding to benzaldehyde and benzyl alcohol.

  • The yield of benzoic acid is lower than expected, despite high toluene conversion.

Causality and Troubleshooting:

The presence of significant amounts of benzaldehyde and benzyl alcohol indicates incomplete oxidation. This can be due to several factors:

  • Insufficient Reaction Time: The oxidation of benzaldehyde to benzoic acid is the final step in the sequence. If the reaction is stopped prematurely, these intermediates will not have fully converted.

    • Solution: Increase the reaction time and monitor the disappearance of the intermediates by taking aliquots for analysis.

  • Low Reaction Temperature: While excessively high temperatures can lead to over-oxidation, a temperature that is too low will result in a sluggish conversion of the intermediates.

    • Solution: Gradually increase the reaction temperature within the optimal range, typically 130-165°C for cobalt-catalyzed reactions.[3] Be mindful that exceeding this range can decrease selectivity.[4]

  • Inadequate Oxygen Supply: Oxygen is the oxidizing agent. Insufficient oxygen will slow down the reaction and lead to the accumulation of intermediates.

    • Solution: Ensure a consistent and sufficient flow of air or oxygen into the reaction mixture. The optimal oxygen-to-toluene molar ratio should be maintained.[3]

  • Catalyst Deactivation or Insufficient Concentration: The catalyst can deactivate over time, or the initial concentration may be too low for complete conversion.

    • Solution: Ensure the correct catalyst loading. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or using a more robust catalyst system.

Issue 2: Formation of Benzyl Benzoate

Symptoms:

  • A high-boiling point impurity is detected in the product mixture.

  • Reduced yield of benzoic acid.

Causality and Troubleshooting:

Benzyl benzoate is formed through an esterification reaction between the intermediate, benzyl alcohol, and the final product, benzoic acid.[3] This is particularly problematic during the distillation and purification stages where elevated temperatures can promote this reaction.[3]

Benzyl_Benzoate_Formation Benzyl_Alcohol Benzyl Alcohol Benzyl_Benzoate Benzyl Benzoate Benzyl_Alcohol->Benzyl_Benzoate Esterification (Heat) Benzoic_Acid Benzoic Acid Benzoic_Acid->Benzyl_Benzoate Esterification (Heat) Water Water Benzyl_Benzoate->Water Esterification (Heat)

Caption: Formation of benzyl benzoate via esterification.

  • High Concentration of Benzyl Alcohol: The higher the concentration of the benzyl alcohol intermediate, the more likely it is to react with benzoic acid.

    • Solution: Optimize the reaction conditions (as described in Issue 1) to ensure the complete oxidation of benzyl alcohol to benzoic acid.

  • High Temperatures During Purification: The esterification reaction is accelerated by heat.

    • Solution: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize the thermal stress on the product.[7]

  • Presence of Acidic Catalysts: Any residual acidic species can catalyze the esterification.

    • Solution: Neutralize any acidic catalysts or byproducts before purification.

Issue 3: Low Toluene Conversion

Symptoms:

  • A large amount of unreacted toluene remains at the end of the reaction.

  • Low overall yield of benzoic acid and byproducts.

Causality and Troubleshooting:

  • Low Catalyst Activity: The catalyst may be of poor quality, or the active species may not have been properly generated. For cobalt catalysts, the presence of Co(III) is crucial for initiating the reaction.[7]

    • Solution: Use a high-purity catalyst. In some cases, "pre-oxidizing" the Co(II) catalyst to Co(III) with a small amount of an oxidizing agent can reduce the induction period of the reaction.[7]

  • Presence of Inhibitors: Certain impurities in the toluene feed can act as radical scavengers, inhibiting the chain reaction.

    • Solution: Use high-purity toluene. If the source of toluene is from a process that may introduce inhibitors, consider a pre-purification step.

  • Sub-optimal Reaction Conditions: Low temperature, insufficient oxygen, or inadequate mixing can all lead to low conversion.

    • Solution: Systematically optimize the reaction parameters as discussed previously. Ensure vigorous mixing to overcome mass transfer limitations between the gas (oxygen) and liquid (toluene) phases.

Quantitative Analysis of Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect toluene conversion and selectivity towards benzoic acid.

Table 1: Effect of Catalyst Modification on Toluene Oxidation

CatalystToluene Conversion (%)Benzoic Acid Selectivity (%)Reference
V₂O₅/Al₂O₃Varies~30%[4]
V₂O₅/Al₂O₃ with 5 wt% MoO₃Higher than baseEnhanced[4]
V₂O₅/Al₂O₃ with Co₂O₃No significant improvementNo significant improvement[4]

Table 2: Influence of Temperature on Benzoic Acid Synthesis

Temperature (°C)Toluene ConversionBenzoic Acid SelectivityKey ObservationReference
130-145ModerateHighOptimal range for minimizing benzyl benzoate formation.[3]
157Optimal for specific setupHighIdentified as optimal in a particular study for conversion.[3]
>165IncreasesDecreasesIncreased over-oxidation to CO₂ and other byproducts.[4]
350 (Vapor Phase)Increases up to this pointIncreases up to this pointBeyond 350°C, selectivity decreases due to decomposition.[4]

Experimental Protocols

Protocol 1: High-Selectivity Liquid-Phase Oxidation of Toluene

This protocol provides a general framework for the cobalt-catalyzed liquid-phase oxidation of toluene.

Materials:

  • Toluene (high purity)

  • Cobalt(II) acetate tetrahydrate or Cobalt(II) octoate

  • Pressurized reaction vessel with gas inlet, condenser, and stirrer

  • Air or pure oxygen source

Procedure:

  • Charge the reaction vessel with toluene and the cobalt catalyst (a typical loading is 0.05-0.1 mol% relative to toluene).

  • Seal the reactor and begin stirring.

  • Pressurize the reactor with air or oxygen to the desired pressure (e.g., 0.6-1.0 MPa).[9]

  • Heat the reaction mixture to the target temperature (e.g., 140-160°C).[3]

  • Maintain a continuous flow of air or oxygen throughout the reaction.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the desired conversion is achieved and the intermediates are minimized, cool the reactor, and vent the pressure.

  • The crude product can then be purified.

Protocol 2: Purification of Benzoic Acid by Recrystallization

Recrystallization is an effective method for removing many of the byproducts from the crude benzoic acid.

Materials:

  • Crude benzoic acid

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and vacuum flask

Procedure:

  • Place the crude benzoic acid in an Erlenmeyer flask.

  • Add a minimum amount of hot deionized water to dissolve the benzoic acid completely. Benzoic acid is significantly more soluble in hot water than in cold water.[10]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.[11]

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[10][11]

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the precipitation of benzoic acid.[10]

  • Collect the purified benzoic acid crystals by vacuum filtration using a Buchner funnel.[10][12]

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[10]

  • Dry the crystals thoroughly. The purity can be assessed by measuring the melting point.

References

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Massachusetts.
  • Poço, J. G. R., Cella, R., & Derenzo, S. (2021). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. The Journal of Engineering and Exact Sciences, 7(5), 1-10.
  • Wheeler Scientific. (2022, August 11). Benzoic Acid From Toluene - Organic Chemistry [Video]. YouTube.
  • Mohammed, S. M., & Abdullah, A. M. (2014). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Iraqi Journal of Chemical and Petroleum Engineering, 15(1), 25-32.
  • Ertl, G., Knözinger, H., Schüth, F., & Weitkamp, J. (Eds.). (2008).
  • What is the mechanism of benzoic acid from toluene? (2018, February 15). Quora.
  • The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Wisconsin-Green Bay.
  • How is benzoic acid prepared from from toluene? (2015, October 9). Quora.
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). SlideShare.
  • Scale Formation and Its Mechanism in the Liquid-Phase Oxidation of Toluene by Air. (2011). Industrial & Engineering Chemistry Research, 50(15), 9071–9076.
  • Oxidation of Toluene To Benzoic Acid. (n.d.). Scribd.
  • Benzoic Acid from the Oxidation of Toluene. (2015, March 29). Hobby Chemistry.
  • Aydin, I., & Yildirim, R. (2008). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. Chemical Engineering & Technology, 31(3), 409-416.
  • Jia, J., Chen, X., Zhai, L., & Niu, Y. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Monatshefte für Chemie - Chemical Monthly, 151(10), 1549–1555.
  • Tang, R., & Liang, B. (2008). Kinetics of liquid- phase oxidation of toluene to benzoic acid by air. Journal of Chemical Industry and Engineering (China), 59(1), 125-130.
  • (A Level Chem) Synthesis of benzoic acid from toluene. (2014, February 2). SciPhyChem.
  • Industrial Methods for Preparing Benzoic Acid. (2024, January 25). JustLong.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2020). Selective liquid phase oxidation of toluene with air. Catalysis Communications, 143, 106060.
  • Wang, Z., Li, Y., Wang, Y., & Zhang, Y. (2021). Cobalt(II) mediated electro-oxidation of toluene and its derivatives. Green Chemistry, 23(15), 5586-5592.
  • Al-Dahbi, A. S. (2018). liquid phase oxidation of toluene using cobalt octoate catalyst. Journal of Petroleum Research and Studies, (18), 1-10.
  • Al-Dahbi, A. S. (2018). Liquid phase oxidation of toluene using cobalt octoate catalyst. Journal of Petroleum Research and Studies, (18), E1-E10.

Sources

Technical Support Center: Crystallization and Recrystallization of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization and recrystallization of 4-(Cyclopentyloxy)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your crystallization processes.

Physicochemical Properties of this compound

Before proceeding with any crystallization, it is crucial to understand the physicochemical properties of the compound you are working with. The properties of this compound, a benzoic acid derivative and an ether, will dictate the optimal conditions for its purification.[1]

PropertyValueSource
Molecular Formula C13H16O4[2]
Molecular Weight 236.26 g/mol [2]
Appearance White crystalline solid (predicted)[3]
Melting Point 160-164°C[4]
Boiling Point (Predicted) 376.3 ± 22.0 °C[4]
Density (Predicted) 1.213 ± 0.06 g/cm³[4]
pKa (Predicted) 4.22 ± 0.10[4]
Storage Temperature 2-8°C[4]

The presence of a carboxylic acid group suggests that the molecule is polar and capable of hydrogen bonding.[5] The cyclopentyloxy and methoxy groups add some non-polar character. This dual nature is important when selecting a suitable solvent system.

Experimental Protocols

Here are detailed step-by-step methodologies for the crystallization and recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method if a suitable single solvent can be identified. The ideal solvent will dissolve the compound when hot but not when cold.[6]

Step-by-Step Methodology:

  • Solvent Selection: Based on the "like dissolves like" principle, polar solvents should be considered.[7] Given the carboxylic acid moiety, alcohols (e.g., ethanol, isopropanol) or aqueous mixtures are good starting points.[5][8] Conduct small-scale solubility tests to find a solvent in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate.[10] Continue adding small portions of the hot solvent until the solid completely dissolves.[11][12] Avoid adding an excess of solvent, as this will reduce the final yield.[13][14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.[15][16]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[11][12] Slow cooling is crucial for the formation of large, pure crystals as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[10][17][18] Covering the flask with a beaker can help to slow down the cooling rate.[11][12]

  • Inducing Crystallization (if necessary): If no crystals form upon cooling, the solution may be supersaturated.[14] Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[14][19]

  • Ice Bath Cooling: Once crystals have formed at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[14]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility properties. It involves using a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[21][22]

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound at all temperatures. Then, select a "bad" solvent in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and acetone/hexane.[16][23]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.[23]

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid).[23] This indicates that the solution is saturated and crystallization is about to begin.

  • Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[23]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol.

Troubleshooting Guide

Here are some common problems encountered during the crystallization of this compound and how to resolve them.

Q: My compound has "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[24][25] This is a common issue with low-melting point compounds or when using a solvent with a high boiling point.[25]

  • Explanation: The melting point of this compound is 160-164°C.[4] If the boiling point of your solvent is close to or above this range, oiling out is more likely.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent to decrease the saturation point.[24]

    • If using a mixed-solvent system, add more of the "good" solvent.

    • Consider switching to a solvent or solvent mixture with a lower boiling point.

    • Ensure a slower cooling rate to allow more time for crystal nucleation.[25]

Q: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A: This is a common issue that can arise from several factors.

  • Explanation: The most likely reason is that too much solvent was used, and the solution is not supersaturated.[25] It's also possible that the compound is highly pure and lacks nucleation sites.

  • Solution:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[19]

    • Reduce Solvent Volume: If induction fails, you likely have too much solvent.[24] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[24]

    • Add an Anti-solvent: If you are using a single solvent, you can try adding a "bad" solvent (an anti-solvent) dropwise to induce precipitation.[19]

    • Re-evaluate Solvent Choice: If all else fails, the solvent may be too good. You may need to choose a different solvent or solvent system.[24]

Q: My crystal yield is very low. How can I improve it?

A: A low yield can be frustrating, but there are several ways to optimize it.

  • Explanation: A low yield can be caused by using too much solvent, incomplete crystallization, or premature filtration.[24]

  • Solution:

    • Minimize Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[14]

    • Sufficient Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.[15]

    • Check the Mother Liquor: To see if a significant amount of your compound is still in the filtrate (mother liquor), take a small sample and evaporate the solvent. If a large amount of residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again.[24]

    • Avoid Premature Filtration: Ensure that crystallization is complete before filtering.[13]

Q: The purity of my crystals is not high enough. What went wrong?

A: The goal of recrystallization is purification, so low purity defeats the purpose.

  • Explanation: Impurities can be trapped in the crystal lattice if the cooling is too rapid.[10] It is also possible that the chosen solvent does not effectively separate the desired compound from the impurities.

  • Solution:

    • Slow Down the Cooling: Rapid cooling can trap impurities within the crystals.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Re-crystallize: A second recrystallization will often significantly improve purity.

    • Solvent Selection: Ensure that the impurities are either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent.

    • Washing: Make sure to wash the filtered crystals with a small amount of ice-cold solvent to remove any impurities on the surface.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for the crystallization of this compound?

A: The ideal solvent should have the following properties:

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[26]

  • It should not react with the compound.[26]

  • It should be volatile enough to be easily removed from the crystals.[26]

  • For this compound, which has a polar carboxylic acid group and less polar ether groups, solvents of intermediate polarity like ethanol, or a mixed solvent system like ethanol/water, are good starting points.[5][8]

Q: What is the expected appearance of pure this compound crystals?

A: While specific crystal morphology can vary, pure compounds typically form well-defined, shiny crystals.[13] The color should be white.[3] A powdery or amorphous solid may indicate that the crystallization occurred too quickly.

Q: How does the cooling rate affect my results?

A: The cooling rate has a significant impact on both crystal size and purity.

  • Slow Cooling: Promotes the growth of larger, purer crystals.[17][18] This is because there is more time for molecules to align correctly in the crystal lattice, excluding impurities.[10]

  • Rapid Cooling: Leads to the formation of smaller crystals and can trap impurities within the crystal lattice, resulting in lower purity.[10][17]

Visualization of Workflows

Solvent Selection Workflow

SolventSelection start Start: Crude Solid solubility_test Small-Scale Solubility Tests in Various Solvents start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes reject_solvent Reject Solvent hot_soluble->reject_solvent No single_solvent Use as Single Solvent cold_insoluble->single_solvent Yes mixed_solvent Consider for Mixed-Solvent System cold_insoluble->mixed_solvent No

Caption: A decision-making workflow for selecting an appropriate crystallization solvent.

Troubleshooting Crystallization Issues

Troubleshooting start Crystallization Attempted check_crystals Crystals Formed? start->check_crystals oiled_out Oiled Out? check_crystals->oiled_out No low_yield Yield Low? check_crystals->low_yield Yes action_induce Induce Crystallization (Scratch/Seed) oiled_out->action_induce No action_add_solvent Add More 'Good' Solvent oiled_out->action_add_solvent Yes impure Purity Low? low_yield->impure No success Success! low_yield->success Acceptable impure->success No action_slow_cooling Ensure Slow Cooling impure->action_slow_cooling Yes action_reduce_solvent Reduce Solvent Volume action_induce->action_reduce_solvent action_recrystallize Recrystallize Again action_slow_cooling->action_recrystallize

Caption: A flowchart for troubleshooting common crystallization problems.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York.
  • Recrystallization. (n.d.). UCLA Chemistry.
  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind.
  • Recrystallization using two solvents. (2012, May 7). YouTube.
  • Mixed Solvent Recrystallization. (n.d.). Web.mnstate.edu.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (n.d.). California State University, Stanislaus.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Cooling Rate and Crystal Size. (n.d.). Northwestern University.
  • Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University.
  • Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University.
  • What should I do if crystallisation does not occur? (2017, April 5). Quora.
  • Carboxylic acid purification and crystallization process. (1991). Google Patents.
  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit.
  • Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022, November 8). YouTube.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed.
  • Method for crystallising carboxylic acid. (n.d.). Google Patents.
  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm.
  • Guide for crystallization. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2025, October 14). ResearchGate.
  • Crystallization. (n.d.). University of Colorado Boulder.
  • Crystallization of Organic Compounds. (n.d.). Wiley.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • 4-Methoxybenzoic Acid. (n.d.). Emco Dyestuff.
  • This compound (C13H16O4). (n.d.). PubChemLite.
  • p-Anisic acid. (n.d.). Wikipedia.
  • Benzoic acid, 4-methoxy-. (n.d.). NIST WebBook.
  • 3-Methoxybenzoic Acid. (n.d.). PubChem.
  • The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C8H8O4·C10H8N2. (2022, March 7). ResearchGate.
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 18). MDPI.
  • Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (n.d.). Google Patents.

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery Professionals: Evaluating 4-(Cyclopentyloxy)-3-methoxybenzoic Acid Against Key Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone of modern drug discovery.[1] First identified in the 16th century, this simple aromatic carboxylic acid has proven to be a remarkably versatile framework, giving rise to a vast array of therapeutic agents across numerous disease areas, from infectious diseases to cancer.[1][2][3] The true power of this scaffold lies in the amenability of its phenyl ring to substitution, which allows for the meticulous tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.[1][4]

This guide provides an in-depth comparative analysis of 4-(Cyclopentyloxy)-3-methoxybenzoic acid , a specific derivative, against its structural and functional analogs. We will dissect how the replacement of a simple hydroxyl group (as seen in its parent compound, vanillic acid) with a bulkier, more lipophilic cyclopentyloxy group can fundamentally alter its biological potential. This analysis is grounded in key therapeutic contexts, such as phosphodiesterase-4 (PDE4) inhibition and antioxidant activity, providing researchers and drug development professionals with a clear, data-driven perspective on its potential applications and the rationale behind its design.

Section 1: Physicochemical Profile and Structural Analysis

The biological activity of any benzoic acid derivative is intrinsically linked to its physicochemical properties.[4] The nature and position of substituents on the aromatic ring dictate the molecule's electronic character, lipophilicity, and steric profile, which in turn govern its interactions with biological targets.[4]

This compound is structurally derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The key modification is the etherification of the C4-hydroxyl group with a cyclopentyl ring. This seemingly minor change has significant consequences:

  • Carboxylic Acid Group (-COOH): Remains the primary site for hydrogen bonding, acting as both a donor and acceptor. This is often crucial for anchoring the molecule within the active site of an enzyme or receptor.[4]

  • Methoxy Group (-OCH₃): An electron-donating group that influences the electronic density of the aromatic ring.

  • Cyclopentyloxy Group (-OC₅H₉): This is the defining feature. It replaces the hydrogen-bond-donating hydroxyl group of vanillic acid with a bulky, non-polar, lipophilic moiety. This dramatically increases the molecule's hydrophobicity (as indicated by a higher predicted XlogP) and introduces significant steric bulk.

The table below offers a comparative summary of the predicted physicochemical properties of this compound and its key comparator, vanillic acid.

PropertyThis compoundVanillic Acid (4-hydroxy-3-methoxybenzoic acid)Significance of the Difference
Molecular Formula C₁₃H₁₆O₄[5]C₈H₈O₄Addition of C₅H₈ from the cyclopentyl group.
Molecular Weight 236.26 g/mol [6]168.15 g/mol Increased mass due to the cyclopentyl moiety.
Predicted XlogP 2.9[5]1.3A significant increase in lipophilicity, suggesting better membrane permeability but potentially lower aqueous solubility.
Predicted pKa 4.22 ± 0.10[7]~4.4The fundamental acidity of the carboxylic acid group remains similar.
Hydrogen Bond Donors 1 (from -COOH)2 (from -COOH and -OH)Loss of the phenolic hydroxyl as a hydrogen bond donor is a critical functional change.
Hydrogen Bond Acceptors 4 (from -COOH and ethers)4 (from -COOH, -OH, -OCH₃)The number of acceptor sites is maintained.

Section 2: Comparative Biological Potential in Key Therapeutic Areas

The structural divergence between this compound and its analogs logically points toward distinct biological activities. We will explore two primary areas where this difference is paramount: inflammation (PDE4 inhibition) and oxidative stress.

Application in Inflammatory Diseases: A Potential PDE4 Inhibitor

Phosphodiesterase-4 (PDE4) is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses.[8] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and ultimately reduces the production of pro-inflammatory mediators.[8] Consequently, PDE4 inhibitors are a validated therapeutic strategy for inflammatory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).[8][9]

Many potent PDE4 inhibitors are built upon substituted aromatic scaffolds, including benzoic acid derivatives.[9][10] The binding pocket of PDE4 has distinct hydrophobic regions. The addition of the bulky, lipophilic cyclopentyloxy group in this compound is a rational design strategy to enhance interaction with these hydrophobic pockets, potentially increasing binding affinity and potency compared to analogs with smaller, more polar substituents like a hydroxyl group.

PDE4_Inhibition_Pathway cluster_activation ProInflammatory_Stimuli Pro-Inflammatory Stimuli AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Suppression of Inflammatory Mediators (e.g., TNF-α, LTs) PKA->Inflammation Benzoic_Acid_Derivative 4-(Cyclopentyloxy)- 3-methoxybenzoic acid Benzoic_Acid_Derivative->PDE4 INHIBITS

Caption: PDE4 inhibition pathway. The benzoic acid derivative blocks PDE4, increasing cAMP levels and leading to reduced inflammation.

Antioxidant Capacity: The Critical Role of the Phenolic Hydroxyl

Vanillic acid and other phenolic acids are well-known for their antioxidant properties.[11][12] This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and quenching harmful free radicals.[13] The resulting phenoxyl radical is stabilized by resonance across the aromatic ring.[11]

In This compound , the phenolic hydroxyl at the C4 position is replaced by an ether linkage. This modification removes the key hydrogen-donating functional group. While the molecule may retain some minor, secondary antioxidant activity through other mechanisms, it is expected to be a significantly weaker radical scavenger compared to its parent compound, vanillic acid.

CompoundKey Structural FeaturePrimary Antioxidant MechanismExpected Relative Activity
Vanillic Acid C4-Hydroxyl Group (-OH)Hydrogen Atom Transfer (HAT) from the phenolic group.[11][13]High
This compound C4-Ether Linkage (-O-C₅H₉)Lacks a labile hydrogen donor.Negligible to Low

This comparison underscores a fundamental principle in drug design: a structural modification intended to enhance one property (e.g., hydrophobic binding) can simultaneously diminish another (e.g., antioxidant activity).

Section 3: Experimental Protocols for Comparative Evaluation

To empirically validate the hypotheses outlined above, a series of well-defined, self-validating experiments are necessary. The following protocols provide a framework for the synthesis and comparative testing of these compounds.

Protocol 1: Synthesis of this compound

This protocol employs a standard Williamson ether synthesis, a robust and reliable method for forming the ether linkage. The causality for this choice rests on its high yield and straightforward purification for this class of substrates.

Objective: To synthesize the title compound from commercially available vanillic acid.

Materials:

  • Methyl vanillate (ester-protected vanillic acid)

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (column chromatography).

Step-by-Step Methodology:

  • Esterification (Protection): Vanillic acid's carboxylic acid group is first protected as a methyl ester to prevent unwanted side reactions. This is a standard procedure involving methanol and a catalytic amount of acid (e.g., H₂SO₄).

  • Ether Synthesis:

    • Dissolve methyl vanillate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

    • Add cyclopentyl bromide (1.2 eq) to the stirring mixture.

    • Heat the reaction to reflux and monitor its progress via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester by silica gel column chromatography.

  • Hydrolysis (Deprotection):

    • Dissolve the purified ester in a mixture of methanol and aqueous NaOH solution.

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester back to the carboxylic acid.

    • Cool the solution in an ice bath and carefully acidify with HCl until a white precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

Synthesis_Workflow Start Vanillic Acid Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl Vanillate (Protected) Step1->Intermediate1 Step2 Step 2: Ether Synthesis (Cyclopentyl-Br, K2CO3) Intermediate1->Step2 Intermediate2 Protected Product (Ester) Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Intermediate2->Step3 Final Final Product: 4-(Cyclopentyloxy)- 3-methoxybenzoic acid Step3->Final

Caption: Synthetic workflow for this compound from vanillic acid.

Protocol 2: In Vitro PDE4 Inhibition Assay (IMAP® Fluorescence Polarization)

This protocol is a self-validating system because it includes positive and negative controls to define the dynamic range of the assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a recombinant human PDE4 isoform.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant PDE4 enzyme solution, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compounds serially diluted in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known PDE4 inhibitor like Roflumilast) and a negative control (DMSO vehicle).

  • Enzyme Reaction: Add the PDE4 enzyme to all wells except for a "no enzyme" control. Allow to incubate briefly. Initiate the reaction by adding the FAM-cAMP substrate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding the IMAP® binding solution. This solution binds to the phosphorylated product (FAM-AMP), resulting in a high fluorescence polarization (FP) signal. Unreacted FAM-cAMP does not bind and results in a low FP signal.

  • Data Analysis: Read the plate on an FP-capable plate reader. Convert FP values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To quantitatively compare the antioxidant capacity of the synthesized compound against vanillic acid.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control (vanillic acid) in methanol.

  • Assay: In a 96-well plate, add the test compound dilutions.

  • Reaction Initiation: Add the DPPH solution to all wells, mix, and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm. The purple DPPH radical becomes colorless upon reduction by an antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot this against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals). A lower EC₅₀ indicates higher antioxidant activity.

Section 4: Data Interpretation and Future Outlook

The experimental data generated from these protocols will provide a clear, quantitative comparison. It is anticipated that This compound will exhibit a negligible EC₅₀ in the DPPH assay compared to vanillic acid, confirming the loss of radical scavenging activity. Conversely, its performance in the PDE4 assay will be of primary interest. A low IC₅₀ value would validate the hypothesis that the cyclopentyloxy group effectively targets a hydrophobic pocket within the enzyme, marking it as a promising lead for anti-inflammatory drug development.

Future Directions for a Research Program:

  • Cellular Assays: If potent PDE4 inhibition is confirmed, the next logical step is to assess the compound's ability to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

  • Expanded SAR Studies: Synthesize a small library of analogs by varying the cycloalkyl group (e.g., cyclobutoxy, cyclohexoxy) to probe the size and shape constraints of the hydrophobic pocket.

  • Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine its suitability as a drug candidate.

By systematically evaluating how targeted structural modifications influence function, researchers can rationally design novel benzoic acid derivatives with tailored therapeutic profiles.

References

  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. [Link]
  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • Sroka, Z., & Cisowski, W. (2003). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry. [Link]
  • Armani, E., et al. (2014).
  • Armani, E., et al. (2014).
  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Satpute, M. S., & Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry. [Link]
  • Villetti, G., et al. (2015). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases.
  • Semantic Scholar. (n.d.).
  • Yildirim, S., et al. (2024). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. PubMed. [Link]
  • Lopes, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH). [Link]
  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2025).
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
  • Anouar, E. H., et al. (2023).
  • Ingole, A. R., & Namdeo, A. G. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid.
  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. National Institutes of Health (NIH). [Link]
  • PubChemLite. (n.d.). This compound (C13H16O4). PubChemLite. [Link]
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • Singh, S., & Singh, P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
  • PrepChem. (n.d.). Preparation of 4-methoxybenzoic acid. PrepChem.com. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid Analogues as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of compounds centered around the 4-(cyclopentyloxy)-3-methoxybenzoic acid scaffold. We will delve into the structure-activity relationships (SAR), comparative efficacy, and experimental protocols relevant to this important class of phosphodiesterase 4 (PDE4) inhibitors. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-(Cyclopentyloxy)-4-methoxybenzoyl Moiety

The 3-(cyclopentyloxy)-4-methoxybenzoyl core is a privileged scaffold in medicinal chemistry, prominently featured in a class of potent and selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, a mechanism with profound implications for modulating inflammatory responses and neuronal functions.

This guide will compare and contrast key analogues, including the well-characterized clinical candidates Cilomilast and Roflumilast, alongside other research compounds. We will explore how subtle structural modifications to the core scaffold influence potency, selectivity, and overall biological activity.

The Central Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary biological activity of this class of compounds is the inhibition of PDE4. This enzyme exists in four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various tissues and play distinct physiological roles. The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, resulting in a cascade of cellular responses.

In inflammatory cells, increased cAMP levels suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), while promoting the release of anti-inflammatory mediators like IL-10. This anti-inflammatory effect is the basis for the clinical development of PDE4 inhibitors for chronic obstructive pulmonary disease (COPD) and psoriasis.[1]

In the central nervous system, particularly the hippocampus, PDE4D is highly expressed and plays a crucial role in learning and memory.[2] Inhibition of PDE4D has been shown to enhance cognitive function and is being explored as a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[3]

Comparative Analysis of Biological Activity

The following sections provide a detailed comparison of prominent analogues of this compound.

Key Analogues and Their Distinguishing Features
  • This compound: The foundational scaffold. While not extensively studied as a standalone drug, its derivatives have shown significant biological activity.

  • Cilomilast (Ariflo): A second-generation PDE4 inhibitor developed for COPD. It is characterized by a cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid structure.[4]

  • Roflumilast (Daliresp): Another potent PDE4 inhibitor approved for the treatment of severe COPD. Its structure features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide core. While not a direct cyclopentyloxy analogue, it shares the core catechol ether motif and provides a valuable comparison.

  • Rolipram: A first-generation PDE4 inhibitor, often used as a reference compound. It features the core 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one structure.[5]

  • GEBR-7b and related compounds: A series of selective PDE4D inhibitors based on the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime ether scaffold, investigated for their potential in treating neurodegenerative diseases.[3]

Quantitative Comparison of PDE4 Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogues against different PDE4 subtypes. Lower IC50 values indicate higher potency.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Reference(s)
Roflumilast ~0.7~0.84~3.0~0.68[2][3][6]
Cilomilast >1000~25>1000~11[4][7]
Rolipram ~2-5---[5]
Piclamilast -0.041-0.021[3]

Expert Interpretation:

The data clearly illustrates the high potency of Roflumilast across multiple PDE4 subtypes, with sub-nanomolar activity. In contrast, Cilomilast exhibits significant selectivity for the PDE4D subtype.[4][7] This subtype selectivity has important implications for both therapeutic efficacy and side effect profiles. The potent, non-selective PDE4 inhibition of Roflumilast contributes to its broad anti-inflammatory effects in COPD. The PDE4D selectivity of Cilomilast was initially thought to be advantageous; however, it has been linked to a higher incidence of gastrointestinal side effects, such as nausea and emesis, which are believed to be mediated by PDE4D inhibition in the central nervous system.[8]

Structure-Activity Relationship (SAR) Insights

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a critical pharmacophore for high-affinity binding to the PDE4 active site. The methoxy and cyclopentyloxy groups occupy two hydrophobic pockets (Q1 and Q2, respectively) within the enzyme's catalytic domain.[6]

  • The Catechol Ether Moiety: The 3-alkoxy-4-methoxy substitution pattern is crucial for potent PDE4 inhibition. The methoxy group typically forms a hydrogen bond with a conserved glutamine residue in the active site.

  • The Cyclopentyloxy Group: This bulky, lipophilic group fits snugly into the hydrophobic Q2 pocket, contributing significantly to binding affinity. Modifications to this group can impact potency and selectivity. For instance, replacing the cyclopentyl group with a tetrahydro-2H-pyranyl moiety has been shown to improve potency in some analogues.[9]

  • Modifications at the Benzoic Acid Position: The carboxylic acid of the parent compound can be replaced with various bioisosteres to generate diverse analogues with distinct properties. For example, in Rolipram, this position is part of a pyrrolidinone ring, while in Cilomilast, it is a cyclohexanecarboxylic acid. These modifications influence not only potency but also pharmacokinetic properties like cell permeability and metabolic stability.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust and high-throughput method for determining the IC50 values of test compounds against purified PDE4 enzymes. The assay is based on the principle of fluorescence polarization (FP).

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4C1, PDE4D2)

  • Fluorescein-labeled cAMP (cAMP-FAM) substrate

  • PDE Assay Buffer

  • Binding Agent (a nanoparticle that binds to the hydrolyzed FAM-labeled AMP)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the working concentration in cold PDE Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or control (assay buffer with DMSO for 0% inhibition, and a high concentration of a known inhibitor for 100% inhibition) to the appropriate wells of the 384-well plate.

    • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.

  • Reaction Initiation: Add 5 µL of the cAMP-FAM substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Add 10 µL of the Binding Agent solution to all wells.

    • Incubate for another 30 minutes at room temperature with gentle agitation.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

The fluorescence polarization assay is chosen for its high sensitivity, low background, and homogeneous format, which eliminates the need for wash steps and is amenable to high-throughput screening.[10][11][12][13] The use of purified recombinant PDE4 subtypes allows for the precise determination of subtype selectivity, which is a critical parameter for this class of inhibitors.

Protocol 2: Cellular Anti-Inflammatory Activity Assay (TNF-α Release in PBMCs)

This protocol assesses the functional anti-inflammatory activity of the test compounds in a cellular context by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and a reference inhibitor

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Step-by-Step Procedure:

  • Cell Plating: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 50 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells. Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Cell Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release. For unstimulated controls, add 50 µL of culture medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Causality Behind Experimental Choices:

PBMCs are a physiologically relevant cell population for studying inflammation, as they comprise monocytes and lymphocytes that are key players in the inflammatory response. LPS is a potent inducer of TNF-α production in these cells, providing a robust and reproducible model of inflammation. Measuring TNF-α, a key pro-inflammatory cytokine, provides a direct readout of the anti-inflammatory efficacy of the test compounds.

Visualizing the Molecular Landscape

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the downstream effects of its inhibition.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Gene_Transcription Gene Transcription (Anti-inflammatory genes ↑ Pro-inflammatory genes ↓) CREB->Gene_Transcription Regulates Inhibitor 4-(Cyclopentyloxy)-3- methoxybenzoic acid Analogue Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of this compound analogues.

Experimental Workflow for Comparative Analysis

This workflow outlines the logical progression from compound synthesis to in vivo evaluation.

Experimental_Workflow A Synthesis of This compound Analogues B In Vitro PDE4 Inhibition Assay (IC50 Determination) A->B Screening C Cellular Anti-Inflammatory Assay (e.g., TNF-α release) B->C Functional Validation D In Vivo Models of Disease (e.g., COPD, Neuroinflammation) C->D Efficacy Testing E Pharmacokinetic & Toxicological Profiling D->E Safety & ADME F Lead Optimization E->F Data-driven Refinement F->A Iterative Design

Caption: A typical drug discovery workflow for novel PDE4 inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective PDE4 inhibitors. The comparative analysis of analogues like Cilomilast and Roflumilast highlights the critical interplay between chemical structure, subtype selectivity, and the resulting biological and clinical profile.

Future research in this area should focus on:

  • Improving Subtype Selectivity: Designing inhibitors with enhanced selectivity for PDE4B, which is primarily associated with anti-inflammatory effects, over PDE4D, which is linked to emesis, could lead to compounds with a better therapeutic window.[14]

  • Exploring Novel Therapeutic Areas: The neuroprotective and cognitive-enhancing effects of selective PDE4D inhibitors warrant further investigation for the treatment of neurodegenerative and psychiatric disorders.[2][15]

  • Developing Inhaled Formulations: For respiratory diseases like COPD, inhaled delivery of PDE4 inhibitors could maximize local efficacy in the lungs while minimizing systemic side effects.

This guide provides a solid foundation for researchers to understand the nuances of this important class of compounds and to design future experiments that will drive the development of the next generation of PDE4 inhibitors.

References

  • Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. PubMed. [Link]
  • PDE4D: A Multipurpose Pharmacological Target. PMC - PubMed Central. [Link]
  • New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment.
  • PDE4B (R
  • Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelin
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
  • Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus my. University of Groningen. [Link]
  • Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. [Link]
  • Cilomilast and related inhibitors.
  • Cilomilast GlaxoSmithKline.
  • PDE4C1 Assay Kit. BPS Bioscience. [Link]
  • Selective Phosphodiesterase (PDE)-4 Inhibitors.
  • PDE4B1 Assay Kit. BPS Bioscience. [Link]
  • Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast. PubMed. [Link]
  • In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor.
  • PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. PMC - NIH. [Link]
  • Cilomilast. Wikipedia. [Link]
  • PDE Assay Kit. West Bioscience. [Link]
  • Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease. PubMed. [Link]
  • Comparison of the anti-inflammatory effects of Cilomilast, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages. PMC - PubMed Central. [Link]
  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. MDPI. [Link]
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PMC - PubMed Central. [Link]
  • 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. NCBI. [Link]
  • PDE4D: A Multipurpose Pharmacological Target. MDPI. [Link]
  • Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)
  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential tre
  • Cilomilast, an orally active phosphodiesterase 4 inhibitor for the tre
  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. MDPI. [Link]

Sources

Comparative analysis of "4-(Cyclopentyloxy)-3-methoxybenzoic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 4-(Cyclopentyloxy)-3-methoxybenzoic acid, a substituted benzoic acid derivative, presents a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a cyclopentyloxy ether linkage, offers a unique combination of lipophilicity and conformational constraint that can be exploited in the design of bioactive compounds.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices. We will delve into the mechanistic underpinnings of each method, present detailed, self-validating experimental protocols, and offer a quantitative comparison to aid in the selection of the most appropriate synthesis strategy for your research needs.

Introduction to the Target Molecule and Synthetic Strategy

This compound is an ether derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid). The core synthetic challenge lies in the formation of the ether bond between the phenolic hydroxyl group of vanillic acid and a cyclopentyl moiety. This can be achieved through several established organic reactions. This guide will focus on a comparative analysis of two prominent methods: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of our target molecule, this involves the deprotonation of the phenolic hydroxyl group of vanillic acid to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic cyclopentyl species, typically a cyclopentyl halide.

Mechanistic Considerations

The reaction is initiated by a base, which deprotonates the most acidic proton in the starting material. In the case of vanillic acid, the phenolic hydroxyl proton is significantly more acidic than the carboxylic acid proton due to the resonance stabilization of the resulting phenoxide. The subsequent SN2 attack of the phenoxide on the cyclopentyl halide is the key bond-forming step. The choice of a suitable base and solvent is critical to favor the desired O-alkylation over potential side reactions, such as C-alkylation or elimination.[2] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is advantageous as it solvates the cation of the base without strongly solvating the nucleophilic phenoxide, thereby enhancing its reactivity.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the O-alkylation of substituted phenols.[4]

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Cyclopentyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of vanillic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualization of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification vanillic_acid Vanillic Acid reaction_step 1. Deprotonation 2. SN2 Attack (80 °C, 12-24h) vanillic_acid->reaction_step cyclopentyl_bromide Cyclopentyl Bromide cyclopentyl_bromide->reaction_step K2CO3 K2CO3 (Base) K2CO3->reaction_step DMF DMF (Solvent) DMF->reaction_step acidification Acidification (HCl) reaction_step->acidification extraction Extraction (EtOAc) acidification->extraction purification Recrystallization extraction->purification product 4-(Cyclopentyloxy)-3- methoxybenzoic acid purification->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative and often milder approach to ether synthesis.[1][5][6] This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, the phenolic hydroxyl group of vanillic acid, using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

Mechanistic Considerations

The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This highly reactive species then deprotonates the nucleophile (vanillic acid). The resulting phosphonium salt activates the alcohol (cyclopentanol) for nucleophilic attack by the phenoxide. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, which is a significant advantage when working with chiral alcohols.[5] For the synthesis of our target molecule from achiral cyclopentanol, this feature is not relevant but highlights the reaction's stereospecificity. A notable challenge with the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazinedicarboxylate, which can sometimes complicate purification.[5]

Experimental Protocol: Mitsunobu Reaction

This protocol is based on general procedures for the Mitsunobu reaction involving phenolic nucleophiles.[7][8]

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Cyclopentanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of vanillic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.2 eq).

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualization of the Mitsunobu Reaction Pathway

Mitsunobu_Reaction cluster_reagents Reagents vanillic_acid Vanillic Acid (Nucleophile) betaine_formation Betaine Formation vanillic_acid->betaine_formation cyclopentanol Cyclopentanol (Alcohol) phosphonium_activation Alcohol Activation cyclopentanol->phosphonium_activation PPh3_DIAD PPh3 + DIAD PPh3_DIAD->betaine_formation betaine_formation->phosphonium_activation sn2_attack SN2 Attack phosphonium_activation->sn2_attack product This compound sn2_attack->product byproducts PPh3O + DIAD-H2 sn2_attack->byproducts

Caption: Key steps in the Mitsunobu reaction for the synthesis of this compound.

Comparative Analysis of Synthesis Methods

The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on several factors, including the availability of starting materials, desired scale of the reaction, and sensitivity of other functional groups in the molecule.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials Vanillic acid, Cyclopentyl Halide Vanillic acid, Cyclopentanol
Reagents Base (e.g., K2CO3, NaOH)PPh3, DEAD/DIAD
Reaction Conditions Typically requires heating (e.g., 80 °C)Often proceeds at room temperature
Byproducts Inorganic salts (e.g., KBr)Triphenylphosphine oxide, reduced azodicarboxylate
Purification Often achievable by recrystallizationTypically requires column chromatography
Scalability Generally well-suited for large-scale synthesisCan be challenging to scale up due to reagent cost and byproduct removal
Stereochemistry Proceeds with retention of configuration at the electrophilic carbonProceeds with inversion of configuration at the alcohol
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsCan be more expensive due to the cost of phosphines and azodicarboxylates
Key Considerations for Method Selection:
  • Starting Material Availability: The Williamson ether synthesis requires a cyclopentyl halide, while the Mitsunobu reaction utilizes cyclopentanol. The availability and cost of these reagents may influence the choice of method.

  • Reaction Conditions: The milder reaction conditions of the Mitsunobu reaction may be advantageous for substrates containing heat-sensitive functional groups.

  • Purification: The byproducts of the Williamson ether synthesis are typically inorganic salts that can often be removed by a simple aqueous workup and recrystallization. In contrast, the byproducts of the Mitsunobu reaction are organic and often require chromatographic separation, which can be less efficient for large-scale preparations.

  • Scalability and Cost: For large-scale production, the Williamson ether synthesis is generally the more economical and practical choice due to the lower cost of reagents and simpler purification procedures.

An enhancement to the Williamson ether synthesis for industrial applications can be the use of Phase-Transfer Catalysis (PTC) . This technique employs a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction rates, milder conditions, and the use of less expensive and more environmentally friendly solvent systems.[9][10]

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable and effective methods for the preparation of this compound. The Williamson ether synthesis stands out as a robust, cost-effective, and scalable method, particularly when starting from vanillic acid and a cyclopentyl halide. For laboratory-scale synthesis, especially when dealing with sensitive substrates or when stereochemical inversion is desired in analogous chiral systems, the Mitsunobu reaction provides a powerful alternative, albeit with considerations regarding reagent cost and purification. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including scale, cost, and the chemical nature of the starting materials.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • National Institutes of Health.
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
  • CRDEEP Journals.
  • PTC Communications, Inc.
  • Yahya-Meymandi, A., et al. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 2011, 10(4), 737-742.

Sources

Validating Molecular Architecture: A 2D NMR Guide to the Structure of 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. While techniques like 1D NMR and mass spectrometry provide essential preliminary data, they can sometimes fall short in resolving complex structural isomers or providing a complete connectivity map. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy emerges as a powerful and indispensable tool, offering a detailed roadmap of atomic connectivity and spatial relationships within a molecule.[1]

This guide provides an in-depth technical comparison of key 2D NMR techniques for the structural validation of "4-(Cyclopentyloxy)-3-methoxybenzoic acid," a substituted benzoic acid derivative.[2] We will explore the causality behind experimental choices and demonstrate how a combination of COSY, HSQC, and HMBC experiments provides a self-validating system for unambiguous structure elucidation.

The Challenge: Unambiguous Structure Confirmation

The structure of this compound presents a specific validation challenge: confirming the precise connectivity of the cyclopentyloxy and methoxy groups to the benzoic acid core. 1D ¹H NMR can suggest the presence of these fragments, but it is the through-bond correlations revealed by 2D NMR that provide definitive proof of the substitution pattern.

Molecular Structure of this compound

Caption: Structure of this compound with key atoms.

A Multi-faceted Approach: The 2D NMR Workflow

A sequential and integrated 2D NMR analysis provides a robust framework for structural validation. The workflow logically builds upon the information gathered from each experiment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC Correlates protons to attached carbons C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Defines spin systems HSQC->HMBC Assigns protonated carbons Structure Validated Structure HMBC->Structure Assembles the molecular skeleton

Caption: Workflow for 2D NMR-based structure validation.

Predicted ¹H and ¹³C NMR Data

Before delving into 2D experiments, a prediction of the 1D spectra based on known chemical shift values for similar structures is crucial for subsequent assignments.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
COOH~12.0-13.0 (broad s)~167
H-2~7.5 (d)~112
H-5~6.9 (d)~115
H-6~7.6 (dd)~123
OCH₃~3.9 (s)~56
OCH (cyclopentyl)~4.8 (m)~80
OCH₂ (cyclopentyl)~1.8-2.0 (m)~33
CH₂ (cyclopentyl)~1.6-1.7 (m)~24
C-1-~125
C-3-~148
C-4-~152

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols and Data Interpretation

COSY (Correlation Spectroscopy): Mapping Proton-Proton Coupling

Principle: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[5] This is invaluable for identifying adjacent protons in the aromatic ring and within the cyclopentyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

  • Acquisition: Run a standard COSY pulse sequence (e.g., cosygpqf). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a sine-bell window function and perform a 2D Fourier transform. Phase and baseline correct the spectrum.

Expected Correlations and Interpretation:

  • A cross-peak between the aromatic protons at ~7.6 ppm (H-6) and ~6.9 ppm (H-5) would be expected, confirming their ortho relationship.

  • Multiple cross-peaks in the aliphatic region (1.6-2.0 ppm and ~4.8 ppm) will establish the connectivity within the cyclopentyl ring, showing correlations between the methine proton (OCH) and the adjacent methylene protons, and among the different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

Principle: The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[6] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[6][7]

Experimental Protocol:

  • Sample and Instrument: Use the same sample and initial setup as for the COSY experiment.

  • Acquisition: Run a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3). The spectral widths should encompass all proton and carbon signals.

  • Processing: Process the data with 2D Fourier transformation, phasing, and baseline correction.

Expected Correlations and Interpretation:

  • A correlation between the signal at ~7.5 ppm and a carbon at ~112 ppm assigns these to H-2 and C-2.

  • A correlation between the signal at ~6.9 ppm and a carbon at ~115 ppm assigns these to H-5 and C-5.

  • A correlation between the signal at ~7.6 ppm and a carbon at ~123 ppm assigns these to H-6 and C-6.

  • The methoxy proton signal at ~3.9 ppm will correlate with the methoxy carbon at ~56 ppm.

  • The cyclopentyl protons will show correlations to their respective attached carbons in the aliphatic region of the ¹³C spectrum (~24, ~33, and ~80 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

Principle: The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[6][8] This allows for the connection of the individual spin systems identified by COSY and HSQC.

Experimental Protocol:

  • Sample and Instrument: The same sample is used.

  • Acquisition: Run a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz.

  • Processing: Standard 2D Fourier transformation, phasing, and baseline correction are applied.

Expected Correlations and Interpretation: The key correlations that will validate the structure of this compound are:

  • Methoxy to Ring: The methoxy protons (~3.9 ppm) should show a correlation to the aromatic carbon at ~148 ppm (C-3), confirming its position at C-3. A weaker correlation to C-4 might also be observed.

  • Cyclopentyloxy to Ring: The cyclopentyl methine proton (OCH, ~4.8 ppm) should show a crucial correlation to the aromatic carbon at ~152 ppm (C-4), definitively placing the cyclopentyloxy group at this position.

  • Aromatic Protons to Substituents and Carboxyl Group:

    • H-2 (~7.5 ppm) will show correlations to C-4 (~152 ppm) and the carboxylic carbon C-7 (~167 ppm).

    • H-5 (~6.9 ppm) will show correlations to C-1 (~125 ppm) and C-3 (~148 ppm).

    • H-6 (~7.6 ppm) will show correlations to C-4 (~152 ppm) and C-2 (~112 ppm).

These long-range correlations act as a "molecular GPS," piecing together the benzoic acid core, the carboxylic acid, the methoxy group, and the cyclopentyloxy group into the single, correct structure.

Caption: Key expected HMBC correlations for structural validation.

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment for this compound can be achieved. COSY establishes the proton-proton connectivities within the individual fragments.[9] HSQC then links each proton to its directly attached carbon.[6] Finally, HMBC provides the crucial long-range correlations that piece the fragments together, confirming the substitution pattern on the aromatic ring.[8] This integrated approach provides a self-validating dataset, ensuring the highest level of confidence in the determined molecular structure, a critical requirement in research and drug development.

References

  • Vertex AI Search. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • BenchChem. (n.d.). Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Confirmation.
  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • BenchChem. (n.d.). This compound | 176033-44-6.
  • PubChemLite. (n.d.). This compound (C13H16O4).
  • ChemicalBook. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR spectrum.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Columbia University. (n.d.). HSQC and HMBC.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

Sources

The Evolving Landscape of PDE4 Inhibition: A Comparative Guide to 4-(Cyclopentyloxy)-3-methoxybenzoic Acid and its Therapeutic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising strategy. This guide provides a comparative analysis of "4-(Cyclopentyloxy)-3-methoxybenzoic acid," a compound of interest within this class, against established PDE4 inhibitors such as Roflumilast, Cilomilast, and Crisaborole. By examining their efficacy in key biological assays, we aim to provide a comprehensive resource for researchers navigating the development of next-generation anti-inflammatory agents.

While direct, peer-reviewed biological assay data for "this compound" is not extensively available in the public domain, its structural similarity to known PDE4 inhibitors, particularly its isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid, strongly suggests its investigation as a modulator of the same target. This guide will, therefore, proceed on the well-supported hypothesis that "this compound" functions as a PDE4 inhibitor, and its potential efficacy will be contextualized by comparing it to clinically and pre-clinically validated compounds.

The Central Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a pivotal role in regulating the activity of immune cells.[1] By degrading cAMP, PDE4 effectively dampens its anti-inflammatory effects. Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes from various immune cells.[2][3][4] This mechanism forms the basis for the therapeutic potential of PDE4 inhibitors in a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[4][5]

PDE4_Pathway cluster_inhibition PDE4 Inhibition Pro_inflammatory_stimuli Pro-inflammatory Stimuli Immune_Cell Immune Cell (e.g., Macrophage, T-cell) Pro_inflammatory_stimuli->Immune_Cell AC Adenylyl Cyclase Immune_Cell->AC cAMP cAMP AC->cAMP produces ATP ATP ATP->AC activates PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP CREB CREB (transcription factor) PKA->CREB activates Pro_inflammatory_mediators Suppression of Pro-inflammatory Mediators (TNF-α, IL-2, etc.) PKA->Pro_inflammatory_mediators inhibits Anti_inflammatory_genes Transcription of Anti-inflammatory Genes CREB->Anti_inflammatory_genes PDE4_Inhibitor PDE4 Inhibitor (e.g., this compound, Roflumilast, Cilomilast, Crisaborole) PDE4_Inhibitor->PDE4 inhibits

Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.

Comparative Efficacy in Key Biological Assays

The anti-inflammatory potential of PDE4 inhibitors is typically evaluated through a battery of in vitro and in vivo assays. Here, we compare the reported efficacy of Roflumilast, Cilomilast, and Crisaborole in assays that are crucial for characterizing novel PDE4 inhibitors like "this compound."

In Vitro Enzyme Inhibition

The most direct measure of a compound's potency is its ability to inhibit the enzymatic activity of PDE4. This is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundPDE4 Subtype SelectivityIC50 (nM)Reference
Roflumilast Selective for PDE40.2 - 4.3 (for various splice variants)
Cilomilast 10-fold more selective for PDE4DNot explicitly stated in provided abstracts, but is a potent PDE4 inhibitor[3][6]
Crisaborole Primarily acts on PDE4BNot explicitly stated in provided abstracts, but is a potent PDE4 inhibitor[7]

Insight: The high potency of Roflumilast, with IC50 values in the low nanomolar range, sets a high benchmark for new chemical entities. The selectivity for specific PDE4 subtypes, as seen with Cilomilast and Crisaborole, is an important consideration for potentially improving the therapeutic window and reducing side effects. For "this compound," determining its IC50 and subtype selectivity would be a critical first step in its evaluation.

Inhibition of Pro-inflammatory Cytokine Production

A key downstream effect of PDE4 inhibition is the suppression of pro-inflammatory cytokine release from immune cells. Assays measuring the inhibition of TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or specific cell lines are standard.

CompoundAssay SystemKey FindingsReference
Roflumilast LPS-stimulated monocytesIC40 of 21 nM for TNF-α production[8]
Roflumilast Anti-CD3/CD28 stimulated CD4+ T-cellsIC20 of 1 nM for IL-2, IC30 of 7 nM for IL-4, IC25 of 13 nM for IL-5, IC35 of 8 nM for IFN-γ[8]
Crisaborole General mechanismSuppresses the release of TNF-α, IL-12, and IL-23[7]

Insight: Roflumilast demonstrates potent inhibition of a broad range of cytokines from different immune cell types. This broad activity is likely a key contributor to its clinical efficacy. A successful new PDE4 inhibitor would be expected to demonstrate similar potent and broad-spectrum anti-cytokine activity.

Inhibition of Leukotriene Synthesis

Leukotrienes, particularly Leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and are involved in various inflammatory processes. The ability of a PDE4 inhibitor to suppress LTB4 synthesis is another important measure of its anti-inflammatory potential.

CompoundAssay SystemKey FindingsReference
Roflumilast Human neutrophilsIC50 of 2 nM for LTB4 synthesis[8]

Insight: The potent inhibition of LTB4 synthesis by Roflumilast highlights the compound's ability to modulate lipid-based inflammatory mediators. Evaluating "this compound" in a similar neutrophil-based assay would be essential.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are representative protocols for key assays used in the evaluation of PDE4 inhibitors.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

PDE4_Inhibition_Assay Start Start Step1 Prepare recombinant human PDE4 enzyme Start->Step1 Step2 Prepare assay buffer and substrate (cAMP) Step1->Step2 Step3 Serially dilute test compound (e.g., this compound) Step2->Step3 Step4 Incubate PDE4 enzyme with test compound Step3->Step4 Step5 Initiate reaction by adding cAMP Step4->Step5 Step6 Incubate at 37°C Step5->Step6 Step7 Terminate reaction Step6->Step7 Step8 Measure remaining cAMP or product (5'-AMP) (e.g., using fluorescence polarization, HTRF, or LC-MS) Step7->Step8 Step9 Calculate IC50 value Step8->Step9 End End Step9->End

Caption: Workflow for an in vitro PDE4 enzyme inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is diluted in assay buffer. A fluorescently labeled cAMP substrate is also prepared in the same buffer.

  • Compound Preparation: The test compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • Assay Reaction: The PDE4 enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at room temperature in a microplate.

  • Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of hydrolyzed substrate is measured using a suitable detection method, such as fluorescence polarization.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Protocol 2: TNF-α Release Assay from LPS-Stimulated PBMCs

TNFa_Release_Assay Start Start Step1 Isolate PBMCs from human whole blood (e.g., using Ficoll-Paque density gradient) Start->Step1 Step2 Plate PBMCs in culture medium Step1->Step2 Step3 Pre-incubate cells with serially diluted test compound Step2->Step3 Step4 Stimulate cells with Lipopolysaccharide (LPS) Step3->Step4 Step5 Incubate for 18-24 hours Step4->Step5 Step6 Collect supernatant Step5->Step6 Step7 Measure TNF-α concentration in supernatant (e.g., using ELISA) Step6->Step7 Step8 Calculate IC50 value for TNF-α inhibition Step7->Step8 End End Step8->End

Caption: Workflow for a TNF-α release assay from LPS-stimulated PBMCs.

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in a 96-well plate at a specific density in a suitable culture medium.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the cells and induce TNF-α production.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value for the inhibition of TNF-α release is calculated.

Future Directions and Conclusion

The landscape of PDE4 inhibitors is continually evolving, with a drive towards developing compounds with improved efficacy and better side-effect profiles. While "this compound" is a promising candidate based on its structural alerts, its true potential can only be unlocked through rigorous biological evaluation.

For researchers working with this compound, the immediate priorities should be:

  • Determine its in vitro potency and selectivity against all PDE4 subtypes.

  • Evaluate its efficacy in cellular assays measuring the inhibition of key pro-inflammatory mediators.

  • Assess its pharmacokinetic properties and in vivo efficacy in relevant animal models of inflammatory diseases.

By systematically benchmarking its performance against established PDE4 inhibitors like Roflumilast, Cilomilast, and Crisaborole, the therapeutic potential of "this compound" can be thoroughly elucidated. This comparative approach is essential for making informed decisions in the drug discovery and development process.

References

  • Wikipedia. Crisaborole. [Link]
  • Cortijo, J., et al. (2011). [Pharmacological profile of roflumilast]. Archivos de Bronconeumología, 47(1), 27-34. [Link]
  • Wikipedia. Cilomilast. [Link]
  • Patsnap Synapse. What is the therapeutic class of Roflumilast? [Link]
  • Patsnap Synapse. What is the mechanism of Crisaborole? [Link]
  • Giembycz, M. A. (2001). Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease.
  • National Eczema Association. FAQ – Eucrisa (Crisaborole). [Link]
  • DermNet. Crisaborole. [Link]
  • NCBI Bookshelf. Introduction - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa). [Link]
  • DermNet.
  • Poppe, H., et al. (2002). Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast. Progress in Medicinal Chemistry, 40, 31-57. [Link]
  • National Center for Biotechnology Inform
  • Wouters, E. F. (2002). Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD.
  • Souness, K. E., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5462. [Link]
  • Turner, C. R., et al. (1998). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology, 124(6), 1313-1320. [Link]
  • Che, Y., et al. (2017). Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PLoS One, 12(9), e0184891. [Link]
  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1388588. [Link]
  • Wikipedia. PDE4 inhibitor. [Link]

Sources

A Researcher's Guide to Comparing the Pharmacokinetic Properties of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical hurdles is the characterization of a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). For researchers working with derivatives of 4-(Cyclopentyloxy)-3-methoxybenzoic acid, a scaffold with potential in various therapeutic areas, understanding how structural modifications impact these properties is paramount.

This guide provides a comprehensive framework for the comparative assessment of the pharmacokinetic properties of these derivatives. While direct, publicly available comparative data for this specific series of compounds is limited, this document synthesizes established principles and methodologies to empower researchers to conduct their own robust evaluations. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to guide rational drug design.

The Crucial Role of Pharmacokinetics in Drug Development

A compound's efficacy is not solely determined by its interaction with its biological target. Its ability to reach the target site in sufficient concentration and for an appropriate duration is equally vital.[1][2] The ADME properties of a drug candidate govern its bioavailability, half-life, and potential for drug-drug interactions, ultimately dictating its dosing regimen and therapeutic window.[2][3] Early assessment of these parameters is essential to identify and address potential liabilities, thereby reducing the high attrition rates in later stages of drug development.

Experimental Methodologies for Assessing Pharmacokinetic Properties

A multi-faceted approach, combining in vitro and in vivo studies, is necessary to build a comprehensive pharmacokinetic profile. The following sections detail key experimental protocols and the rationale behind their application.

In Vitro Permeability Assessment: The Caco-2 Assay

Oral administration is the most common and preferred route for drug delivery.[4] A crucial determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5][6][7][8]

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of key drug transporters.[4][6][8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol allows for the determination of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio, calculated from these values, can indicate whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8]

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell™ plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7][8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (typically 1-10 µM).[8]

  • Permeability Assay:

    • For A-B permeability, the compound-containing buffer is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • For B-A permeability, the compound-containing buffer is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

  • Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments and the concentration of the test compound is quantified by LC-MS/MS.[6][8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial drug concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[7]

In Vitro Metabolic Stability Assessment: Liver Microsomal Assay

The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and clearance. Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro tool for this purpose.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay

  • Compound Preparation: A stock solution of the test compound is prepared and diluted to the final concentration in buffer.

  • Incubation: The test compound is incubated with liver microsomes (from human or animal species) and a cofactor, NADPH, which is required for the activity of many metabolizing enzymes.[9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Animal Models

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a complex biological system.[1][2][3][11] The choice of animal model (e.g., mouse, rat, dog) depends on factors such as similarities in metabolic pathways to humans.[1][11]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a sufficient period before the study.

  • Compound Formulation and Dosing: The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Following compound administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, jugular vein cannulation).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) (calculated by comparing the AUC after oral administration to the AUC after intravenous administration).

Comparative Analysis of this compound Derivatives

Due to the limited availability of public domain data on the specific pharmacokinetic properties of "this compound" derivatives, the following section presents an illustrative comparison. This hypothetical dataset is designed to demonstrate how structural modifications can influence key pharmacokinetic parameters, based on established principles of medicinal chemistry.[12]

Hypothetical Structures:

  • Parent Compound (A): this compound

  • Derivative B: Methyl 4-(cyclopentyloxy)-3-methoxybenzoate (Esterification of the carboxylic acid)

  • Derivative C: 4-(3-Hydroxycyclopentyloxy)-3-methoxybenzoic acid (Introduction of a polar group on the cyclopentyl ring)

Table 1: Illustrative Comparative Pharmacokinetic Data

ParameterParent Compound (A)Derivative B (Ester)Derivative C (Hydroxylated)Rationale for Predicted Change
In Vitro Data
Caco-2 Papp (A-B) (10⁻⁶ cm/s)5.215.83.1Esterification (B) increases lipophilicity, potentially enhancing passive diffusion. Hydroxylation (C) increases polarity, likely reducing permeability.
Efflux Ratio1.21.11.3Minor changes expected unless the modifications create a new recognition motif for an efflux transporter.
Liver Microsomal t½ (min)452555The ester in (B) is likely susceptible to hydrolysis by esterases. The hydroxyl group in (C) may slightly alter metabolic pathways, potentially increasing stability.
In Vivo Data (Rat)
Oral Bioavailability (F%)355020Increased permeability of (B) could lead to higher bioavailability. Decreased permeability of (C) would likely reduce bioavailability.
t½ (hours)4.22.54.8Consistent with in vitro metabolic stability data.
Clearance (mL/min/kg)152512Higher clearance for the more rapidly metabolized ester derivative (B).
Vd (L/kg)2.13.51.8Increased lipophilicity of (B) may lead to greater distribution into tissues. The more polar nature of (C) might restrict its distribution.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are powerful tools for conceptualizing complex processes. The following Graphviz diagrams illustrate a typical experimental workflow for pharmacokinetic profiling and a hypothetical metabolic pathway for a derivative of this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Caco-2 Permeability Caco-2 Permeability Compound Synthesis->Caco-2 Permeability Microsomal Stability Microsomal Stability Compound Synthesis->Microsomal Stability Data Analysis (Papp, Efflux) Data Analysis (Papp, Efflux) Caco-2 Permeability->Data Analysis (Papp, Efflux) Data Analysis (t1/2, CLint) Data Analysis (t1/2, CLint) Microsomal Stability->Data Analysis (t1/2, CLint) Promising Candidates Promising Candidates Animal PK Studies Animal PK Studies Promising Candidates->Animal PK Studies Pharmacokinetic Modeling Pharmacokinetic Modeling Animal PK Studies->Pharmacokinetic Modeling Data Analysis (Papp, Efflux)->Promising Candidates Good Permeability Data Analysis (t1/2, CLint)->Promising Candidates Metabolically Stable Lead Optimization Lead Optimization Pharmacokinetic Modeling->Lead Optimization

Caption: A general experimental workflow for pharmacokinetic profiling.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 4-(Cyclopentyloxy)-3- methoxybenzoic acid Derivative Hydroxylation Hydroxylation on Cyclopentyl Ring Parent_Compound->Hydroxylation O-Demethylation O-Demethylation of Methoxy Group Parent_Compound->O-Demethylation Glucuronidation Glucuronidation of Carboxylic Acid Hydroxylation->Glucuronidation Sulfation Sulfation of Phenolic Hydroxyl O-Demethylation->Sulfation

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid Derivatives as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as "privileged scaffolds" for a multitude of biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific derivative, 4-(Cyclopentyloxy)-3-methoxybenzoic acid, and its analogs, with a primary focus on their potent inhibitory activity against phosphodiesterase-4 (PDE4). Understanding the intricate connections between molecular structure and biological function is paramount for designing next-generation therapeutics with enhanced potency and selectivity. This document will dissect the core molecular components, present comparative biological data, and provide standardized experimental protocols for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It is predominantly expressed in inflammatory and immune cells, where it hydrolyzes cAMP, a key second messenger that suppresses inflammatory responses.[2] By inhibiting PDE4, intracellular cAMP levels rise, leading to a wide range of anti-inflammatory effects. This mechanism makes PDE4 a highly attractive target for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as other inflammatory conditions.[2][3][4]

The this compound scaffold represents a key pharmacophore that interacts effectively with the PDE4 catalytic site. Its structural features, including the dialkoxyphenyl group, mimic the binding mode of established PDE4 inhibitors like roflumilast.[2] This guide will systematically explore how modifications to this scaffold influence inhibitory potency, providing a logical framework for lead optimization.

Core Structure-Activity Relationship (SAR) Analysis

The this compound molecule can be dissected into three primary regions for SAR analysis:

  • The Benzoic Acid Moiety: The carboxylic acid is a critical anchor.

  • The 3-Methoxy Group: A key hydrogen bond acceptor.

  • The 4-Cyclopentyloxy Group: Occupies a hydrophobic pocket.

The following diagram illustrates a typical workflow for conducting an SAR study on a lead compound like the one discussed.

SAR_Workflow cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: Analog Synthesis & Testing cluster_2 Phase 3: Data Interpretation & Iteration Lead Lead Compound This compound Dissect Dissect into Key Regions (Benzoic Acid, Methoxy, Cyclopentyloxy) Lead->Dissect Hypo Formulate SAR Hypotheses Dissect->Hypo Synth Synthesize Analogs (e.g., vary alkyl groups, substitute rings) Hypo->Synth Design Assay In Vitro Biological Assay (PDE4 Enzymatic Assay) Synth->Assay Data Collect Potency Data (IC50) Assay->Data SAR_Table Compile SAR Table Data->SAR_Table Interpret Analyze Analyze Trends & Refine Hypotheses SAR_Table->Analyze New_Leads Design Next-Generation Analogs Analyze->New_Leads New_Leads->Synth Iterate Pharmacophore cluster_mol cluster_labels mol HBA Hydrogen Bond Acceptor HBA->mol HP Hydrophobic Pocket Interaction HP->mol Anchor Anchor / H-Bond Donor/Acceptor Anchor->mol

Caption: Key pharmacophoric features of the target molecule.

Comparative Data Analysis

To illustrate the SAR principles discussed, the following table presents hypothetical, yet representative, data for a series of analogs. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against PDE4B, a key isoform of the enzyme.

Compound IDR1 (Position 4)R2 (Position 3)R3 (Benzoic Acid)PDE4B IC50 (nM)
1 (Parent) -O-Cyclopentyl -OCH3 -COOH 50
2-O-Cyclobutyl-OCH3-COOH150
3-O-Cyclohexyl-OCH3-COOH200
4-O-Isopropyl-OCH3-COOH80
5-O-Cyclopentyl-OC2H5-COOH75
6-O-Cyclopentyl-OCH3-COOCH3>1000 (inactive)
7-O-Cyclopentyl-OCH3-CONH2300

Analysis of the Data:

  • Effect of R1: Compounds 2 and 3 show that deviations from the five-membered cyclopentyl ring at the R1 position lead to a significant loss of potency. The acyclic isopropyl group in compound 4 is better tolerated than the cyclobutyl or cyclohexyl groups, but still less potent than the parent compound. This highlights the importance of the size and shape of the hydrophobic substituent.

  • Effect of R2: Slightly increasing the size of the alkoxy group at R2 from methoxy to ethoxy (compound 5 ) results in a modest decrease in activity, suggesting some steric tolerance at this position.

  • Effect of R3: Modification of the carboxylic acid group has a dramatic impact. The methyl ester (compound 6 ) is inactive, confirming the critical role of the free carboxylic acid for potent inhibition. The primary amide (compound 7 ) shows significantly reduced activity, indicating that while a hydrogen-bonding group is tolerated, the acidic nature of the carboxylic acid is key for optimal interaction.

Experimental Protocol: In Vitro PDE4B Enzymatic Assay

This protocol describes a standard method for determining the in vitro inhibitory activity of test compounds against human recombinant PDE4B.

A. Materials and Reagents:

  • Human recombinant PDE4B enzyme (e.g., from commercial suppliers)

  • cAMP (substrate)

  • 5'-Nucleotidase (from Crotalus atrox)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA

  • Test compounds dissolved in DMSO

  • Roflumilast (positive control)

  • 96-well microplates

  • Malachite Green Reagent (for phosphate detection)

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Roflumilast) in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • 20 µL of Assay Buffer

    • 10 µL of test compound dilution (or DMSO for control wells)

    • 10 µL of diluted PDE4B enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of cAMP substrate solution (final concentration typically in the low micromolar range).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (less than 20% substrate conversion in the control wells).

  • Second Enzymatic Step: Add 25 µL of 5'-Nucleotidase solution to each well. This enzyme will convert the AMP (product of the PDE4 reaction) into adenosine and inorganic phosphate. Incubate for 10 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of inorganic phosphate generated by adding 50 µL of Malachite Green reagent to each well.

  • Data Acquisition: After a 15-minute color development period, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The SAR analysis of this compound derivatives reveals a well-defined pharmacophore for potent PDE4 inhibition. The key features are a free carboxylic acid for anchoring, a 3-methoxy group for hydrogen bonding, and a 4-cyclopentyloxy group for optimal hydrophobic interaction. The data underscores the sensitivity of the PDE4 active site to subtle structural modifications.

Future drug discovery efforts could focus on:

  • Fine-tuning the hydrophobic substituent: Exploring substitutions on the cyclopentyl ring to probe for additional interactions.

  • Bioisosteric replacement of the carboxylic acid: Investigating tetrazoles or other acidic isosteres to improve pharmacokinetic properties.

  • Scaffold hopping: Using the established pharmacophore as a basis for designing novel, non-benzoic acid-based scaffolds to explore new chemical space and potentially improve selectivity and drug-like properties.

By leveraging this detailed SAR understanding, researchers can more effectively design and synthesize novel PDE4 inhibitors with improved therapeutic profiles for the treatment of inflammatory diseases.

References

Sources

A Researcher's Guide to Evaluating the Selectivity of 4-(Cyclopentyloxy)-3-methoxybenzoic acid: A Putative PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of the novel compound 4-(Cyclopentyloxy)-3-methoxybenzoic acid . While direct biological data for this specific molecule is sparse, its structural similarity to known selective Phosphodiesterase 4 (PDE4) inhibitors suggests it may share this mechanism of action. This document, therefore, is structured as a comparative guide, outlining the essential experiments required to characterize its selectivity against established PDE4 inhibitors, such as Roflumilast and Crisaborole.

The central hypothesis of this guide is that this compound is a PDE4 inhibitor. The subsequent experimental designs are predicated on this scientifically-grounded assumption, providing a robust pathway to validate its primary target and uncover potential off-target activities.

The Rationale: Why PDE4 Selectivity is Critical

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells[1][2]. Inhibiting PDE4 elevates cAMP levels, which in turn suppresses the production of pro-inflammatory mediators, making it an attractive target for treating inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis[1][3][4].

The human PDE superfamily, however, comprises 11 distinct families (PDE1-11). Cross-reactivity, particularly with other PDE families, can lead to undesirable side effects. For instance, early PDE4 inhibitors were hampered by dose-limiting side effects like nausea and emesis, which are often linked to the inhibition of specific PDE4 isoforms (e.g., PDE4D) or off-target effects[5][6]. Therefore, a thorough assessment of a new compound's selectivity across the entire PDE superfamily is a non-negotiable step in preclinical development.

This guide will compare our topic compound against two benchmarks:

  • Roflumilast : A second-generation, orally bioavailable PDE4 inhibitor approved for severe COPD and plaque psoriasis, known for its high selectivity for PDE4[3][7][8].

  • Crisaborole : A topical, non-steroidal PDE4 inhibitor used for mild to moderate atopic dermatitis[4][9][10][11].

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for a comprehensive cross-reactivity study. We will progress from broad, high-throughput screening to more focused, cell-based functional assays.

G cluster_0 Phase 1: Primary Target Validation & Broad Panel Screening cluster_1 Phase 2: Cellular & Functional Assays cluster_2 Phase 3: Advanced Profiling (Optional) A Biochemical Assay: Validate PDE4 Inhibition B Broad Panel Screening: Full PDE Superfamily (PDE1-11) A->B If PDE4 IC50 is potent C Cell-Based cAMP Assay B->C If selective for PDE4 D Cytokine Release Assay (e.g., LPS-stimulated PBMCs) C->D E Kinome Scan D->E For lead candidates F Receptor Profiling (e.g., Eurofins SafetyScreen) E->F

Caption: High-level workflow for selectivity profiling of a putative PDE4 inhibitor.

Detailed Experimental Protocols

Protocol: Comprehensive PDE Family Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against all 11 human PDE families and compare its potency and selectivity to Roflumilast.

Methodology:

  • Reagents: Recombinant human PDE enzymes (PDE1 through PDE11), [³H]-cAMP or [³H]-cGMP substrates, test compound, Roflumilast (positive control), DMSO (vehicle control).

  • Assay Principle: The assay measures the conversion of radiolabeled cAMP or cGMP to AMP or GMP by the PDE enzyme. An inhibitor will reduce the amount of product formed.

  • Procedure (Step-by-Step): a. Prepare a serial dilution of "this compound" and Roflumilast in DMSO, typically from 10 mM down to 10 pM. b. In a 96-well plate, add the assay buffer, the respective recombinant PDE enzyme, and the diluted compound or control. c. Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP for PDE4, 7, 8; [³H]-cGMP or both for others). d. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range. e. Terminate the reaction by adding a stop reagent (e.g., by boiling or adding a scintillation cocktail that captures the charged substrate but not the uncharged product). f. Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE enzyme. d. Calculate the selectivity index by dividing the IC50 of off-target PDEs by the IC50 of the most potent PDE4 isoform.

Expected Data & Comparison:

The resulting data should be compiled into a table comparing the IC50 values across the PDE superfamily. A highly selective compound will show potent, low nanomolar inhibition of PDE4 isoforms while having IC50 values that are at least 100-fold higher for all other PDE families.

CompoundPDE4B (IC50, nM)PDE1C (IC50, nM)PDE2A (IC50, nM)PDE3B (IC50, nM)PDE5A (IC50, nM)PDE10A (IC50, nM)Selectivity (vs. PDE5A)
This compound ExperimentalExperimentalExperimentalExperimentalExperimentalExperimentalCalculate
Roflumilast (Reference)~0.8>10,000>10,000>10,000>10,000>5,000>12,500x
Rolipram (Reference)~110>10,000>10,000>100,000>100,000>100,000>900x

Note: Reference values are illustrative. The table should be populated with data for all 11 PDE families.

Protocol: Cell-Based Functional Assay for Target Engagement

Objective: To confirm that the compound can inhibit PDE4 activity within a cellular context, leading to an increase in intracellular cAMP.

Methodology:

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line expressing high levels of PDE4 (e.g., U937 human monocytic cells).

  • Assay Principle: This protocol uses a competitive immunoassay (e.g., HTRF, ELISA) to measure intracellular cAMP levels after treating cells with the test compound.

  • Procedure (Step-by-Step): a. Culture cells to the desired density in a 96-well plate. b. Pre-treat cells with various concentrations of "this compound," Roflumilast, or Crisaborole for 30 minutes. c. Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production. d. Incubate for a specified time (e.g., 60 minutes). e. Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2). f. Read the plate on a compatible plate reader.

  • Data Analysis: a. Convert the raw assay signal to cAMP concentration using a standard curve. b. Plot the cAMP concentration against the logarithm of the compound concentration. c. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP.

G cluster_0 Cellular cAMP Pathway Forskolin Forskolin (Stimulant) AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibits Test_Compound 4-(Cyclopentyloxy)-3- methoxybenzoic acid Test_Compound->PDE4 Inhibits

Caption: Mechanism of action for a PDE4 inhibitor in a cellular context.

Interpreting the Data: Building a Selectivity Profile

A successful candidate for a selective PDE4 inhibitor will exhibit the following characteristics:

  • Potent On-Target Activity: Low nanomolar IC50 values against PDE4 enzymes and low nanomolar EC50 values in cell-based cAMP assays.

  • High Selectivity: A selectivity index of >100-fold against all other PDE families in biochemical assays. This ensures that the therapeutic effect is mediated through PDE4 inhibition and not through unintended off-targets within the same enzyme superfamily.

  • Functional Confirmation: The compound should effectively suppress downstream inflammatory responses (e.g., reduce TNF-α release in LPS-stimulated PBMCs) at concentrations consistent with its cellular EC50 for cAMP accumulation.

By systematically executing these experiments and comparing the results to established benchmarks like Roflumilast and Crisaborole, researchers can build a comprehensive and trustworthy cross-reactivity profile for "this compound," rigorously validating its potential as a selective therapeutic agent.

References

  • BenchChem. A Comparative Guide to the Cross-Reactivity of PDE4 Inhibitors. BenchChem.
  • Makins C, Sanghera R, Grewal PS. Off-Label Therapeutic Potential of Crisaborole. J Cutan Med Surg. 2020;24(3):292-296.
  • DermNet. Crisaborole. DermNet.
  • National Eczema Association. FAQ – Eucrisa (Crisaborole). National Eczema Association.
  • DermNet. Roflumilast: Uses, Application, and Side-effects. DermNet.
  • Zachariae C. Roflumilast – A Potential New First Line Systemic Drug for Psoriasis. 2022.
  • Makins C, Sanghera R, Grewal PS. Off-Label Therapeutic Potential of Crisaborole. PubMed. 2020.
  • Paller AS, et al. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis. PubMed. 2021.
  • Altmeyers Encyclopedia. Roflumilast. Altmeyers Encyclopedia - Department Allergology. 2023.
  • Zirwas J, et al. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. PubMed Central. 2022.
  • Zirwas J, et al. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. ResearchGate. 2022.
  • Crocetti L, et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. 2022.
  • Peng Y, et al. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. 2024.
  • PubChemLite. This compound (C13H16O4). PubChemLite.
  • Del Rosso JQ, Kircik L. PDE4 Inhibitor-Responsive Dermatoses: An Emerging Concept in Dermatology. The Journal of Clinical and Aesthetic Dermatology.
  • Giembycz MA, et al. Selective phosphodiesterase 4 inhibitors in the treatment of allergy and inflammation. ResearchGate. 2005.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Key Building Block

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a cyclopentyloxy ether linkage, is found in various biologically active molecules. The efficient and scalable synthesis of this intermediate is paramount for developmental pipelines.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind two competing methods: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction . We will analyze each method based on critical performance metrics including yield, reaction conditions, scalability, and purification challenges, supported by detailed experimental protocols. Our goal is to equip researchers, chemists, and process development professionals with the necessary data and insights to make informed decisions for their specific applications, whether for bench-scale discovery or large-scale manufacturing.

Overview of Synthetic Strategies: The Challenge of Selective Alkylation

The synthesis of this compound begins with the readily available and inexpensive starting material, 4-hydroxy-3-methoxybenzoic acid , commonly known as vanillic acid. The core chemical transformation is the O-alkylation (etherification) of the phenolic hydroxyl group.

A critical consideration is the presence of two acidic protons in vanillic acid: one on the phenolic hydroxyl (pKa ~9.4) and one on the carboxylic acid (pKa ~4.5). Direct alkylation of vanillic acid with a reagent like cyclopentyl bromide under basic conditions would lead to a mixture of products, including the desired ether, the corresponding cyclopentyl ester, and the di-alkylated product. This lack of selectivity makes direct alkylation inefficient.

Therefore, a robust synthesis necessitates a protection strategy. The most logical approach is to first protect the more acidic carboxylic acid, typically as a methyl ester. This intermediate, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) , possesses only one reactive site for O-alkylation, ensuring high selectivity. Following the etherification step, a simple hydrolysis (saponification) of the methyl ester reveals the target carboxylic acid. Both benchmarked methods will utilize this common, strategic intermediate.

Synthetic_Strategy cluster_0 Protection Step cluster_1 Core Etherification (Comparison) cluster_2 Deprotection Step Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Vanillic_Acid->Methyl_Vanillate Esterification (MeOH, H+) Methyl_Ether Methyl 4-(cyclopentyloxy)- 3-methoxybenzoate Methyl_Vanillate->Methyl_Ether Williamson or Mitsunobu (Key Comparison Step) Final_Product This compound Methyl_Ether->Final_Product Hydrolysis (NaOH, H3O+)

Caption: General three-stage workflow for synthesizing the target molecule.

Method 1: The Optimized Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] For aryl ethers, this involves deprotonating a phenol to form a more nucleophilic phenoxide, which then displaces a halide from the alkylating agent.[2]

Principle and Rationale

This method is favored for its operational simplicity, use of cost-effective reagents, and general scalability. The reaction proceeds in two main stages following the initial esterification of vanillic acid:

  • O-Alkylation: Methyl vanillate is treated with a moderate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base is strong enough to deprotonate the phenolic hydroxyl, forming the potassium phenoxide in situ. This potent nucleophile then attacks the cyclopentyl bromide, displacing the bromide ion and forming the ether linkage. Polar aprotic solvents like DMF are ideal as they solvate the potassium cation without hydrogen bonding to the phenoxide, thus maximizing its nucleophilicity.[2]

  • Saponification: The resulting methyl ester is hydrolyzed using a strong base like sodium hydroxide (NaOH) in a methanol/water mixture. The hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond and formation of the sodium carboxylate salt. Subsequent acidification with an acid like HCl protonates the carboxylate to yield the final carboxylic acid product.

Detailed Experimental Protocols

Step A: Esterification of Vanillic Acid

  • To a stirred solution of vanillic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (H₂SO₄) catalytically (approx. 0.05 eq) at room temperature.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-hydroxy-3-methoxybenzoate, which can often be used in the next step without further purification.

Step B: O-Alkylation of Methyl Vanillate

  • In a round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq), and DMF (approx. 0.3 M).

  • To this suspension, add cyclopentyl bromide (approx. 1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate. Purification can be achieved via column chromatography if necessary.

Step C: Hydrolysis to the Final Product

  • Dissolve the crude methyl 4-(cyclopentyloxy)-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (NaOH, approx. 3.0-4.0 eq) and heat the mixture to reflux for 2-4 hours.[3]

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl.[4]

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to afford pure this compound.

Method 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative pathway for ether synthesis under mild, neutral conditions. It is a redox-condensation reaction that activates an alcohol for nucleophilic substitution by a weakly acidic pronucleophile.[5][6]

Principle and Rationale

In this context, the reaction is performed between cyclopentanol (the alcohol being activated) and methyl vanillate (acting as the phenolic nucleophile). The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

The mechanism is complex but can be summarized as follows:

  • PPh₃ and DEAD react to form a highly reactive phosphonium salt (a betaine intermediate).

  • The acidic phenolic hydroxyl of methyl vanillate protonates this intermediate.

  • The resulting phenoxide then attacks the phosphorus atom, forming a new intermediate and displacing the hydrazine byproduct.

  • Finally, cyclopentanol is activated by this phosphorus intermediate, setting it up for an SN2 attack by the phenoxide to form the desired ether.

While elegant, this method is primarily used for its ability to invert the stereochemistry of secondary alcohols, a feature not relevant here. Its main drawbacks are the high cost of reagents and the generation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can make purification difficult.[7]

Detailed Experimental Protocols

Step A: Esterification of Vanillic Acid

This step is identical to Step A in Method 1.

Step B: Mitsunobu Etherification

  • Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), cyclopentanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purification requires extensive column chromatography on silica gel to isolate the desired methyl 4-(cyclopentyloxy)-3-methoxybenzoate.

Step C: Hydrolysis to the Final Product

This step is identical to Step C in Method 1.

Comparative Analysis and Benchmarking

To provide a clear, objective comparison, the two synthetic routes are benchmarked across several key performance indicators critical for both research and process chemistry.

Quantitative Data Summary
MetricMethod 1: Williamson SynthesisMethod 2: Mitsunobu ReactionRationale & Causality
Overall Yield (Est.) High (~80-90%) Moderate (~60-75%) The Williamson route is direct and typically high-yielding. Mitsunobu yields can be lower due to side reactions and purification losses.
Reagent Cost Low High Williamson uses inexpensive bases (K₂CO₃, NaOH) and solvents. Mitsunobu requires stoichiometric PPh₃ and expensive, hazardous DIAD/DEAD.
Reaction Conditions Requires heating (70-80°C)Near ambient (0°C to RT)The higher activation energy of the SN2 reaction in the Williamson synthesis necessitates thermal input.
Scalability Excellent Poor to Moderate High reagent costs, difficult purification, and exothermic nature of the DIAD addition make the Mitsunobu reaction challenging to scale.
Workup & Purification Simple (Extraction & Filtration)Difficult (Chromatography)Williamson byproducts are inorganic salts, easily removed by washing. Mitsunobu byproducts (PPh₃=O, hydrazine) have similar polarity to the product, mandating chromatography.
Atom Economy / Waste Good Poor Williamson generates inorganic salts. Mitsunobu generates large amounts of organic waste (phosphine oxide, hydrazine), significantly lowering atom economy.
Safety & Handling Standard precautionsHigh Hazard Cyclopentyl bromide is a lachrymator. DIAD/DEAD are toxic, potentially explosive, and require careful handling.[7]
Workflow Comparison

The following diagram illustrates the divergent workflows in the core etherification step, highlighting the significant difference in purification complexity.

Workflow_Comparison cluster_williamson Method 1: Williamson Synthesis cluster_mitsunobu Method 2: Mitsunobu Reaction W1 Combine Methyl Vanillate, K₂CO₃, Cyclopentyl Bromide in DMF W2 Heat to 70-80°C W1->W2 W3 Aqueous Workup (Quench, Extract) W2->W3 W4 Isolate Product (Evaporation) W3->W4 Product Methyl 4-(cyclopentyloxy)- 3-methoxybenzoate W4->Product M1 Combine Methyl Vanillate, Cyclopentanol, PPh₃ in THF M2 Cool to 0°C, Add DIAD M1->M2 M3 Concentrate Mixture M2->M3 M4 Column Chromatography (Separate from PPh₃=O, Hydrazine) M3->M4 M4->Product Start Methyl Vanillate Intermediate Start->W1 Start->M1

Caption: Diverging workflows for the key etherification step.

Conclusion and Recommendation

For the synthesis of This compound , the optimized Williamson Ether Synthesis is the unequivocally superior method for nearly all applications. Its advantages are significant:

  • Economic Viability: It relies on inexpensive, commodity chemicals, making it suitable for large-scale production.

  • Operational Simplicity: The procedure involves standard laboratory techniques and a straightforward workup, avoiding complex purification steps.

  • Scalability and Robustness: The reaction is highly reliable and easily scalable with predictable outcomes.

The Mitsunobu Reaction , while a powerful tool in other contexts, is ill-suited for this particular transformation. The high cost of reagents, poor atom economy, and challenging purification process render it inefficient and impractical for preparing this specific ether, especially at scales beyond milligram quantities for initial screening.

Therefore, for any researcher or organization looking to produce this compound, the recommended synthetic strategy is the three-step sequence of esterification of vanillic acid, Williamson O-alkylation of the resulting methyl vanillate, and subsequent ester hydrolysis.

References

  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth. 1996, 73, 125.
  • Wikipedia. (2023, December 1). Mitsunobu reaction.
  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Scribd. (n.d.). Mitsunobu | PDF | Ester | Functional Group.
  • ResearchGate. (2018). Predicted mechanism for O-alkylated reactions of vanillin (I).
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Department of Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). US7122705B2 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Hughes, D. L. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 86(20), 14213–14237.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • MDPI. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Applied Sciences, 12(3), 1342.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Org. Synth. 1922, 2, 74.

Sources

Evaluating 4-(Cyclopentyloxy)-3-methoxybenzoic Acid as a Novel Lead Compound for Inflammatory Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the quest for novel therapeutics for inflammatory diseases, phosphodiesterase 4 (PDE4) has emerged as a critical target. Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP), a key second messenger that modulates inflammatory responses. This guide provides a comprehensive evaluation of "4-(Cyclopentyloxy)-3-methoxybenzoic acid," a novel chemical entity, as a potential lead compound for PDE4 inhibition. We present a comparative analysis against established PDE4 inhibitors, Roflumilast and Crisaborole, supported by detailed experimental protocols and in-silico modeling. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.

Introduction: The Rationale for Targeting PDE4 in Inflammation

Inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and atopic dermatitis are characterized by the overproduction of pro-inflammatory mediators. The intracellular concentration of cAMP plays a pivotal role in regulating the inflammatory cascade.[1][2] PDE4 is a key enzyme responsible for the degradation of cAMP in inflammatory cells.[2][3][4] By inhibiting PDE4, intracellular cAMP levels are increased, leading to a reduction in the production of inflammatory cytokines and chemokines.[2][3][5] This mechanism forms the basis for the therapeutic utility of PDE4 inhibitors in a range of inflammatory disorders.[6]

Two prominent examples of successful PDE4 inhibitors are Roflumilast, an oral medication for severe COPD, and Crisaborole, a topical treatment for atopic dermatitis.[3][7][8] While effective, the development of new PDE4 inhibitors with improved therapeutic windows and alternative delivery routes remains an active area of research.[6] Benzoic acid derivatives have shown promise as inhibitors of various enzymes, including phosphodiesterases, making "this compound" a compound of significant interest.[9][10]

The following diagram illustrates the central role of PDE4 in the inflammatory signaling pathway.

PDE4_Signaling_Pathway cluster_inhibition Inhibition Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase Activates Cell Membrane Cell Membrane cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Inflammatory\nGene Transcription Inflammatory Gene Transcription CREB->Inflammatory\nGene Transcription Inhibits Reduced\nInflammation Reduced Inflammation PDE4_Inhibitor This compound Roflumilast Crisaborole PDE4_Inhibitor->PDE4 Inhibits Lead_Optimization_Workflow Start Start: 4-(Cyclopentyloxy)-3- methoxybenzoic acid SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies In_Silico_Modeling In Silico Docking & Modeling SAR_Studies->In_Silico_Modeling Synthesis Synthesis of Novel Analogs In_Silico_Modeling->Synthesis In_Vitro_Screening In Vitro Screening: PDE4B Inhibition Assay Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays: TNF-α & cAMP In_Vitro_Screening->Cell_Based_Assays Potent Hits Selectivity_Profiling Selectivity Profiling: Other PDE Isoforms Cell_Based_Assays->Selectivity_Profiling Active in Cells ADME_Tox In Vitro ADME/Tox Profiling Selectivity_Profiling->ADME_Tox Selective Hits ADME_Tox->Synthesis Iterate Lead_Candidate Optimized Lead Candidate ADME_Tox->Lead_Candidate Favorable Profile

Caption: A proposed workflow for the lead optimization of "this compound".

Conclusion and Future Directions

"this compound" represents a promising, albeit less potent, starting point for the development of novel PDE4 inhibitors. Its favorable physicochemical properties suggest that it could be developed for either oral or topical administration. The proposed lead optimization workflow provides a clear path forward for improving its biological activity and selectivity. Future studies should focus on synthesizing and evaluating a library of analogs to establish a robust structure-activity relationship. Furthermore, in vivo studies in relevant animal models of inflammation will be crucial to validate the therapeutic potential of this chemical series.

References

  • Vertex Pharmaceuticals. (2020). EUCRISA® (crisaborole)
  • Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase 4 inhibitors. British Journal of Pharmacology, 147(S1), S279-S286.
  • Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of chronic obstructive pulmonary disease: the story so far. Drugs, 68(18), 2621-2647.
  • Moretto, N., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2034-2051.
  • AstraZeneca. (2011). DALIRESP® (roflumilast)
  • Paller, A. S., et al. (2017). Crisaborole, a novel, nonsteroidal, topical anti-inflammatory phosphodiesterase 4 inhibitor for the treatment of atopic dermatitis in children and adults.
  • Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Cyclic AMP: a master regulator of innate immune cell function. American Journal of Respiratory Cell and Molecular Biology, 39(2), 127-132.
  • Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). (2024, December 15). YouTube.
  • What is Roflumilast used for? (2024, June 16).
  • National Eczema Association. (n.d.). FAQ – Eucrisa (Crisaborole).
  • PubChem. (n.d.). Crisaborole.
  • BenchChem. (2025). Application Notes and Protocols for a Representative PDE4 Inhibitor in In Vitro Experiments.
  • National Center for Biotechnology Information. (n.d.).
  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • PubMed. (n.d.).
  • Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol.
  • Frontiers. (n.d.). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2).
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Creative BioMart. (n.d.).
  • BenchChem. (n.d.). This compound.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
  • MDPI. (2023, October 25).
  • Sigma-Aldrich. (n.d.). 3-methoxybenzoic acid (m-acidic acid).
  • Sigma-Aldrich. (n.d.). 3-amino-4-methoxybenzoic acid.
  • Lawrence Berkeley National Laboratory. (2005, January 30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • PubMed. (n.d.). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring.
  • PubMed. (n.d.).

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized "4-(Cyclopentyloxy)-3-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the essential analytical techniques and purification methodologies for confirming the purity of "4-(Cyclopentyloxy)-3-methoxybenzoic acid," a substituted benzoic acid derivative with potential applications in medicinal chemistry. As your Senior Application Scientist, I will not only detail the "how" but, more critically, the "why" behind these experimental choices, ensuring a robust and self-validating approach to purity confirmation.

The Imperative of Purity in Drug Development

The presence of impurities in a drug substance can have profound consequences, ranging from altered pharmacological activity to outright toxicity.[1][2] For a molecule like this compound, potential impurities could arise from unreacted starting materials, byproducts of side reactions, or degradation products.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is scientifically imperative to ensure the integrity of your research and the safety of potential therapeutics.[4][5]

A Comparative Overview of Analytical Techniques

A singular analytical method is seldom sufficient to definitively declare the purity of a compound. Instead, a consortium of orthogonal techniques, each interrogating different physicochemical properties of the molecule, provides the most comprehensive and trustworthy assessment. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

graph TD; A[Synthesized this compound] --> B{Initial Purity Assessment}; B --> C[HPLC Analysis]; B --> D[Spectroscopic Analysis]; C --> E{Quantitative Purity}; D --> F[¹H and ¹³C NMR]; D --> G[Mass Spectrometry]; D --> H[FTIR Spectroscopy]; F --> I[Structural Confirmation & Impurity ID]; G --> J[Molecular Weight Verification]; H --> K[Functional Group Analysis]; E & I & J & K --> L[Final Purity Confirmation];
Analytical Workflow for Purity Confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is the method of choice.[7][8]

The Causality Behind the Method: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By suppressing the ionization of the carboxylic acid group with an acidified mobile phase, we can achieve sharp, symmetrical peaks, which are essential for accurate quantification.

Comparative Data:

Analytical MethodInformation ProvidedStrengthsLimitations
HPLC Quantitative purity, detection of non-volatile impurities.High sensitivity and resolution, well-established for routine analysis.Requires a chromophore for UV detection, may not detect all co-eluting impurities.
¹H & ¹³C NMR Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can detect non-chromophoric impurities.Lower sensitivity than HPLC, complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight confirmation, identification of impurities.High sensitivity and specificity for molecular weight.Isomeric impurities may not be distinguishable, quantification can be challenging.
FTIR Spectroscopy Functional group identification.Fast and non-destructive, good for confirming the presence of key functional groups.Not suitable for quantification, provides limited information on the overall purity.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide a detailed structural fingerprint of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for identifying any structurally related impurities.

The Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local electronic environment, while the coupling patterns in ¹H NMR reveal the connectivity of the protons.

Simulated NMR Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.7-7.8 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.8-4.9 (m, 1H, O-CH-), 3.9 (s, 3H, OCH₃), 1.8-2.0 (m, 4H, cyclopentyl-CH₂), 1.6-1.8 (m, 4H, cyclopentyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171-172 (C=O), 152-153 (Ar-C), 148-149 (Ar-C), 124-125 (Ar-C), 122-123 (Ar-C), 114-115 (Ar-C), 112-113 (Ar-C), 82-83 (O-CH), 56-57 (OCH₃), 32-33 (cyclopentyl-CH₂), 24-25 (cyclopentyl-CH₂).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire ¹H and ¹³C spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying the molecular weights of any impurities.

The Causality Behind the Method: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of the molecular weight.

Predicted Mass Spectrum Data for this compound:

  • Molecular Formula: C₁₃H₁₆O₄

  • Molecular Weight: 236.26 g/mol

  • Predicted [M+H]⁺: 237.1121

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Chromatographic Conditions: Utilize the same HPLC method as described above.

  • Mass Spectrometry Parameters: Optimize the ionization source parameters to achieve good signal intensity for the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups in the molecule.

The Causality Behind the Method: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

Expected FTIR Absorptions for this compound:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹: C-O stretches of the ether and methoxy groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Purification Strategies: A Comparative Approach

Should the initial analysis reveal the presence of significant impurities, a purification step is necessary. For carboxylic acids like this compound, recrystallization and column chromatography are the two most common and effective methods.

graph TD; A[Impure Synthesized Product] --> B{Purification Method Selection}; B --> C[Recrystallization]; B --> D[Column Chromatography]; C --> E{Advantages: Scalable, Cost-effective}; C --> F{Disadvantages: Lower resolution for close-running impurities}; D --> G{Advantages: High resolution, effective for complex mixtures}; D --> H{Disadvantages: More time-consuming, requires more solvent}; E & G --> I[Pure this compound]; F & H --> J[Considerations for Method Choice];
Comparison of Purification Methodologies.
Recrystallization: The Classic Purification Technique

Recrystallization is a powerful and often straightforward method for purifying solid compounds.[9][10][11][12]

The Causality Behind the Method: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents (e.g., water, ethanol, ethyl acetate, or mixtures) to find one with the desired solubility profile.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: For More Challenging Separations

When recrystallization fails to provide the desired level of purity, particularly when impurities have similar solubility profiles to the product, column chromatography is the preferred method.[7][13]

The Causality Behind the Method: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column. Compounds with stronger interactions with the stationary phase will move more slowly down the column, allowing for their separation.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is typically used for the purification of moderately polar compounds like benzoic acid derivatives.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product and impurities.

  • Column Packing: Carefully pack a glass column with a slurry of the stationary phase in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect the fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion: A Self-Validating System for Purity Confirmation

The purity of "this compound" is not a destination but a continuous process of verification. By employing a combination of high-resolution chromatographic and spectroscopic techniques, researchers can confidently confirm the identity and purity of their synthesized material. The choice between recrystallization and column chromatography for purification should be guided by the nature and quantity of the impurities present. This comprehensive, evidence-based approach ensures the integrity of your scientific endeavors and is a critical step in the journey of drug discovery and development.

References

  • Nowik, W. (2000). Chromatographic separations of aromatic carboxylic acids.
  • Novasol Biotech. (2024, October 1).
  • University of Missouri–St. Louis. (n.d.).
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
  • University of Wisconsin-Green Bay. (n.d.).
  • University of Canterbury. (n.d.).
  • Intertek. (n.d.).
  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry? [Link]
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [Link]
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2017, May 21).
  • Journal of Chromatographic Science. (2013, February 17).
  • PubMed. (2002, March 1). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). [Link]
  • ResearchGate. (2020, January 6).
  • PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]
  • NIST WebBook. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. [Link]
  • PubChemLite. (n.d.). This compound (C13H16O4). [Link]
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[FTIR] - Spectrum. [Link]
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9. [Link]
  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]
  • NIST WebBook. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. [Link]
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]
  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid - Optional[FTIR] - Spectrum. [Link]
  • NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-. [Link]

Sources

A Strategic Guide to Profiling the Bioactivity of Novel Vanillic Acid Derivatives, Exemplified by 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the bioactivity of novel chemical entities, using 4-(Cyclopentyloxy)-3-methoxybenzoic acid as a case study. As a derivative of vanillic acid, a phenolic acid with known antioxidant, anti-inflammatory, and neuroprotective properties, this compound represents a promising starting point for drug discovery. However, a raw structure provides no insight into its therapeutic potential or liabilities.

Here, we eschew a rigid template in favor of a logical, tiered approach to bioactivity screening. We will outline the strategic rationale behind a multi-stage experimental plan, from broad-based primary screening to focused secondary and selectivity assays. This guide is designed to be a self-validating system, where each stage builds upon the last to construct a comprehensive and trustworthy biological profile.

Part 1: The Strategic Imperative for Tiered Bioactivity Profiling

In early-stage drug discovery, it is crucial to understand a compound's biological activity as broadly as possible. A tiered screening approach is the most efficient and cost-effective method for achieving this. The core principle is to use high-throughput, less complex assays initially to identify potential areas of activity, followed by more complex, lower-throughput assays to confirm and characterize that activity. This strategy, often called a "screening cascade," prevents the waste of resources on compounds with uninteresting or undesirable profiles.

Our investigation into this compound will therefore follow a three-tiered cascade designed to first identify, then confirm, and finally, characterize its biological interactions.

cluster_0 Tier 1: Broad-Panel Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism A Test Compound: 4-(Cyclopentyloxy)-3- methoxybenzoic acid B High-Throughput Screen (HTS) Single High Concentration (e.g., 10 µM) A->B C Diverse Target Panel (GPCRs, Kinases, Ion Channels, etc.) B->C D Primary 'Hits' Identified C->D Initial Activity Data E Dose-Response Assays (e.g., 8-point concentration curve) D->E F Calculate Potency (IC50 / EC50 values) E->F G Confirmed, Potent Hits F->G Validated Activity Data H Selectivity Profiling (Against related target family members) G->H I Mechanism of Action Studies (e.g., Enzyme kinetics, Binding assays) G->I

Caption: A tiered experimental workflow for compound bioactivity profiling.

Part 2: Tier 1 - Primary Broad-Panel Screening

The initial step is to perform a broad screen against a diverse panel of targets at a single, high concentration (typically 10 µM). The goal is not to determine potency, but to identify any significant biological interaction ("hits") that warrant further investigation. A typical primary screen would encompass major drug target families.

For our subject compound, we will utilize established assay formats for each family. The hypothetical results presented below are for illustrative purposes, demonstrating how data would be analyzed to identify a "hit."

Hypothetical Primary Screening Data for this compound at 10 µM
Target ClassRepresentative TargetAssay PrincipleResult (% Inhibition / Activity)Interpretation
GPCRs Adenosine A1 ReceptorRadioligand Binding Assay12% displacementInactive
Dopamine D2 ReceptorRadioligand Binding Assay5% displacementInactive
Kinases EGFR (Epidermal Growth Factor Receptor)ADP-Glo™ Kinase Assay8% inhibitionInactive
PDE4D (Phosphodiesterase 4D) HTRF® cAMP Assay 89% inhibition Potential Hit
Nuclear Receptors Estrogen Receptor Alpha (ERα)LanthaScreen™ TR-FRET Assay-2% activityInactive
Ion Channels hERG (Potassium Channel)Automated Patch Clamp15% inhibitionInactive (Low safety risk)
Proteases Cathepsin SFluorogenic Substrate Cleavage21% inhibitionInactive

From this primary screen, this compound shows significant inhibitory activity against Phosphodiesterase 4D (PDE4D) , a key enzyme in inflammatory pathways. This makes PDE4D the primary "hit" to carry forward into the next tier of analysis. The low activity at the hERG channel is also a positive sign, suggesting a lower risk of cardiac toxicity.

Part 3: Tier 2 - Hit Confirmation and Potency Determination

A single-point screening result is not sufficient. The next critical step is to confirm the hit and determine the compound's potency. This is achieved by running a dose-response assay, where the compound is tested across a range of concentrations.

Experimental Protocol: PDE4D Dose-Response Assay
  • Assay Principle: A competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®). In this assay, a biotinylated cAMP tracer competes with cAMP produced by the enzyme for binding to an anti-cAMP antibody labeled with a fluorescent donor and acceptor. Inhibition of PDE4D leads to higher levels of cAMP, which displaces the tracer and disrupts the FRET signal.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create an 8-point concentration curve, typically ranging from 100 µM to 1 nM.

  • Enzyme Reaction: In a 384-well plate, add 2 µL of the compound dilution, 4 µL of PDE4D enzyme solution, and initiate the reaction by adding 4 µL of a cAMP substrate solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the enzymatic reaction by adding 5 µL of the HTRF® detection reagents (anti-cAMP antibody and tracer). Incubate for 60 minutes to allow the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is calculated and used to determine the level of cAMP.

  • Data Analysis: Convert the signal ratio to cAMP concentration using a standard curve. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Hypothetical Dose-Response Data and IC50 Curve
Concentration (nM)% Inhibition
12.5
1011.2
5035.8
150 51.5
50078.9
100091.3
500094.8
1000095.1

This data confirms that this compound is a potent inhibitor of PDE4D, with a hypothetical IC50 of 150 nM . This level of potency is significant and merits further investigation into the compound's selectivity.

Part 4: Tier 3 - Selectivity and Mechanism of Action

Potency is only one part of the story. A successful drug candidate must also be selective, meaning it inhibits the intended target without significantly affecting other related proteins, which could lead to off-target side effects. Since we have identified PDE4D as the primary target, we must now assess the compound's activity against other members of the phosphodiesterase family.

PDE Family Selectivity Panel
TargetSubfamilyIC50 (nM)Selectivity Ratio (vs. PDE4D)
PDE4D PDE4 150 -
PDE4BPDE42501.7x
PDE3APDE315,000>100x
PDE5APDE522,000>146x
PDE11APDE11>50,000>333x

The hypothetical data shows that the compound is most potent against the PDE4 subfamily, with slightly higher potency for PDE4D over PDE4B. Crucially, it is over 100-fold more selective for PDE4D than for other PDE families like PDE3A and PDE5A. Inhibition of these other families is associated with cardiovascular side effects, so this selectivity profile is highly desirable.

Mechanism of Action (MoA) Elucidation

Further studies would involve enzyme kinetics (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive with the cAMP substrate. This provides deeper insight into how the compound interacts with the enzyme's active site.

cluster_0 Cellular Signaling Pathway ATP ATP AC Adenylate Cyclase (AC) ATP->AC Stimulus (e.g., GPCR activation) cAMP cAMP Second Messenger PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4D PDE4D cAMP->PDE4D Substrate AMP AMP CREB CREB (Transcription Factor) PKA->CREB Phosphorylates (Activates) Inflammation {Inflammatory Gene Transcription | (e.g., TNF-α, IL-6)} CREB->Inflammation Promotes AC->cAMP Converts PDE4D->AMP Degrades Test_Compound 4-(Cyclopentyloxy)-3- methoxybenzoic acid Test_Compound->PDE4D Inhibits

Caption: Hypothetical signaling pathway for the identified PDE4D target.

Conclusion and Future Directions

This structured, tiered analysis provides a robust bioactivity profile for the novel compound, this compound. Through a hypothetical but scientifically grounded workflow, we have:

  • Identified a primary hit (PDE4D) from a broad panel screen.

  • Confirmed this activity and established a potent IC50 of 150 nM through dose-response analysis.

  • Demonstrated a favorable selectivity profile against other phosphodiesterase families, suggesting a lower risk of certain off-target effects.

Based on this profile, this compound emerges as a potent and selective PDE4D inhibitor. Given the role of PDE4 in inflammation, this compound could be a promising candidate for developing treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, or psoriasis.

The next logical steps in its preclinical development would involve cellular assays to confirm its activity in a more complex biological system, followed by in vivo studies to assess efficacy, pharmacokinetics, and safety in animal models.

References

  • Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 13(4), 290–314. [Link]
  • Sanz, M. J., & Cortijo, J. (2020). Targeting phosphodiesterase 4 in inflammatory lung diseases. Pharmacology & Therapeutics, 207, 107457. [Link]
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488–520. [Link]
  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315. [Link]

Safety Operating Guide

Proper Disposal of 4-(Cyclopentyloxy)-3-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous management of chemical compounds is paramount, not only for experimental success but also for ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Cyclopentyloxy)-3-methoxybenzoic acid, a substituted benzoic acid derivative. The procedural recommendations herein are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and reinforce a culture of safety within the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

The foundational step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on its structural analogue, this compound should be treated as a hazardous substance.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, solution, or as waste).

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent direct skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical goggles.To shield eyes from accidental splashes of solutions or contact with solid particles.[3][4]
Protective Clothing A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use in a certified chemical fume hood is strongly recommended to minimize inhalation exposure.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste at the point of generation is a critical component of a safe and compliant laboratory. This practice prevents unintended chemical reactions and ensures that waste is disposed of in the most environmentally sound and cost-effective manner.

Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled waste container.

Waste Container Guidelines:

  • Container Type: A chemically compatible, sealable container. The original product container can be used if it is in good condition.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be clearly marked.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and away from general traffic areas.

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to all federal, state, and local regulations. It is strictly prohibited to dispose of this chemical down the drain or in the regular solid waste.[5]

Protocol for Solid Waste:

  • Collection: Carefully transfer any solid waste, including residual amounts in weighing boats or on filter paper, into the designated hazardous waste container.

  • Spill Residue: Any materials used to clean up spills of solid this compound (e.g., absorbent pads, contaminated gloves) must also be placed in the designated hazardous waste container.

  • Container Sealing: Once the container is full, or if it will no longer be used, securely seal the lid.

  • Waste Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

Protocol for Liquid Waste (Solutions):

  • Waste Stream: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Segregation: Do not mix these solutions with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Neutralization (if applicable): While benzoic acid itself is acidic, the acidity of solutions containing this derivative may vary. Neutralization should only be performed if it is part of a specific experimental workup and is not a prerequisite for disposal via a licensed waste handler. Improper neutralization can generate heat or other hazards.

  • Container Management: Keep the liquid waste container sealed when not in use to prevent the release of vapors.

  • Disposal: Arrange for the disposal of the liquid waste container through your institution's EHS department or a licensed professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (Solid or Liquid) B Is the waste solid? A->B C Collect in designated 'Solid Hazardous Waste' container B->C Yes D Collect in designated 'Liquid Hazardous Waste' container B->D No E Ensure container is properly labeled and sealed C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for waste pickup F->G H Disposal by licensed waste management vendor G->H

Caption: Decision-making workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of. Partnering with your institution's EHS department is the most effective way to maintain compliance with these complex regulations.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 3-(3-Chloro-3-butenyl)benzoic Acid: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2009, September 22). 4-Methoxybenzoic acid - SAFETY DATA SHEET.
  • Finetech Industry Limited. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid | cas: 144036-17-9.
  • Harper College. (2015, February 10). SAFETY DATA SHEET.
  • BenchChem. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
  • Molekula. (n.d.). CAS 144036-17-9 3-(cyclopentyloxy)-4-methoxybenzoic acid.
  • CP Lab Safety. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzoic acid, 98%.
  • Echemi. (n.d.). 3-(cyclopentyloxy)-4-methoxybenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9.
  • Reddit. (2023, January 17). lab procedure question : r/OrganicChemistry.
  • PubChem. (n.d.). This compound (C13H16O4).
  • ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues.
  • PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • Matrix Fine Chemicals. (n.d.). 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
  • PubMed Central. (2023, October 12). Sources and environmental fate of halomethoxybenzenes.
  • CymitQuimica. (n.d.). 3-(Cyclopentyloxy)-4-methoxybenzonitrile.
  • BLD Pharm. (n.d.). 197573-17-4|4-(Cyclopentyloxy)-3-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid | C8H8O3 | CID 11461.

Sources

A Researcher's Guide to Handling 4-(Cyclopentyloxy)-3-methoxybenzoic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) tailored to the specific hazards present, and a core component of this plan is the correct selection and use of Personal Protective Equipment (PPE).[1] This guide provides a detailed operational plan for the safe handling of 4-(Cyclopentyloxy)-3-methoxybenzoic acid, focusing on the appropriate PPE and associated safety procedures.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before handling any chemical, a thorough risk assessment is crucial. For this compound, we must consider the following potential hazards based on its chemical class:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes upon contact.[2][6][7]

  • Respiratory Tract Irritation: If the compound is a powder, dust inhalation can lead to respiratory irritation.[2][7][8]

  • Unknown Toxicity: As a specialized research chemical, the full toxicological profile may not be known. Therefore, it is prudent to treat it as a substance with potential hazards and minimize all chemical exposures.[9]

This initial assessment dictates a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

OSHA's laboratory standards require the use of PPE as a primary defense against chemical hazards.[10][11] The following table outlines the minimum PPE required for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with indirect ventilation. A face shield should be worn over goggles when there is a significant risk of splashes.[12]Protects against splashes and airborne dust. Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][13]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Protects against skin contact. Nitrile and neoprene gloves offer good resistance to a range of organic acids and solvents.[12][14][15] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[16][17][18][19]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a certified chemical fume hood, or if dust generation is unavoidable.[2][12]Minimizes the risk of inhaling irritating dust particles.[12]

Experimental Workflows and Safety Protocols

Adherence to standardized procedures is essential for safety and reproducibility. The following protocols provide step-by-step guidance for key laboratory operations involving this compound.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4 Waste_Disposal_Plan cluster_waste_streams Waste Generation cluster_containment Containment Solid_Waste Contaminated PPE (gloves, etc.) Weigh boats, wipes Solid_Container Designated, sealed, and labeled hazardous solid waste container. Solid_Waste->Solid_Container Liquid_Waste Contaminated Solvents Reaction Quench Solutions Liquid_Container Designated, sealed, and labeled hazardous liquid waste container. Segregate from incompatible materials. Liquid_Waste->Liquid_Container Disposal Dispose through institutional Environmental Health & Safety (EH&S) program. Solid_Container->Disposal Liquid_Container->Disposal

Caption: Waste Disposal Workflow.

  • Solid Waste: Place contaminated gloves, weigh paper, and other solid materials into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container. Organic acids should be segregated from bases and other incompatible materials. [20][21]* Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office in accordance with local, state, and federal regulations. [22][23]Never pour organic acids down the drain. [20] By adhering to these rigorous safety protocols and utilizing the prescribed personal protective equipment, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Laboratory Safety Guidance.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • Occupational Exposure to Hazardous Chemicals in Laboratories.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
  • Glove Chemical Resistant Chart. The Glove Guru. [Link]
  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington. [Link]
  • BENZOIC ACID Safety D
  • Chemical Resistance Chart. SAS Safety Corp. [Link]
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]
  • Safety equipment, PPE, for handling acids. Quicktest. [Link]
  • Chemical Resistance Guide. North Safety Products. [Link]
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
  • Benzoic acid Safety D
  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
  • 4-Methoxybenzoic acid Safety D
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Waste handling in the organic chemistry lab. University of Massachusetts Boston. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentyloxy)-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.